Product packaging for Platinum hydroxide(Cat. No.:)

Platinum hydroxide

Cat. No.: B8367460
M. Wt: 229.10 g/mol
InChI Key: NFOHLBHARAZXFQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Platinum hydroxide, with the chemical formula Pt(OH)₂ and CAS Number 12135-23-8, is a sparingly soluble black powder with a molecular weight of 231.11 g/mol . This compound serves as a versatile precursor in catalysis and materials science. In industrial chemistry, synthetic methods utilize this compound to create advanced catalytic structures, such as platinum-hydroxide-cobalt hybrids, which demonstrate enhanced activity for reactions like CO oxidation due to synergistic effects at the metal-hydroxide interface . From a geochemical perspective, understanding the solubility and behavior of platinum and its hydroxides is critical for modeling the mobility and concentration of Platinum Group Elements (PGEs) in supergene and lateritic environments . The solubility of platinum in aqueous systems is strongly influenced by pH and oxidizing conditions, with hydroxyl complexes playing a key role in its transport in natural waters . As a chemical intermediate, this compound exhibits amphoteric properties and can undergo thermal decomposition to form platinum oxides . This product is intended for research purposes only. It is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O2Pt B8367460 Platinum hydroxide

Properties

Molecular Formula

H2O2Pt

Molecular Weight

229.10 g/mol

IUPAC Name

platinum(2+);dihydroxide

InChI

InChI=1S/2H2O.Pt/h2*1H2;/q;;+2/p-2

InChI Key

NFOHLBHARAZXFQ-UHFFFAOYSA-L

Canonical SMILES

[OH-].[OH-].[Pt+2]

Origin of Product

United States

Foundational & Exploratory

Platinum (IV) Hydroxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of platinum (IV) hydroxide, a key inorganic compound with significant applications in catalysis and as a precursor for the synthesis of other platinum-containing molecules. This document details its chemical formula, structure, and physicochemical properties, and includes a representative experimental protocol for its synthesis.

Chemical Formula and Structure

Platinum (IV) hydroxide is an inorganic compound with the chemical formula Pt(OH)₄ .[1] It is also commonly referred to as platinum tetrahydroxide or platinic hydroxide. The compound consists of a central platinum atom in the +4 oxidation state, coordinated to four hydroxide (-OH) ligands. While often represented as a simple monomer, its structure can be more complex, potentially involving polymeric chains or hydrated forms in aqueous environments. Recent studies have investigated its hydrated form, [Pt(OH)₄(H₂O)₂], and the formation of aqua-hydroxo cations like [Pt(OH)₂(H₂O)₄]²⁺ in acidic solutions.[2][3][4]

The key identifiers for platinum (IV) hydroxide are:

  • CAS Number: 12135-48-7[5][6][7]

  • Molecular Formula: H₄O₄Pt[6][7][8][9]

Physicochemical Properties

Platinum (IV) hydroxide is typically a black solid that is odorless.[1] It is characterized by its limited solubility in water and its thermal instability. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molar Mass 263.112 g/mol [1]
Appearance Black solid[1]
Odor Odorless[1]
Melting Point Decomposes[1]
Hydrogen Bond Donor Count 4[5][7]
Hydrogen Bond Acceptor Count 4[5][7]
Topological Polar Surface Area 4 Ų[7][10]

Experimental Protocol: Synthesis of Platinum (IV) Hydroxide

A common method for the synthesis of platinum (IV) hydroxide involves the hydrolysis of a platinum (IV) salt, such as hexachloroplatinic acid (H₂PtCl₆), in a basic solution. The following is a representative protocol:

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Beakers and stirring equipment

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve a known quantity of hexachloroplatinic acid in deionized water to create an aqueous solution.

  • Slowly add a solution of sodium hydroxide or ammonium hydroxide dropwise to the hexachloroplatinic acid solution while stirring continuously.

  • Continue the addition of the base until the pH of the solution becomes neutral or slightly basic. A precipitate of platinum (IV) hydroxide will form.

  • Allow the precipitate to age, which can improve its filterability.

  • Separate the precipitate from the solution by filtration using a Büchner funnel.

  • Wash the collected solid with deionized water to remove any soluble impurities.

  • Dry the purified platinum (IV) hydroxide in a drying oven at a low temperature to avoid decomposition.

Chemical Reactions and Logical Relationships

Platinum (IV) hydroxide is a versatile precursor in the synthesis of other platinum compounds. One of its key reactions is thermal decomposition. Upon heating, it decomposes to platinum (IV) oxide (PtO₂) and water. This reaction is fundamental to the preparation of platinum oxide catalysts.

Thermal_Decomposition PtOH4 Pt(OH)₄ Platinum (IV) Hydroxide Heat Δ (Heat) PtOH4->Heat PtO2 PtO₂ Platinum (IV) Oxide H2O 2H₂O Water Heat->PtO2 Heat->H2O

Thermal Decomposition of Platinum (IV) Hydroxide

The reaction with acids, such as hydrochloric acid, will neutralize the hydroxide to form the corresponding platinum (IV) salt and water. In the presence of a strong base, it can form hydroxoplatinate complexes. For instance, with an excess of hydroxide ions, it can form the hexahydroxidoplatinate(IV) ion, [Pt(OH)₆]²⁻.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Platinum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum hydroxides, existing in both +2 and +4 oxidation states, are important compounds in the field of platinum chemistry. Though less common than their halide and oxide counterparts, they serve as crucial intermediates in the synthesis of various platinum-containing materials, including catalysts and potentially therapeutic agents. Their chemical reactivity, thermal stability, and physical properties are of significant interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of platinum(II) hydroxide and platinum(IV) hydroxide, including available experimental protocols and characterization data.

Physical Properties

Platinum hydroxides are typically encountered as sparingly soluble solids. Their physical characteristics are summarized in the table below. It is important to note that the properties of platinum(IV) hydroxide are often described for its hydrated form, hexahydroxyplatinic acid (H₂Pt(OH)₆).

PropertyPlatinum(II) Hydroxide (Pt(OH)₂)Platinum(IV) Hydroxide (Pt(OH)₄) / Hexahydroxyplatinic Acid (H₂Pt(OH)₆)
Chemical Formula Pt(OH)₂Pt(OH)₄ (anhydrous), H₂Pt(OH)₆ (hydrated)
Molecular Weight 229.10 g/mol [1]263.11 g/mol (for Pt(OH)₄)[2], 299.14 g/mol (for H₂Pt(OH)₆)
Appearance Black powder[1]Yellow-brown crystalline solid[3]
Solubility in Water Sparingly soluble.[1] One source reports a solubility of 0.37 g/100 mL, though this is not from a peer-reviewed publication.[4][5]Sparingly soluble.
Solubility Product (Ksp) Data not readily available in peer-reviewed literature.Data not readily available in peer-reviewed literature.

Chemical Properties

The chemical behavior of platinum hydroxides is characterized by their amphoteric nature and their utility as precursors for other platinum compounds.

Amphoterism

Like many metal hydroxides, platinum hydroxides exhibit amphoterism, reacting with both acids and bases.

  • Reaction with Acids: Platinum hydroxides react with acids to form platinum salts and water. For example, the reaction with hydrochloric acid is as follows:

    • Pt(OH)₂(s) + 2HCl(aq) → PtCl₂(aq) + 2H₂O(l)

    • Pt(OH)₄(s) + 4HCl(aq) → PtCl₄(aq) + 4H₂O(l)[6]

  • Reaction with Bases: In the presence of excess hydroxide ions, platinum hydroxides form complex hydroxoanions.

    • Pt(OH)₄(s) + 2OH⁻(aq) → [Pt(OH)₆]²⁻(aq)[6]

Acid-Base Dissociation Constants (pKa and pKb)
Precursor Reactivity

A primary application of platinum hydroxides is as precursors for the synthesis of other platinum compounds, particularly platinum oxides and platinum-based catalysts.[1] Hexahydroxyplatinic acid is noted for being a halide-free platinum source, which is advantageous in many catalytic applications.[7]

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and characterization of platinum hydroxides are not widely published. However, based on available patents and scientific literature, the following methodologies can be outlined.

Synthesis of Platinum(IV) Hydroxide (as Hexahydroxyplatinic Acid, H₂Pt(OH)₆)

This procedure is adapted from patent literature describing the synthesis from chloroplatinic acid.[8][9]

Principle: Hexahydroxyplatinic acid is precipitated from a solution of a hexachloroplatinate salt by the addition of a strong base, followed by neutralization with an acid to a specific pH range.

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆) or a salt such as sodium hexachloroplatinate (Na₂PtCl₆)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 5-20%)

  • Nitric acid (HNO₃) or acetic acid (CH₃COOH) for pH adjustment

  • Deionized water

Procedure:

  • Dissolve the hexachloroplatinate salt in deionized water.

  • Slowly add the NaOH or KOH solution to the platinum salt solution with stirring. The reaction mixture is typically heated to boiling for several hours to ensure complete replacement of the chloride ligands with hydroxide ligands.[8]

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the solution to between 4.0 and 5.5 with nitric acid or acetic acid.[9] This will cause the precipitation of a pale yellow solid, which is H₂Pt(OH)₆.[9]

  • Allow the precipitate to settle, then separate it by filtration.

  • Wash the precipitate repeatedly with deionized water to remove any remaining chloride ions and other soluble impurities.

  • Dry the resulting hexahydroxyplatinic acid, for example, in an oven at 60°C.[9]

G cluster_synthesis Synthesis of H₂Pt(OH)₆ H₂PtCl₆ Solution H₂PtCl₆ Solution Reaction & Heating Reaction & Heating H₂PtCl₆ Solution->Reaction & Heating NaOH/KOH Solution NaOH/KOH Solution NaOH/KOH Solution->Reaction & Heating pH Adjustment (Acid) pH Adjustment (Acid) Reaction & Heating->pH Adjustment (Acid) Precipitation Precipitation pH Adjustment (Acid)->Precipitation Filtration & Washing Filtration & Washing Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying H₂Pt(OH)₆ H₂Pt(OH)₆ Drying->H₂Pt(OH)₆

Caption: Synthesis workflow for hexahydroxyplatinic acid (H₂Pt(OH)₆).

Synthesis of Platinum(II) Hydroxide

Detailed experimental protocols for the synthesis of pure platinum(II) hydroxide are scarce in the readily available literature. However, it can be prepared by the hydrolysis of platinum(II) salts in a basic solution. A general reaction is:

K₂--INVALID-LINK-- + 2KOH(aq) → Pt(OH)₂(s) + 4KCl(aq)[10]

Principle: A soluble platinum(II) salt is reacted with a strong base to precipitate the insoluble platinum(II) hydroxide.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium hydroxide (KOH) solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution of potassium tetrachloroplatinate(II).

  • Slowly add a solution of potassium hydroxide while stirring.

  • A black precipitate of platinum(II) hydroxide should form.

  • The precipitate can be isolated by filtration, washed with deionized water to remove impurities such as potassium chloride, and then dried.

Thermal Decomposition

The thermal stability of platinum hydroxides is an important property, especially in the context of preparing platinum oxide catalysts.

  • Platinum(IV) Hydroxide: Upon heating, platinum(IV) hydroxide decomposes to platinum(IV) oxide and water.[6] While specific decomposition temperatures from TGA/DSC analysis are not widely reported for Pt(OH)₄, studies on platinum oxides show that PtO₂ itself decomposes at higher temperatures.[11] Pt(OH)₄(s) → PtO₂(s) + 2H₂O(g)

  • Platinum(II) Hydroxide: The thermal decomposition of platinum(II) hydroxide is expected to yield platinum(II) oxide and water, though detailed thermal analysis data is not readily available. Pt(OH)₂(s) → PtO(s) + H₂O(g)

G cluster_decomposition Thermal Decomposition Pathways Pt(OH)₄ Pt(OH)₄ PtO₂ PtO₂ Pt(OH)₄->PtO₂ Δ H₂O (g) H₂O (g) Pt(OH)₄->H₂O (g) Δ Pt(OH)₂ Pt(OH)₂ Pt(OH)₂->H₂O (g) Δ PtO PtO Pt(OH)₂->PtO Δ Heat Heat

Caption: Thermal decomposition of platinum hydroxides.

Characterization Techniques

Standard solid-state characterization techniques are employed to verify the synthesis and purity of platinum hydroxides.

X-ray Diffraction (XRD)
X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to determine the oxidation state of platinum. The binding energy of the Pt 4f core level electrons is sensitive to the chemical environment of the platinum atoms. Although specific high-resolution spectra for pure Pt(OH)₂ and Pt(OH)₄ are not widely published, the expected binding energies can be inferred from data on related platinum compounds. Generally, the Pt 4f₇/₂ binding energy increases with the oxidation state. Reference binding energies for metallic platinum and platinum oxides are:

  • Pt(0): ~71.0 eV[12]

  • Pt(II) in PtO: ~72.4 eV[12]

  • Pt(IV) in PtO₂: ~74.9 eV[12]

One would expect the Pt 4f binding energies for Pt(OH)₂ and Pt(OH)₄ to be in the range of Pt(II) and Pt(IV) oxides, respectively.

Applications in Drug Development and Catalysis

The primary relevance of platinum hydroxides in these fields is as precursors. In drug development, while platinum(II) and platinum(IV) coordination complexes are used as anticancer agents, the simple hydroxides are not directly used therapeutically. However, they could be used in the synthesis of novel platinum-based drug candidates.

In catalysis, platinum hydroxides, particularly H₂Pt(OH)₆, are valuable as halide-free precursors for the preparation of supported platinum catalysts.[7] The absence of halides is often crucial as they can poison the catalyst. The hydroxide can be impregnated onto a support material and then thermally decomposed and reduced to form highly dispersed platinum nanoparticles.

G Platinum Hydroxide This compound Impregnation on Support Impregnation on Support This compound->Impregnation on Support Catalysis Reaction with Ligands Reaction with Ligands This compound->Reaction with Ligands Drug Development Supported Catalyst Supported Catalyst Novel Pt Drugs Novel Pt Drugs Thermal Treatment Thermal Treatment Impregnation on Support->Thermal Treatment Thermal Treatment->Supported Catalyst Reaction with Ligands->Novel Pt Drugs

Caption: Role of this compound as a precursor.

Conclusion

Platinum(II) and platinum(IV) hydroxides are fundamental compounds in platinum chemistry with significant potential as precursors in catalysis and materials science. While their basic physical and chemical properties are known, this guide highlights a notable lack of detailed quantitative data, such as solubility products and acid-base dissociation constants, in readily accessible scientific literature. Furthermore, detailed, standardized experimental protocols for their synthesis and characterization are not widely disseminated. Further research to fill these gaps would be highly beneficial for the scientific community, particularly for those working in drug development and catalysis, enabling more precise control over the synthesis of novel platinum-based materials.

References

An In-depth Technical Guide to the Synthesis of Platinum (II) Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for platinum (II) hydroxide, Pt(OH)₂, a key intermediate in the preparation of various platinum compounds utilized in catalysis and drug development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Introduction

Platinum (II) hydroxide is a typically black powder that serves as a versatile precursor for the synthesis of other platinum compounds, including oxides and catalytically valuable platinum nanoparticles.[1] Its synthesis is a critical step in various research and development applications, particularly in the creation of novel platinum-based therapeutics and catalysts. The primary and most direct method for synthesizing platinum (II) hydroxide is through the hydrolysis of platinum (II) salts.

Synthesis by Hydrolysis of Platinum (II) Salts

The most common and straightforward method for the synthesis of platinum (II) hydroxide is the hydrolysis of a platinum (II) salt, typically potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or chloroplatinic acid (H₂[PtCl₄]), using a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This method relies on the precipitation of the insoluble platinum (II) hydroxide from an aqueous solution.

A Chinese patent describes a process where chloroplatinic acid (H₂PtCl₄) is treated with a potassium hydroxide solution to precipitate platinum hydroxide as an intermediate in the synthesis of potassium tetracyanoplatinate(II) trihydrate.[2] This process reports a high overall yield of over 96.0% for the final product, suggesting that the initial precipitation of this compound is also highly efficient.[2]

Reaction Pathway:

The general chemical equation for the hydrolysis of tetrachloroplatinate(II) with a hydroxide base is as follows:

H₂[PtCl₄] + 2MOH → Pt(OH)₂↓ + 2MCl + 2H₂O (where M = K, Na, etc.)

K₂[PtCl₄] + 2MOH → Pt(OH)₂↓ + 2MCl + 2KCl

Experimental Protocol: Hydrolysis of Chloroplatinic Acid

The following protocol is based on the principles described in the literature for the precipitation of this compound from a platinum (II) salt solution.[2]

Materials:

  • Chloroplatinic acid (H₂[PtCl₄]) solution

  • Potassium hydroxide (KOH) solution (e.g., 10 wt%)

  • Deionized water

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Start with a known concentration and volume of chloroplatinic acid (H₂[PtCl₄]) solution.

  • Slowly add a potassium hydroxide (KOH) solution to the H₂[PtCl₄] solution while stirring continuously.

  • The addition of the hydroxide solution will cause the precipitation of platinum (II) hydroxide as a solid.

  • Continue the addition of the KOH solution until the precipitation is complete. The pH of the supernatant can be monitored to ensure a basic environment.

  • Allow the precipitate to settle, and then separate the solid platinum (II) hydroxide from the supernatant by filtration.

  • Wash the collected precipitate thoroughly with deionized water to remove any soluble impurities, such as potassium chloride (KCl).

  • Dry the purified platinum (II) hydroxide precipitate in an oven at a controlled temperature (e.g., 60-80 °C) to remove residual water.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of platinum (II) hydroxide via hydrolysis.

ParameterValueSource
Overall Process Yield> 96.0%[2]
Platinum Content in Final Product (of the overall process)45.2% to 45.9%[2]

Note: The yield reported is for the overall process of converting H₂PtCl₆ to K₂Pt(CN)₄·3H₂O, with Pt(OH)₂ as an intermediate. The yield of the isolated Pt(OH)₂ is expected to be high. The platinum content refers to the final product of the patented process, not the intermediate this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_preparation Reactant Preparation cluster_reaction Precipitation Reaction cluster_purification Purification H2PtCl4_sol H₂[PtCl₄] Solution Mixing Mixing and Stirring H2PtCl4_sol->Mixing KOH_sol KOH Solution KOH_sol->Mixing Precipitation Pt(OH)₂ Precipitate Formation Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Deionized Water Filtration->Washing Drying Drying Washing->Drying Final_Product Pure Pt(OH)₂ Powder Drying->Final_Product

Caption: General workflow for the synthesis of Pt(OH)₂ via hydrolysis.

Other Potential Synthesis Methods

While hydrolysis is the most direct route, other methods such as ligand exchange and direct oxidation of platinum (0) are theoretically possible but are not as well-documented for the specific synthesis of pure Pt(OH)₂.

  • Ligand Exchange: This would involve reacting a platinum (II) complex with a different ligand set with a hydroxide source to exchange the existing ligands for hydroxide ions. The efficiency of this method would depend on the relative bond strengths and reaction kinetics.

  • Oxidation of Platinum (0): Direct oxidation of platinum metal to platinum (II) hydroxide is challenging due to the nobility of platinum. This would likely require strong oxidizing agents and specific reaction conditions.

Characterization of Platinum (II) Hydroxide

The synthesized platinum (II) hydroxide should be characterized to confirm its identity and purity. Common analytical techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the platinum.

  • Thermogravimetric Analysis (TGA): To analyze the thermal decomposition of Pt(OH)₂ to PtO and then to metallic Pt, which can also confirm the composition.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the compound.

  • Elemental Analysis: To determine the precise elemental composition.

Conclusion

The synthesis of platinum (II) hydroxide via hydrolysis of platinum (II) salts is a robust and high-yielding method. The provided experimental protocol and workflow diagram offer a clear guide for researchers and professionals in the field. Further optimization of reaction conditions and thorough characterization of the final product are essential for ensuring high purity and suitability for downstream applications in catalysis and drug development.

References

Preparation of Colloidal Platinum Hydroxide Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preparation of colloidal platinum hydroxide solutions. While direct, detailed protocols for the synthesis of stable, monodisperse colloidal this compound are not extensively reported in peer-reviewed literature, this document synthesizes available information from patents and related research on platinum salt hydrolysis and nanoparticle synthesis to present potential preparatory pathways and key characterization parameters. The information is intended to serve as a foundational resource for researchers and professionals in drug development and materials science.

Introduction

Colloidal this compound, often referred to as platinic acid (H₂Pt(OH)₆) in its hydrated form, is a material of interest in catalysis and biomedicine. Unlike metallic platinum nanoparticles, which have been extensively studied, colloidal this compound possesses platinum in a higher oxidation state (+4) and is coordinated with hydroxyl groups. This composition can offer unique chemical and biological properties, distinct from its zero-valent counterpart. This guide outlines a potential synthesis approach based on the hydrolysis of platinum precursors and discusses relevant characterization techniques.

Synthesis Methodology

The primary route to obtaining this compound is through the hydrolysis of platinum (IV) salts, most commonly hexachloroplatinic acid (H₂PtCl₆) or its salts like potassium hexachloroplatinate (K₂PtCl₆). The overall process involves the replacement of chloride ions with hydroxide ions. Based on available literature, a general workflow can be proposed.

Experimental Protocol: Hydrolysis of Hexachloroplatinic Acid

This protocol is a synthesized procedure based on principles outlined in patent literature, particularly Chinese patent CN103864855A, which describes the preparation of hexahydroxy platinic acid.

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆) or Potassium Hexachloroplatinate (K₂PtCl₆)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Acetic Acid or Nitric Acid (for pH adjustment)

  • Deionized water

  • Ethanolamine (optional, as a stabilizing agent)

Procedure:

  • Preparation of Hexahydroxy Platinate Salt:

    • Dissolve the platinum precursor (e.g., K₂PtCl₆) in deionized water.

    • A solution of NaOH or KOH is added to the platinum salt solution.

    • The mixture is heated to facilitate the complete replacement of chloride ions with hydroxide ions, forming a hexahydroxy platinate salt (e.g., Na₂Pt(OH)₆ or K₂Pt(OH)₆). The completion of this step is often indicated by a color change of the solution.

  • Formation of Platinic Acid (H₂Pt(OH)₆):

    • After cooling the solution, the pH is carefully adjusted to a range of 4.0-5.5 using an acid such as acetic acid or nitric acid.

    • This acidification leads to the precipitation of pale yellow hexahydroxy platinic acid (H₂Pt(OH)₆).

  • Purification and Preparation of Colloidal Solution:

    • The precipitate is collected, typically by filtration, and washed repeatedly with deionized water to remove residual ions, particularly chloride.

    • To form a colloidal solution, the purified H₂Pt(OH)₆ precipitate can be redispersed in deionized water. The stability of this colloid may be limited. For enhanced stability, a stabilizing agent like ethanolamine can be used to dissolve the precipitate, forming a stable aqueous solution.

Note: The stability of the final colloidal solution is a critical parameter and may be influenced by factors such as pH, concentration, and the presence of stabilizing agents.

Characterization of Colloidal this compound

Thorough characterization is essential to confirm the formation of this compound and to assess the properties of the colloidal solution.

Key Characterization Techniques and Expected Observations
Technique Parameter Measured Expected Observations for Colloidal this compound
Dynamic Light Scattering (DLS) Hydrodynamic Diameter (Particle Size)Provides the size distribution of the colloidal particles. The size will depend on the synthesis conditions.
Zeta Potential Analysis Surface ChargeIndicates the stability of the colloid. A high absolute zeta potential value (e.g., > ±30 mV) suggests good colloidal stability due to electrostatic repulsion between particles.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Oxidation StateConfirms the presence of Pt in the +4 oxidation state and the presence of oxygen from hydroxide groups.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional GroupsCan identify the Pt-OH vibrational modes, confirming the hydroxide nature of the compound.
Transmission Electron Microscopy (TEM) Particle Morphology and SizeVisualizes the shape and size of the individual nanoparticles or agglomerates in the colloid.
Elemental Analysis Pt, H, and O contentCan be used to verify the stoichiometry of the prepared H₂Pt(OH)₆. For instance, the theoretical elemental composition of H₂Pt(OH)₆ is approximately 65.2% Pt and 2.7% H.[1]
Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be expected from the characterization of a freshly prepared colloidal this compound solution, based on general knowledge of nanoparticle systems. It is important to note that specific values will be highly dependent on the exact synthesis protocol.

Parameter Typical Range Significance
Particle Size (DLS) 10 - 200 nmInfluences the biological and catalytic activity.
Zeta Potential -20 to -40 mV (in neutral to basic pH)Indicates moderate to good stability of the colloid.
Platinum Content (ICP-MS) Dependent on initial precursor concentrationDetermines the concentration of the active species.
pH of the solution 4.0 - 10.0Affects the stability and surface charge of the colloid.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed workflow for the preparation of colloidal this compound.

SynthesisWorkflow cluster_0 Step 1: Preparation of Hexahydroxy Platinate Salt cluster_1 Step 2: Formation of Platinic Acid cluster_2 Step 3: Purification and Colloidal Solution Preparation PtCl6 H₂PtCl₆ or K₂PtCl₆ Solution Reaction1 Heating and Reaction PtCl6->Reaction1 Base NaOH or KOH Solution Base->Reaction1 Na2PtOH6 Na₂Pt(OH)₆ or K₂Pt(OH)₆ Solution Reaction1->Na2PtOH6 Reaction2 pH Adjustment (4.0-5.5) Na2PtOH6->Reaction2 Acid Acid (e.g., Acetic Acid) Acid->Reaction2 H2PtOH6_ppt H₂Pt(OH)₆ Precipitate Reaction2->H2PtOH6_ppt Purification Filtration and Washing H2PtOH6_ppt->Purification Redispersion Redispersion in Deionized Water Purification->Redispersion Colloid Colloidal Pt(OH)₄ Solution Redispersion->Colloid StableColloid Stable Colloidal Pt(OH)₄ Solution Redispersion->StableColloid Stabilizer Stabilizing Agent (Optional) Stabilizer->Redispersion

Proposed synthesis workflow for colloidal this compound.
Logical Relationship of Key Parameters

The following diagram illustrates the logical relationships between key synthesis parameters and the properties of the final colloidal this compound solution.

ParameterRelationships cluster_params Synthesis Parameters cluster_props Colloid Properties Precursor Platinum Precursor (e.g., H₂PtCl₆) ParticleSize Particle Size Precursor->ParticleSize Purity Purity Precursor->Purity pH pH ZetaPotential Zeta Potential pH->ZetaPotential Stability Colloidal Stability pH->Stability Temperature Temperature Temperature->ParticleSize Stabilizer Stabilizing Agent Stabilizer->ZetaPotential Stabilizer->Stability ParticleSize->Stability ZetaPotential->Stability

Key parameter relationships in colloidal this compound synthesis.

Conclusion

The preparation of well-defined colloidal this compound solutions presents an area with potential for further research and development. The methodology outlined in this guide, based on the hydrolysis of platinum salts, provides a viable starting point for researchers. The successful synthesis and application of these colloids will heavily rely on rigorous characterization to understand their physicochemical properties, including particle size, surface charge, and stability. As interest in platinum-based materials for drug development and catalysis continues to grow, the exploration of colloidal this compound is a promising avenue for innovation.

References

An In-depth Technical Guide to the Thermal Decomposition of Platinum Hydroxide to Platinum Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of platinum(IV) hydroxide (Pt(OH)₄) to platinum(IV) oxide (PtO₂). This process is fundamental in the synthesis of platinum-based catalysts and other platinum compounds utilized in various research and development applications, including the pharmaceutical industry.

Introduction

Platinum(IV) hydroxide, also known as platinic acid in its hydrated form (H₂Pt(OH)₆), is a key precursor for the generation of platinum oxides. The thermal decomposition of this compound is a critical step in controlling the physicochemical properties of the resulting platinum oxide, such as its crystalline phase, particle size, and surface area. These properties, in turn, significantly influence the catalytic activity and performance of platinum-based materials. This guide details the reaction mechanism, experimental protocols, and characterization of the decomposition process.

Decomposition Pathway

The primary thermal decomposition of platinum(IV) hydroxide follows a dehydration reaction to yield platinum(IV) oxide and water vapor.

Primary Decomposition Reaction: Pt(OH)₄(s) → PtO₂(s) + 2H₂O(g)[1]

At elevated temperatures, platinum(IV) oxide can further decompose into platinum(II) oxide and subsequently to elemental platinum. This secondary decomposition is a two-step process.[2][3]

Secondary Decomposition Reactions: PtO₂(s) → PtO(s) + ½O₂(g) PtO(s) → Pt(s) + ½O₂(g)

The specific temperatures at which these decomposition steps occur are influenced by factors such as the heating rate and the composition of the surrounding atmosphere.

Quantitative Decomposition Data

The following table summarizes the key quantitative data associated with the thermal decomposition of platinum(IV) hydroxide. The theoretical mass loss is calculated based on the stoichiometry of the primary decomposition reaction.

ParameterValueNotes
Precursor Platinum(IV) Hydroxide (Pt(OH)₄)-
Molecular Weight of Precursor 267.15 g/mol [4]-
Primary Decomposition Product Platinum(IV) Oxide (PtO₂)-
Molecular Weight of Product 227.08 g/mol -
Theoretical Mass Loss 13.5%Corresponds to the loss of two water molecules.
Decomposition Temperature Range 300 - 600 K (27 - 327 °C)This range is reported for the decomposition of PtO₂ to Pt, suggesting the initial decomposition of Pt(OH)₄ occurs at the lower end of or below this range.[2][3]

Experimental Protocols

This section outlines a general experimental protocol for the thermal decomposition of platinum(IV) hydroxide and the subsequent characterization of the resulting platinum oxide.

A common method for preparing the platinum hydroxide precursor, often referred to as hexahydroxyplatinic acid (H₂Pt(OH)₆), involves the hydrolysis of a platinum salt, such as potassium hexachloroplatinate (K₂PtCl₆), in an alkaline solution.

  • Materials: Potassium hexachloroplatinate (K₂PtCl₆), Potassium hydroxide (KOH), Acetic acid.

  • Procedure:

    • Dissolve K₂PtCl₆ in deionized water.

    • Add an aqueous solution of KOH to the platinum salt solution while stirring.

    • Heat the mixture to boiling until the solution color changes, indicating the formation of the this compound complex.

    • Cool the solution to room temperature.

    • Adjust the pH of the solution with acetic acid to precipitate the flaxen-colored H₂Pt(OH)₆.

    • Filter the precipitate and wash with deionized water until no chloride ions are detected.

    • Dry the precipitate in an oven at a low temperature (e.g., 60 °C) to obtain the solid platinum(IV) hydroxide precursor.[5]

Thermogravimetric analysis is employed to determine the decomposition temperature and quantify the mass loss during the thermal treatment.

  • Instrumentation: A thermogravimetric analyzer coupled with a differential scanning calorimeter (TGA/DSC) is recommended to simultaneously measure mass loss and heat flow.

  • Procedure:

    • Place a small, accurately weighed sample (5-10 mg) of the dried platinum(IV) hydroxide into a platinum or alumina TGA pan.[6]

    • Place the sample pan and an empty reference pan into the TGA furnace.

    • Heat the sample from room temperature to a final temperature of at least 600 °C. A typical heating rate is 10 °C/min.[7]

    • The experiment can be conducted under different atmospheres, such as an inert atmosphere (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air), to study the effect on the decomposition process.

    • Record the mass loss and heat flow as a function of temperature.

The resulting platinum oxide should be characterized to determine its chemical composition, crystalline structure, and morphology.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the platinum and the elemental composition of the product. The Pt 4f core level spectrum is particularly informative.[2][8]

  • X-ray Diffraction (XRD): To identify the crystalline phases of the platinum oxide (e.g., α-PtO₂ or β-PtO₂) and to estimate the crystallite size.[8]

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and size distribution of the platinum oxide nanoparticles.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and thermal decomposition of this compound, and the thermal decomposition pathway.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_decomposition Thermal Decomposition & Characterization K2PtCl6 K₂PtCl₆ Solution Mix Mixing and Heating K2PtCl6->Mix KOH KOH Solution KOH->Mix Precipitate Precipitation with Acetic Acid Mix->Precipitate FilterWash Filtering and Washing Precipitate->FilterWash Dry Drying FilterWash->Dry PtOH4 Pt(OH)₄ Powder Dry->PtOH4 TGA TGA/DSC Analysis PtOH4->TGA Heating PtO2 PtO₂ Powder TGA->PtO2 XPS XPS Analysis PtO2->XPS XRD XRD Analysis PtO2->XRD TEM TEM Analysis PtO2->TEM

Caption: Experimental workflow for the synthesis of this compound and its thermal decomposition to platinum oxide, followed by characterization.

decomposition_pathway PtOH4 Pt(OH)₄ PtO2 PtO₂ PtOH4->PtO2 ΔT H2O 2H₂O(g) PtO PtO PtO2->PtO > ΔT O2_1 ½O₂(g) Pt Pt PtO->Pt >> ΔT O2_2 ½O₂(g)

Caption: Stepwise thermal decomposition pathway of this compound to platinum oxide and subsequently to elemental platinum.

References

An In-depth Technical Guide to the Solubility of Platinum Hydroxide in Various Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of platinum (II) hydroxide (Pt(OH)₂) and platinum (IV) hydroxide (Pt(OH)₄) in a range of solvents. Understanding the solubility of these compounds is critical for their application in synthesis, catalysis, and the development of platinum-based therapeutics. This document compiles available quantitative data, details relevant experimental protocols for solubility determination, and visualizes the dissolution pathways.

Quantitative Solubility Data

The solubility of platinum hydroxides is a key parameter for their practical application. While extensive quantitative data is limited in publicly accessible literature, the following tables summarize the available information.

Table 1: Solubility of Platinum (II) Hydroxide (Pt(OH)₂)

SolventMolar Mass ( g/mol )SolubilityMolar Solubility (mol/L)Solubility Product Constant (Kₛₚ)Temperature (°C)
Water229.090.37 g/100 mL[1]0.016 mol/L1.6 x 10⁻⁵Not Specified

Note: The Kₛₚ was calculated based on the provided solubility data.

Table 2: Qualitative Solubility of Platinum (IV) Hydroxide (Pt(OH)₄)

Solvent/ReagentMolar Mass ( g/mol )Solubility
Water263.11Sparingly Soluble
Acids (e.g., HCl)263.11Soluble[2]
Strong Bases (e.g., KOH)263.11Soluble[2]
Organic Solvents263.11Data not available

Platinum (II) hydroxide is sparingly soluble in water[3]. The amphoteric nature of platinum (IV) hydroxide dictates its solubility in both acidic and basic solutions[4]. In acidic solutions, it reacts to form platinum (IV) salts, while in basic solutions, it forms hydroxoplatinate complexes[4].

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of platinum hydroxides is essential for various research and development applications. The following are detailed methodologies for key experiments.

Protocol for Determination of Kₛₚ of Platinum (II) Hydroxide by Titration

This protocol is adapted from standard methods for determining the Kₛₚ of sparingly soluble metal hydroxides.

Objective: To determine the solubility product constant (Kₛₚ) of Pt(OH)₂ in water.

Materials:

  • Platinum (II) hydroxide powder

  • Deionized water

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Burette, pipette, conical flasks, magnetic stirrer, and filtration apparatus (0.45 µm filter)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess of Pt(OH)₂ powder to a known volume of deionized water in a conical flask.

    • Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

    • Allow the undissolved solid to settle.

  • Sample Collection and Filtration:

    • Carefully pipette a known volume (e.g., 25 mL) of the supernatant, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Titration:

    • Transfer the filtered, saturated solution to a clean conical flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized HCl solution until the pink color disappears, indicating the endpoint.

    • Record the volume of HCl used.

    • Repeat the titration at least three times to ensure accuracy.

Calculations:

  • Moles of HCl:

    • Moles of HCl = Molarity of HCl × Volume of HCl (in L)

  • Moles of OH⁻:

    • From the balanced equation (Pt(OH)₂ + 2HCl → PtCl₂ + 2H₂O), the mole ratio of OH⁻ to HCl is 1:1.

    • Moles of OH⁻ in the sample = Moles of HCl

  • Concentration of OH⁻:

    • [OH⁻] = Moles of OH⁻ / Volume of the saturated solution sample (in L)

  • Concentration of Pt²⁺:

    • From the dissolution equilibrium (Pt(OH)₂ ⇌ Pt²⁺ + 2OH⁻), [Pt²⁺] = [OH⁻] / 2

  • Calculation of Kₛₚ:

    • Kₛₚ = [Pt²⁺][OH⁻]²

Protocol for Gravimetric Determination of Platinum Hydroxide Solubility

This method is suitable for determining the solubility in various solvents where a soluble platinum salt can be formed and subsequently precipitated.

Objective: To determine the solubility of this compound in a given solvent by gravimetric analysis.

Materials:

  • This compound (Pt(OH)₂ or Pt(OH)₄)

  • Solvent of interest

  • A suitable precipitating agent (e.g., ammonium chloride for forming (NH₄)₂[PtCl₆])

  • Filtration apparatus (Gooch crucible or similar)

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of the this compound in the chosen solvent as described in the titration protocol.

  • Sample Collection and Filtration:

    • Accurately measure a known volume of the filtered saturated solution.

  • Precipitation:

    • If the solvent is acidic, the platinum will be in a cationic form. Add a suitable precipitating agent to quantitatively precipitate a known, insoluble platinum compound. For example, if dissolving Pt(OH)₄ in HCl, the resulting H₂[PtCl₆] can be precipitated as (NH₄)₂[PtCl₆] by adding excess ammonium chloride.

    • Allow the precipitate to fully form and settle.

  • Filtration, Drying, and Weighing:

    • Filter the precipitate through a pre-weighed Gooch crucible.

    • Wash the precipitate with a suitable solvent that does not dissolve it but removes impurities.

    • Dry the crucible with the precipitate in an oven at an appropriate temperature until a constant weight is achieved.

    • Cool the crucible in a desiccator before weighing.

Calculations:

  • Mass of Precipitate:

    • Mass of precipitate = (Mass of crucible + precipitate) - Mass of empty crucible

  • Moles of Precipitate:

    • Moles of precipitate = Mass of precipitate / Molar mass of the precipitate

  • Moles of Platinum:

    • Determine the moles of platinum in the original sample based on the stoichiometry of the precipitate.

  • Solubility:

    • Calculate the concentration of platinum in the original saturated solution (in mol/L or g/L).

Visualization of Dissolution Pathways

The dissolution of platinum hydroxides can be understood through their chemical equilibria in different solvent systems. The following diagrams, generated using the DOT language, illustrate these pathways.

Dissolution of Platinum (II) Hydroxide

The dissolution of Pt(OH)₂ in water is a straightforward equilibrium. In acidic or basic solutions, it undergoes acid-base reactions.

PtOH2_Dissolution PtOH2_solid Pt(OH)₂(s) Pt2_aq Pt²⁺(aq) PtOH2_solid->Pt2_aq In Water PtCl2_aq [PtCl₄]²⁻(aq) (in excess Cl⁻) PtOH2_solid->PtCl2_aq In Acid (e.g., HCl) PtOH4_2_minus_aq [Pt(OH)₄]²⁻(aq) PtOH2_solid->PtOH4_2_minus_aq In Base OH_aq 2OH⁻(aq) H_plus + 2H⁺ OH_minus + 2OH⁻ H2O_acid + 2H₂O

Dissolution pathways for Platinum (II) hydroxide.
Amphoteric Dissolution of Platinum (IV) Hydroxide

Platinum (IV) hydroxide exhibits amphoteric behavior, dissolving in both acidic and basic solutions.

PtOH4_Amphoteric_Dissolution cluster_acid Acidic Conditions cluster_base Basic Conditions PtOH4_solid Pt(OH)₄(s) Pt4_aq Pt⁴⁺(aq) PtOH4_solid->Pt4_aq Dissolves in Acid PtOH6_2_minus_aq [Pt(OH)₆]²⁻(aq) PtOH4_solid->PtOH6_2_minus_aq Dissolves in Base PtCl6_2_minus_aq [PtCl₆]²⁻(aq) (in excess HCl) Pt4_aq->PtCl6_2_minus_aq Forms chloro-complex H_plus + 4H⁺ H2O_acid + 4H₂O OH_minus + 2OH⁻

Amphoteric dissolution of Platinum (IV) hydroxide.

Conclusion

This technical guide has synthesized the available information on the solubility of platinum (II) and platinum (IV) hydroxides. While a specific solubility value for Pt(OH)₂ in water is available, further research is needed to establish a comprehensive quantitative solubility profile for both compounds in a wider array of solvents and conditions. The provided experimental protocols offer a foundation for researchers to conduct these necessary investigations. The visualization of the dissolution pathways provides a clear conceptual framework for understanding the behavior of these important platinum compounds in solution. This knowledge is fundamental for advancing their application in catalysis, materials science, and medicine.

References

A Technical Guide to the Electrochemical Properties of Platinum Hydroxide Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core electrochemical properties of platinum hydroxide films. Platinum, a noble metal, is renowned for its catalytic activity and stability, making it a critical component in a vast array of applications, from automotive catalytic converters to biomedical sensors and drug delivery systems.[1][2] The formation of a thin hydroxide layer on its surface is a key electrochemical process that significantly influences its performance and reactivity. Understanding the formation, characterization, and behavior of this film is paramount for optimizing its function in various scientific and industrial fields.

Formation of this compound Films

The formation of this compound (Pt(OH)x) and oxide (PtO) films on a platinum surface is an electrochemical process that occurs during anodic polarization in aqueous solutions.[3][4] This process is initiated by the oxidation of water molecules, leading to the adsorption of hydroxyl radicals (OH•) on the platinum surface. These adsorbed species can then undergo further reactions to form a more extensive hydroxide and eventually an oxide layer.

The initial stages of oxidation involve the formation of a monolayer of adsorbed oxygen or hydroxyl species.[5] With increasing potential and time, this can evolve into a thicker, more complex film. The growth of these films is often self-limiting, typically reaching only a few atomic layers in thickness due to the high charge transfer resistance of the oxide layer and the slow diffusion of oxygen through it.[3]

The exact nature of the film, whether it is predominantly a hydroxide or an oxide, is a subject of ongoing research and depends on factors such as the electrode potential, pH of the electrolyte, and the duration of the anodic polarization.[6][7]

Electrochemical Characterization Techniques

A suite of electrochemical and surface-sensitive techniques is employed to study the formation and properties of this compound films.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox processes occurring at the platinum electrode surface.[8] A typical cyclic voltammogram of platinum in an acidic solution reveals distinct regions corresponding to hydrogen adsorption/desorption, double-layer charging, and the formation and reduction of the surface oxide/hydroxide film.[9][10]

The anodic sweep shows a current increase at potentials positive to approximately 0.8 V (vs. RHE), which is attributed to the formation of the this compound/oxide layer.[11] The corresponding cathodic sweep exhibits a characteristic peak at a lower potential, representing the reduction of this film back to metallic platinum.[9][12] The charge associated with the reduction peak is often used to estimate the extent of surface oxidation.

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy is a powerful surface analysis technique that provides information about the elemental composition and chemical states of the species on the platinum surface.[13][14] By analyzing the binding energies of the Pt 4f and O 1s core levels, it is possible to distinguish between metallic platinum, this compound, and platinum oxide.[11][15][16] This technique has been instrumental in confirming the presence of Pt(OH)x and PtO species within the anodically formed films.[17]

Electrochemical Quartz Crystal Microbalance (EQCM)

The electrochemical quartz crystal microbalance is a highly sensitive technique that can detect minute mass changes at the electrode surface in real-time.[18][19] During the anodic formation of this compound/oxide films, an increase in mass is observed due to the incorporation of oxygen and hydrogen atoms.[4] Conversely, a decrease in mass is seen during the cathodic reduction of the film. EQCM studies provide valuable insights into the kinetics of film formation and dissolution.[4][20]

Quantitative Data on this compound Films

The following tables summarize key quantitative data related to the electrochemical properties of this compound films, compiled from various studies.

ParameterValueElectrolyteTechniqueReference
Oxide Formation Potential > 0.8 V vs. RHE0.5 M H₂SO₄Cyclic Voltammetry[11]
Oxide Reduction Potential ~0.8 V vs. RHE0.5 M H₂SO₄Cyclic Voltammetry[11]
Charge Density for Monolayer Oxide Reduction ~420 µC/cm²Acidic SolutionCyclic Voltammetry[8]
Pt 4f₇/₂ Binding Energy (Metallic Pt) ~71.1 eV-XPS[11]
Pt 4f₇/₂ Binding Energy (PtOₓ/Pt(OH)ₓ) ~74.4 eV-XPS[11]
O 1s Binding Energy (Hydroxide) ~531-532 eV-XPS[13]
O 1s Binding Energy (Oxide) ~529-530 eV-XPS[13]

Table 1: Key Electrochemical and Spectroscopic Parameters for this compound/Oxide Films.

PropertyObservationConditionsTechniqueReference
Film Thickness Self-limiting, a few atomic layersAnodic polarizationVarious[3]
Effect of pH Adsorption potentials shift with pHVarying pH electrolytesCyclic Voltammetry[6][21]
Film Stability Reducible at cathodic potentialsAqueous solutionsCyclic Voltammetry[12]
Mass Change during Formation Mass gain observed0.5 M H₂SO₄EQCM[4]
Mass Change during Reduction Mass loss observed0.5 M H₂SO₄EQCM[4]

Table 2: General Properties and Dependencies of this compound Films.

Experimental Protocols

Cyclic Voltammetry for Platinum Surface Characterization

Objective: To investigate the formation and reduction of this compound films and to determine the electrochemical active surface area (ECSA).

Methodology:

  • A standard three-electrode electrochemical cell is used, comprising a platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode).

  • The electrolyte is typically a deaerated acidic solution, such as 0.5 M H₂SO₄.[10]

  • The potential of the working electrode is swept linearly with time between a lower limit (e.g., 0.05 V vs. RHE) and an upper limit (e.g., 1.2 V vs. RHE) at a specific scan rate (e.g., 50 mV/s).[9]

  • The resulting current is measured as a function of the applied potential.

  • The ECSA can be calculated from the charge associated with the hydrogen adsorption or desorption peaks. The charge from the oxide reduction peak provides information on the extent of surface film formation.[8]

X-ray Photoelectron Spectroscopy (XPS) Analysis

Objective: To determine the chemical composition and oxidation states of the platinum surface after electrochemical treatment.

Methodology:

  • The platinum electrode is first subjected to the desired electrochemical treatment (e.g., anodic polarization to form a hydroxide film).

  • The electrode is then carefully removed from the electrochemical cell, rinsed with ultrapure water, and dried under an inert atmosphere (e.g., nitrogen or argon) to prevent further reaction with the ambient environment.

  • The sample is transferred to the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • The surface is irradiated with a monochromatic X-ray source (e.g., Al Kα).[14][22]

  • The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.

  • The resulting spectra are analyzed to identify the elemental composition and the chemical states of platinum and oxygen by fitting the core-level spectra (Pt 4f and O 1s).[11][15]

Visualizing Electrochemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of this compound films.

experimental_workflow cluster_electrochemical_cell Electrochemical Cell cluster_instrumentation Instrumentation cluster_analysis Data Analysis WE Pt Working Electrode CE Counter Electrode RE Reference Electrode Potentiostat Potentiostat WE->Potentiostat XPS_System XPS Spectrometer WE->XPS_System Sample Transfer EQCM_Analyzer EQCM Analyzer WE->EQCM_Analyzer Coupled Measurement CE->Potentiostat RE->Potentiostat Electrolyte Aqueous Electrolyte Potentiostat->WE CV_Analysis Cyclic Voltammogram Analysis Potentiostat->CV_Analysis XPS_Analysis XPS Spectra Deconvolution XPS_System->XPS_Analysis EQCM_Analysis Massogram Analysis EQCM_Analyzer->EQCM_Analysis

Figure 1: Experimental workflow for characterizing this compound films.

pt_oxidation_reduction_cycle Pt Metallic Platinum (Pt) PtOH This compound (Pt-OH) Pt->PtOH Anodic Polarization (+H₂O, -H⁺, -e⁻) PtOH->Pt Cathodic Reduction (+H⁺, +e⁻) PtO Platinum Oxide (Pt-O) PtOH->PtO Further Oxidation (-H⁺, -e⁻) PtO->PtOH Partial Reduction (+H⁺, +e⁻)

References

Spectroscopic Characterization of Platinum Hydroxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of platinum hydroxide, with a focus on X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of materials science, catalysis, and the development of platinum-based therapeutics.

Introduction to this compound

Platinum exists in various oxidation states, with +2 and +4 being the most common. Platinum (II) hydroxide, Pt(OH)₂, and platinum (IV) hydroxide, Pt(OH)₄, are key compounds in the study of platinum chemistry. In the realm of drug development, platinum-based compounds are a cornerstone of cancer chemotherapy. Understanding the surface chemistry and crystalline structure of platinum hydroxides is crucial for elucidating their catalytic activity and their mechanisms of interaction in biological systems.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Experimental Protocol for XPS Analysis of this compound Powder

The following protocol outlines a general procedure for the XPS analysis of this compound powder. Instrument parameters may need to be optimized for the specific instrument and sample.

2.1.1. Sample Preparation

  • Powder Mounting: Securely mount the this compound powder onto a sample holder using double-sided, non-outgassing conductive tape.

  • Surface Cleaning (Optional): If surface contamination is a concern, gentle sputtering with low-energy argon ions can be performed. However, this risks altering the chemical state of the this compound and should be used with caution.

2.1.2. Instrument Parameters

  • X-ray Source: Monochromatic Al Kα (1486.6 eV) is a common choice.

  • Analysis Chamber Pressure: Maintain ultra-high vacuum (UHV) conditions, typically below 10⁻⁸ Torr, to prevent sample contamination.

  • Survey Scan:

    • Binding Energy Range: 0 - 1200 eV

    • Pass Energy: 160 eV

    • Step Size: 1 eV

  • High-Resolution Scans (Pt 4f and O 1s):

    • Pass Energy: 20-40 eV

    • Step Size: 0.1 eV

  • Charge Neutralization: Use a low-energy electron flood gun to compensate for charging effects on the insulating hydroxide sample.

  • Calibration: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

2.1.3. Data Analysis

  • Peak Identification: Identify the elemental peaks in the survey spectrum.

  • High-Resolution Peak Fitting: Use appropriate software (e.g., CasaXPS) to fit the high-resolution Pt 4f and O 1s spectra.

    • Pt 4f: The Pt 4f region consists of a doublet (4f₇/₂ and 4f₅/₂) with a spin-orbit splitting of approximately 3.3-3.4 eV. Fit each chemical state with a separate doublet.

    • O 1s: The O 1s spectrum can be complex and may contain contributions from lattice oxygen (O²⁻), hydroxide groups (OH⁻), and adsorbed water (H₂O).

Quantitative XPS Data for this compound

The binding energies of the Pt 4f and O 1s core levels are indicative of the oxidation state of platinum and the chemical environment of oxygen.

SpeciesCore LevelBinding Energy (eV)Reference(s)
Platinum (Pt)
Metallic Pt (Pt⁰)Pt 4f₇/₂71.0 - 71.2[1][2][3]
Platinum (II) Oxide/Hydroxide (Pt²⁺)Pt 4f₇/₂72.2 - 72.8[3][4][5]
Platinum (IV) Oxide/Hydroxide (Pt⁴⁺)Pt 4f₇/₂74.5 - 75.2[4]
Oxygen (O)
Metal Oxides (O²⁻)O 1s529.0 - 530.5[6][7]
Metal Hydroxides (OH⁻)O 1s531.0 - 532.0[6][8]
Adsorbed Water (H₂O)O 1s~533.0[9]

Note: Binding energies can vary slightly depending on the specific chemical environment, instrument calibration, and charge referencing method.

X-ray Diffraction (XRD) Analysis

XRD is a powerful technique for determining the crystalline structure, phase composition, and crystallite size of materials.

Experimental Protocol for XRD Analysis of this compound Powder

This protocol provides a general guideline for XRD analysis of this compound powder.

3.1.1. Sample Preparation

  • Grinding: Gently grind the this compound powder in an agate mortar and pestle to ensure a fine and uniform particle size, which helps to minimize preferred orientation effects.

  • Sample Mounting: Pack the finely ground powder into a sample holder. Ensure a flat and smooth surface that is level with the top of the holder.

3.1.2. Instrument Parameters

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.

  • Goniometer Configuration: Bragg-Brentano geometry is typical for powder diffraction.

  • Scan Range (2θ): A wide angular range, for example, 10° to 90°, is generally scanned to capture all relevant diffraction peaks.

  • Step Size and Dwell Time: Use a small step size (e.g., 0.02°) and a sufficient dwell time (e.g., 1-2 seconds per step) to obtain good signal-to-noise ratio.

3.1.3. Data Analysis

  • Phase Identification: Compare the experimental diffraction pattern to reference patterns from crystallographic databases such as the Crystallography Open Database (COD) or the Inorganic Crystal Structure Database (ICSD).

  • Lattice Parameter Refinement: If a matching phase is found, the lattice parameters can be refined using software like GSAS-II or FullProf.

  • Crystallite Size Determination: The average crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Crystallographic Data for this compound

Obtaining a definitive crystallographic information file (CIF) for platinum (IV) hydroxide, Pt(OH)₄, from open-access databases can be challenging. While extensive data exists for platinum and its oxides, the hydrated and often amorphous nature of platinum hydroxides makes single-crystal X-ray diffraction studies difficult.

For reference, the crystallographic data for β-Platinum (IV) Oxide (β-PtO₂), which shares the +4 oxidation state, is provided below. It is important to note that the structure of Pt(OH)₄ will differ due to the presence of hydroxide groups.

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
β-PtO₂OrthorhombicPnnma = 4.486, b = 4.537, c = 3.138[10]

Researchers investigating this compound by XRD should be prepared for patterns that may indicate poorly crystalline or amorphous material.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_xps XPS Analysis cluster_xrd XRD Analysis cluster_results Characterization Results Pt_Hydroxide This compound Powder Grinding Grinding Pt_Hydroxide->Grinding Mounting Mounting on Holder Grinding->Mounting XPS_Instrument XPS Instrument Mounting->XPS_Instrument Transfer to UHV XRD_Instrument XRD Diffractometer Mounting->XRD_Instrument Place in Diffractometer Survey_Scan Survey Scan XPS_Instrument->Survey_Scan HighRes_Scan High-Resolution Scans (Pt 4f, O 1s) Survey_Scan->HighRes_Scan Data_Analysis_XPS Data Analysis (Peak Fitting, Quantification) HighRes_Scan->Data_Analysis_XPS Surface_Comp Surface Composition & Chemical States Data_Analysis_XPS->Surface_Comp Diffraction_Scan 2θ Scan XRD_Instrument->Diffraction_Scan Data_Analysis_XRD Data Analysis (Phase ID, Lattice Parameters) Diffraction_Scan->Data_Analysis_XRD Crystal_Struct Crystalline Structure & Phase Purity Data_Analysis_XRD->Crystal_Struct apoptosis_pathway cluster_drug Drug Action cluster_response Cellular Response Platinum_Drug Platinum Drug DNA_Adducts Pt-DNA Adducts Platinum_Drug->DNA_Adducts p53 p53 Activation DNA_Adducts->p53 Bax Bax Up-regulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_Deg β-catenin Degradation Destruction_Complex->Beta_Catenin_Deg TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_LEF_off->Target_Genes_off Groucho Groucho Wnt Wnt Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition Beta_Catenin_acc β-catenin Accumulation TCF_LEF_on TCF/LEF Beta_Catenin_acc->TCF_LEF_on Target_Genes_on Target Gene Transcription TCF_LEF_on->Target_Genes_on tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II TGF_beta->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylates SMAD_Complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Transcription_Factors Transcription Factors SMAD_Complex->Transcription_Factors Translocates & Binds Target_Gene_Expression Target Gene Expression Transcription_Factors->Target_Gene_Expression

References

Theoretical Insights into the Stability of Platinum Hydroxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the stability of platinum hydroxides. Platinum-based compounds are pivotal in various fields, including catalysis and medicine, particularly in the development of anticancer drugs. Understanding the stability of platinum hydroxides is crucial for predicting their behavior in different chemical and biological environments, designing more stable and effective catalysts, and developing next-generation platinum-based therapeutics with improved pharmacological profiles. This guide summarizes key quantitative data from computational studies, details the methodologies employed, and visualizes the complex relationships and processes involved.

Data Presentation: Thermodynamic Stability of Platinum Species

Theoretical studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into the thermodynamic stability of platinum hydroxides and related species. The following tables summarize key quantitative data, such as enthalpies of formation, adsorption enthalpies, and bond dissociation energies, extracted from the scientific literature. These values are essential for comparing the relative stability of different platinum complexes.

Table 1: Calculated Enthalpies of Formation (ΔHf°) for Platinum Oxides and Hydroxides

SpeciesFormulaΔHf° (kJ/mol)Computational MethodReference
Platinum(II) HydroxidePt(OH)₂-355 (estimated)
Platinum(IV) HydroxidePt(OH)₄-
Platinum DioxidePtO₂-80Micro-combustion calorimetry[1][2]
Platinum Hydrous OxidePtH₂.₇₆O₃.₈₉-519.6 ± 1.0Micro-combustion calorimetry[1][2]
Dehydrated Platinum OxidePtO₂.₅₂-101.3 ± 5.2Micro-combustion calorimetry[1][2]
Platinic AcidH₂Pt(OH)₆-[1]

Note: Theoretical data for Pt(OH)₄ was not explicitly found in the search results, indicating a potential area for further research.

Table 2: Adsorption Enthalpies of Hydroxyl Species on Platinum Surfaces

Adsorbed SpeciesSurfaceAdsorption Enthalpy (eV)Computational MethodReference
Hydroxide (OH)Pt(111)-1.1Near-Ambient-Pressure XPS and DFT[3][4]
Oxide (O)Pt(111)-0.9Near-Ambient-Pressure XPS and DFT[3][4]

Table 3: Calculated Bond Dissociation Energies (BDEs)

BondBDE (kJ/mol)Computational MethodReference
Pt-O246Based on calorimetry[1]

Experimental and Computational Protocols

The theoretical investigation of platinum hydroxide stability relies on sophisticated computational chemistry techniques. Density Functional Theory (DFT) is the most common method used to model the electronic structure and predict the properties of these complexes.[5]

Geometry Optimization

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

A typical DFT protocol for geometry optimization of a this compound complex, such as Pt(OH)₂, would involve the following steps:

  • Initial Structure Generation: A plausible initial structure of the Pt(OH)₂ molecule is built using molecular modeling software.

  • Selection of DFT Functional and Basis Set: The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. A study by Debefve and Pollock recommends the PBE0 functional combined with the def2-TZVP basis set for ligand atoms, the ZORA relativistic approximation, and corrections for solvation and dispersion for accurate geometry predictions of platinum complexes.[5]

  • Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to minimize the total energy of the system.

  • Convergence Criteria: The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Thermodynamic Properties

Once the optimized geometry is obtained, various thermodynamic properties can be calculated to assess the stability of the this compound species.

  • Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It can be calculated by subtracting the total energies of the constituent elements in their standard states from the total energy of the optimized this compound molecule, with appropriate thermochemical corrections.[6]

  • Bond Dissociation Energy (BDE): The BDE of the Pt-OH bond is the energy required to break this bond homolytically. It is calculated as the difference in energy between the this compound molecule and the sum of the energies of the resulting fragments (e.g., PtOH and OH radicals).[7]

  • Reaction Enthalpies (ΔHr°): The enthalpy change for a specific reaction, such as the hydrolysis of a platinum complex, can be calculated by subtracting the sum of the enthalpies of formation of the reactants from the sum of the enthalpies of formation of the products.

Visualizations: Pathways and Stability Landscapes

Visualizing the complex relationships and processes involved in the stability of platinum hydroxides is essential for a deeper understanding. The following diagrams, generated using the Graphviz DOT language, illustrate key concepts.

Computational Workflow for Stability Analysis

The following diagram outlines a typical computational workflow for the theoretical analysis of this compound stability.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. DFT Calculations cluster_analysis 3. Data Analysis initial_structure Initial Structure (e.g., Pt(OH)2) geom_opt Geometry Optimization initial_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry reaction_path Reaction Pathway Analysis geom_opt->reaction_path energy_calc Single Point Energy Calculation freq_calc->energy_calc Vibrational Frequencies (Confirm Minimum) thermo_props Thermodynamic Properties (ΔHf°, BDE) energy_calc->thermo_props stability_analysis Stability Assessment thermo_props->stability_analysis reaction_path->stability_analysis

A typical computational workflow for DFT analysis.
Pourbaix Diagram for Platinum

A Pourbaix diagram illustrates the thermodynamically stable species of an element in an aqueous electrochemical system as a function of potential and pH. This provides a comprehensive overview of the conditions under which different platinum oxides and hydroxides are stable.

pourbaix_diagram Simplified Pourbaix Diagram for the Pt-H₂O System Pt Pt(s) PtOH Pt(OH)₂(s) Pt->PtOH Pt_ion Pt²⁺(aq) Pt->Pt_ion PtO2 PtO₂(s) PtOH->PtO2 HPtO3_minus HPtO₃⁻(aq) PtOH->HPtO3_minus PtO2->HPtO3_minus Pt_ion->PtOH pH_axis pH E_axis E (V vs. SHE) H2_line H₂/H₂O O2_line O₂/H₂O

Simplified Pourbaix diagram for platinum.
Hypothetical Decomposition Pathway of Pt(OH)₄

The following diagram illustrates a hypothetical stepwise decomposition pathway of platinum(IV) hydroxide to platinum(II) hydroxide, which is a crucial process in the activation of Pt(IV) prodrugs.

decomposition_pathway PtOH4 Pt(OH)₄ Intermediate [Pt(OH)₃]⁺ + OH⁻ PtOH4->Intermediate Ligand Dissociation PtOH2 Pt(OH)₂ + H₂O₂ Intermediate->PtOH2 Reductive Elimination

Hypothetical decomposition of Pt(OH)₄.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide indispensable tools for understanding the stability of platinum hydroxides. The quantitative data on thermodynamic properties, detailed computational protocols, and visual representations of stability landscapes and reaction pathways presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough grasp of the principles governing this compound stability is paramount for the rational design of novel catalysts and therapeutic agents with enhanced efficacy and desired stability profiles. Future computational work should focus on generating more extensive and accurate thermodynamic data for a wider range of this compound species to further refine our understanding and predictive capabilities in this critical area of chemistry.

References

Unveiling the Chemistry of Noble Metals: A Technical Guide to the Discovery and History of Platinum Hydroxide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive whitepaper has been compiled, offering an in-depth technical guide on the discovery and history of platinum hydroxide compounds. This guide is tailored for researchers, scientists, and drug development professionals, providing a consolidated resource on the synthesis, characterization, and evolving understanding of these significant platinum derivatives.

Introduction: The Dawn of Platinum Chemistry

The journey into the world of platinum compounds began in the early 19th century, following the meticulous work of chemists who first isolated and purified platinum metal. The inherent nobility of platinum, its resistance to corrosion, and its unique catalytic properties spurred intense investigation into its chemical behavior. A pivotal aspect of this exploration was the interaction of platinum salts with alkaline solutions, which laid the groundwork for the discovery of platinum's oxygen-containing compounds, including its hydroxides.

The Emergence of Platinum(II) Hydroxide

The first definitive synthesis of what is now recognized as platinum(II) hydroxide (Pt(OH)₂) can be traced to the work of German chemist Lothar Wöhler in 1904. In his publication in the Zeitschrift für anorganische Chemie, Wöhler described the preparation of a hydrated platinum(II) oxide, PtO·2H₂O, which is compositionally equivalent to Pt(OH)₂.

Wöhler's Experimental Protocol for Platinum(II) Hydroxide

Wöhler's method involved the careful hydrolysis of a platinum(II) salt in an alkaline medium. The detailed protocol is as follows:

  • Preparation of Potassium Tetrachloroplatinate(II) (K₂[PtCl₄]): A solution of hexachloroplatinic(IV) acid (H₂[PtCl₆]) was reduced to the platinum(II) state. The subsequent addition of a stoichiometric amount of potassium chloride (KCl) precipitated the sparingly soluble potassium tetrachloroplatinate(II).

  • Hydrolysis: The prepared K₂[PtCl₄] was then treated with a boiling solution of sodium hydroxide (NaOH). This resulted in the precipitation of a black, hydrated oxide.

  • Isolation and Purification: The precipitate was meticulously washed with hot water to remove any soluble impurities and then dried under vacuum to yield the final product.

The workflow for Wöhler's synthesis of platinum(II) hydroxide is illustrated in the following diagram:

Wohler_Synthesis H2PtCl6 Hexachloroplatinic(IV) acid Reduction Reduction H2PtCl6->Reduction K2PtCl4 Potassium Tetrachloroplatinate(II) Reduction->K2PtCl4 KCl Potassium Chloride KCl->K2PtCl4 Precipitate Black Precipitate (Hydrated Pt(II) Oxide) K2PtCl4->Precipitate NaOH Sodium Hydroxide (boiling) NaOH->Precipitate Washing Washing & Drying Precipitate->Washing PtOH2 Platinum(II) Hydroxide (Pt(OH)₂) Washing->PtOH2

Wöhler's synthesis of Pt(OH)₂.
Early Characterization and Properties of Platinum(II) Hydroxide

Wöhler characterized the compound as a black powder, insoluble in water but soluble in concentrated acids. He noted its amphoteric nature, reacting with both acids and strong bases. The quantitative data from his analysis confirmed the composition corresponding to a dihydrated platinum(II) oxide.

PropertyObservation by Wöhler (1904)
Appearance Black powder
Solubility in Water Insoluble
Solubility in Acids Soluble in concentrated acids
Amphoteric Nature Reacts with strong bases

The Discovery of Platinum(IV) Hydroxide

The history of platinum(IV) hydroxide (Pt(OH)₄) is closely linked to the extensive investigations of platinum chemistry by the renowned Swedish chemist Jöns Jacob Berzelius. In his detailed studies on platinum and its compounds, published in the Annales de Chimie et de Physique around 1828, Berzelius described the formation of what he termed "platinic hydroxide."

Berzelius's Method for the Preparation of Platinic Hydroxide

Berzelius's approach involved the hydrolysis of a platinum(IV) salt. His experimental procedure can be summarized as follows:

  • Preparation of Platinum(IV) Chloride (PtCl₄): Berzelius prepared platinum(IV) chloride by dissolving platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid) and carefully evaporating the solution to remove excess acid, yielding hexachloroplatinic acid, which was then heated to produce PtCl₄.

  • Hydrolysis with a Base: The platinum(IV) chloride was then treated with a boiling solution of a strong alkali, such as potassium hydroxide (KOH), which resulted in the precipitation of a yellowish-brown substance.

  • Purification: The precipitate was thoroughly washed with water to remove residual salts and then dried.

The logical flow of Berzelius's synthesis is depicted below:

Berzelius_Synthesis Pt_metal Platinum Metal H2PtCl6 Hexachloroplatinic(IV) Acid Pt_metal->H2PtCl6 Aqua_regia Aqua Regia Aqua_regia->H2PtCl6 Heating Heating H2PtCl6->Heating PtCl4 Platinum(IV) Chloride Heating->PtCl4 Precipitate Yellowish-Brown Precipitate PtCl4->Precipitate KOH Potassium Hydroxide (boiling) KOH->Precipitate Washing_Drying Washing & Drying Precipitate->Washing_Drying PtOH4 Platinum(IV) Hydroxide (Pt(OH)₄) Washing_Drying->PtOH4

Berzelius's synthesis of Pt(OH)₄.
Berzelius's Characterization of Platinic Hydroxide

Berzelius described the "platinic hydroxide" as a yellowish-brown, amorphous powder. His elemental analysis, a remarkable feat for the time, established the ratio of platinum to oxygen and hydrogen, confirming its composition. He also noted its acidic properties, being soluble in alkalis to form platinates.

PropertyObservation by Berzelius (c. 1828)
Appearance Yellowish-brown amorphous powder
Solubility in Water Insoluble
Acidic Properties Soluble in alkalis

Evolution of Understanding and Modern Applications

The foundational work of Wöhler and Berzelius paved the way for a deeper understanding of this compound chemistry. Subsequent research throughout the 19th and 20th centuries further elucidated the structure and reactivity of these compounds. Modern analytical techniques, such as X-ray diffraction and spectroscopy, have confirmed the structures of Pt(OH)₂ and Pt(OH)₄ and have revealed the complex polymeric nature of these materials in the solid state.

Today, this compound compounds are crucial intermediates in the synthesis of various platinum-containing materials. They serve as precursors for:

  • Heterogeneous Catalysts: Platinum oxides, derived from the calcination of platinum hydroxides, are widely used as catalysts in a multitude of industrial processes, including oxidation and hydrogenation reactions.

  • Platinum Nanoparticles: The controlled reduction of this compound precursors is a common method for synthesizing platinum nanoparticles with specific sizes and shapes for applications in catalysis and electronics.

  • Anticancer Drugs: While not direct therapeutic agents themselves, platinum(IV) hydroxide moieties are integral to the design of platinum(IV) prodrugs. These compounds are being investigated as next-generation anticancer agents with potentially improved stability and reduced side effects compared to traditional platinum(II) drugs like cisplatin. The axial hydroxide ligands in these Pt(IV) complexes can be functionalized to tune the drug's properties.

The development of platinum-based anticancer drugs often involves the synthesis of Pt(IV) complexes containing hydroxide ligands. A simplified signaling pathway illustrating the concept of a Pt(IV) prodrug activation is shown below.

PtIV_Prodrug_Activation PtIV_prodrug Pt(IV) Prodrug (with axial hydroxides) Cell_entry Cellular Uptake PtIV_prodrug->Cell_entry Reduction Intracellular Reduction (e.g., by Glutathione) Cell_entry->Reduction PtII_active Active Pt(II) Drug (e.g., Cisplatin) Reduction->PtII_active DNA Nuclear DNA PtII_active->DNA DNA_adduct DNA Adducts DNA->DNA_adduct Apoptosis Apoptosis DNA_adduct->Apoptosis

Activation of a Pt(IV) prodrug.

Conclusion

From their initial discovery in the crucibles of 19th-century chemists to their role in modern materials science and medicine, this compound compounds have a rich and significant history. The pioneering experimental work of scientists like Wöhler and Berzelius laid the essential groundwork for our current understanding. This technical guide provides a consolidated historical and methodological overview, intended to serve as a valuable resource for contemporary researchers building upon this distinguished scientific legacy.

An In-Depth Technical Guide to the Oxidation States and Coordination Chemistry of Platinum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the oxidation states and coordination chemistry of platinum hydroxide. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed insights into the synthesis, characterization, and behavior of these important platinum species.

Introduction to Platinum Hydroxides

Platinum, a noble metal renowned for its catalytic activity and therapeutic applications, can exist in various oxidation states, with +2 and +4 being the most common.[1] Platinum hydroxides, namely platinum(II) hydroxide [Pt(OH)₂] and platinum(IV) hydroxide [Pt(OH)₄], are key intermediates in the synthesis of various platinum compounds, including catalysts and anticancer drugs.[2][3] Their chemistry is pivotal in understanding the hydrolysis of platinum-based drugs, a critical activation step for their therapeutic action.[4][5]

Oxidation States and Physicochemical Properties

The distinct oxidation states of platinum in its hydroxides give rise to different coordination geometries and chemical properties.

Platinum(II) Hydroxide

Platinum(II) hydroxide typically features platinum in a +2 oxidation state. It is generally a black powder and is sparingly soluble in water.[2] As a d⁸ metal complex, Pt(II) compounds, including the hydroxide, tend to adopt a square planar geometry.

Platinum(IV) Hydroxide

In platinum(IV) hydroxide, platinum exists in a +4 oxidation state.[6] This compound is often described as a black solid.[4] Pt(IV) complexes, with a d⁶ electron configuration, favor an octahedral coordination geometry.

Table 1: Physical and Chemical Properties of Platinum Hydroxides

PropertyPlatinum(II) Hydroxide (Pt(OH)₂)Platinum(IV) Hydroxide (Pt(OH)₄)
CAS Number 12135-23-8[2]12135-48-7[6]
Molecular Formula H₂O₂Pt[3]H₄O₄Pt[7]
Molecular Weight 231.11 g/mol [2]263.11 g/mol [8]
Appearance Black powder[2]Black solid[4]
Solubility in Water Sparingly soluble[2]-
Oxidation State of Pt +2+4[6]
Coordination Geometry Typically square planarTypically octahedral

Synthesis of Platinum Hydroxides

The synthesis of platinum hydroxides often involves the hydrolysis of platinum halide precursors in a basic medium.

Experimental Protocol: Synthesis of Platinum(II) Hydroxide

This protocol describes the synthesis of platinum(II) hydroxide from potassium tetrachloroplatinate(II) (K₂PtCl₄).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • Beakers

  • Stirring plate and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Dissolve a known amount of K₂PtCl₄ in deionized water in a beaker to create a solution.

  • In a separate beaker, prepare a solution of KOH or NaOH.

  • While stirring the K₂PtCl₄ solution, slowly add the alkaline solution. A precipitate of platinum(II) hydroxide will begin to form.[9]

  • The reaction can be heated to facilitate the completion of the precipitation. For instance, the reaction of H₂[PtCl₄] with alkali hydroxides can be carried out at 100°C.[9]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the black precipitate of Pt(OH)₂ by vacuum filtration.

  • Wash the precipitate several times with deionized water to remove any remaining salts, such as KCl.

  • Dry the collected solid in a drying oven at a low temperature (e.g., 60°C) to obtain pure platinum(II) hydroxide.

Experimental Protocol: Synthesis of Platinum(IV) Hydroxide

This protocol outlines the synthesis of platinum(IV) hydroxide, often as hexahydroxyplatinic acid (H₂Pt(OH)₆), from a platinum(IV) precursor like hexachloroplatinic acid (H₂PtCl₆) or its salts.

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆) or a salt such as Na₂PtCl₆ or K₂PtCl₆

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Nitric acid or Acetic acid

  • Deionized water

  • Beakers

  • Stirring plate and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve the platinum(IV) starting material (e.g., Na₂PtCl₆) in deionized water.[10]

  • Add a solution of NaOH or KOH to the platinum solution. The amount of base should be sufficient to completely replace the chloride ions with hydroxide ions.[10]

  • Heat the solution to boiling until the color changes, indicating the formation of the hydroxo complex.[10]

  • Cool the solution to room temperature.

  • Adjust the pH of the solution to between 4.0 and 5.5 using nitric acid or acetic acid. This will cause the precipitation of a pale yellow solid, H₂Pt(OH)₆.[10]

  • Filter the precipitate and wash it thoroughly with deionized water until it is free of chloride ions.

  • Dry the precipitate in an oven at a low temperature (e.g., 60°C) to obtain the final product.[10]

Coordination Chemistry and Reaction Mechanisms

The coordination chemistry of platinum hydroxides is dominated by ligand substitution and condensation reactions. In the context of drug development, the hydrolysis of platinum complexes is a critical activation pathway.

Hydrolysis of Platinum Complexes

The hydrolysis of platinum(II) and platinum(IV) complexes is a fundamental process that influences their biological activity. For instance, the anticancer drug cisplatin, cis-[PtCl₂(NH₃)₂], undergoes hydrolysis within the cell, where the chloride concentration is lower than in the bloodstream. This process is believed to be a key step in its mechanism of action, leading to the formation of aquated species that can then bind to DNA.[4][5]

Hydrolysis_of_Cisplatin Cisplatin cis-[PtCl₂(NH₃)₂] (Cisplatin) Monoaqua [PtCl(H₂O)(NH₃)₂]⁺ Cisplatin->Monoaqua + H₂O - Cl⁻ Diaqua [Pt(H₂O)₂(NH₃)₂]²⁺ Monoaqua->Diaqua + H₂O - Cl⁻ DNA_Adduct DNA Adduct Monoaqua->DNA_Adduct + DNA Diaqua->DNA_Adduct + DNA

Figure 1: Hydrolysis pathway of cisplatin leading to DNA binding.
Olation and Oxolation Reactions

In aqueous solutions, metal hydroxides can undergo condensation reactions to form polynuclear species. These reactions, known as olation and oxolation, lead to the formation of hydroxo- and oxo-bridged polymers, respectively.[11] These processes are crucial in the formation of platinum-based nanoparticles and materials.

  • Olation: A condensation reaction between two metal complexes where a hydroxide bridge is formed, releasing a water molecule.

  • Oxolation: A subsequent reaction where a hydroxo-bridged species is converted to an oxo-bridged species through the elimination of water.

Olation_Oxolation cluster_olation Olation cluster_oxolation Oxolation M_OH2 [LₙM(OH₂)] M_OH_M [LₙM-(OH)-MLₙ] M_OH2->M_OH_M M_OH [LₙM(OH)] M_OH->M_OH_M H2O_out1 H₂O M_OH_M2 [LₙM-(OH)-MLₙ] M_O_M [LₙM-O-MLₙ] M_OH_M2->M_O_M H2O_out2 H₂O

Figure 2: General mechanism of olation and oxolation reactions.

Characterization Techniques

A variety of spectroscopic and analytical techniques are employed to characterize platinum hydroxides and their complexes.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is a powerful tool for elucidating the structure and bonding in platinum complexes.[12] The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the oxidation state, coordination number, and the nature of the ligands.[13]

Table 2: Representative ¹⁹⁵Pt NMR Chemical Shifts for Platinum-Hydroxo Complexes

Complex TypeExample¹⁹⁵Pt Chemical Shift (δ, ppm)
Pt(IV)-chloro-hydroxo[PtCl₅(OH)]²⁻~1700
Pt(IV)-chloro-hydroxocis-[PtCl₄(OH)₂]²⁻~1200
Pt(IV)-chloro-hydroxotrans-[PtCl₄(OH)₂]²⁻~1300
Pt(IV)-hydroxo[Pt(OH)₆]²⁻~ -50

Note: Chemical shifts are relative to a reference standard, typically Na₂PtCl₆, and can vary with solvent and temperature.

This protocol provides a general guideline for acquiring ¹⁹⁵Pt NMR spectra of platinum complexes.

Sample Preparation:

  • Dissolve a sufficient amount of the platinum complex in a suitable deuterated solvent (e.g., D₂O for water-soluble complexes). The concentration should be high enough to obtain a good signal-to-noise ratio in a reasonable time.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer is preferable for better sensitivity and resolution.

  • Probe: A broadband or multinuclear probe tuned to the ¹⁹⁵Pt frequency (approximately 21.4 MHz on a 100 MHz ¹H spectrometer).[13]

  • Reference: An external reference of 1.2 M Na₂PtCl₆ in D₂O is commonly used.[13]

  • Pulse Sequence: A simple one-pulse experiment is often sufficient.

  • Acquisition Parameters:

    • Spectral Width: A wide spectral width is necessary to cover the large chemical shift range of ¹⁹⁵Pt (can be over 13,000 ppm).[13]

    • Acquisition Time: Typically 0.1-0.5 seconds.

    • Relaxation Delay: A delay of 1-5 times the longest T₁ of the platinum species is recommended.

    • Number of Scans: This will depend on the sample concentration and can range from hundreds to thousands of scans.

Data Processing:

  • Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Fourier transform the free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the external standard.

Raman Spectroscopy

Raman spectroscopy is a valuable technique for probing the vibrational modes of platinum-ligand bonds. It can provide information about the structure and bonding in this compound species. For instance, the Pt-OH stretching and bending modes can be identified.

Table 3: Tentative Raman Bands for Platinum-Hydroxyl Species

Vibrational ModeWavenumber (cm⁻¹)
Pt-OH stretch~450-550
Pt-O stretch (in oxides)~550-650
O-H stretch~3200-3600

Note: These are approximate ranges and can vary depending on the specific complex and its environment.

This protocol outlines a general procedure for obtaining Raman spectra of platinum compounds.

Instrumentation:

  • Raman Spectrometer: A confocal Raman microscope is often used.

  • Laser Source: A laser with a suitable excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) should be chosen to minimize fluorescence from the sample.[14]

  • Detector: A charge-coupled device (CCD) detector is typically used.[15]

Sample Preparation:

  • Solid Samples: A small amount of the powdered sample can be placed on a microscope slide.

  • Solutions: The solution can be placed in a cuvette or a capillary tube.

Data Acquisition:

  • Focus the laser onto the sample.

  • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

  • Collect the Raman scattered light and record the spectrum.

  • It may be necessary to acquire multiple spectra and average them to improve the signal-to-noise ratio.

Data Analysis:

  • Perform a baseline correction to remove any background fluorescence.

  • Identify and assign the characteristic Raman bands corresponding to the vibrational modes of the this compound species.

Experimental and Characterization Workflow

The synthesis and characterization of platinum hydroxides and their complexes follow a systematic workflow to ensure the desired product is obtained and its properties are well-defined.

Characterization_Workflow cluster_characterization Characterization start Start: Precursor Selection (e.g., K₂PtCl₄ or H₂PtCl₆) synthesis Synthesis of this compound (Hydrolysis in basic medium) start->synthesis isolation Isolation and Purification (Filtration, Washing, Drying) synthesis->isolation structural Structural Analysis (XRD, Elemental Analysis) isolation->structural spectroscopic Spectroscopic Analysis (¹⁹⁵Pt NMR, Raman, IR, UV-Vis) isolation->spectroscopic thermal Thermal Analysis (TGA, DSC) isolation->thermal morphological Morphological Analysis (SEM, TEM for nanoparticles) isolation->morphological application Application Studies (Catalysis, Drug Development) structural->application spectroscopic->application thermal->application morphological->application

Figure 3: General workflow for the synthesis and characterization of this compound complexes.

Conclusion

This technical guide has provided a detailed overview of the oxidation states and coordination chemistry of this compound. The information presented, including quantitative data, experimental protocols, and mechanistic diagrams, is intended to be a valuable resource for professionals in research and drug development. A thorough understanding of the principles outlined herein is essential for the rational design and synthesis of novel platinum-based materials and therapeutics with enhanced efficacy and desired properties.

References

An In-depth Technical Guide to the Health and Safety Guidelines for Handling Platinum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for handling platinum hydroxide and related platinum compounds in a research and development setting. The information is compiled to assist in the safe management, handling, and disposal of these materials, minimizing risk to personnel.

Hazard Identification and Classification

This compound and its related compounds present several health hazards that necessitate careful handling. The primary concerns are respiratory and skin sensitization, as well as irritation to the eyes and skin. While elemental platinum is relatively inert, many of its compounds, particularly salts, are reactive and can cause adverse health effects.[1]

Key Hazards:

  • Respiratory Sensitization (Platinosis): Inhalation of dust or aerosols containing soluble platinum salts can lead to an allergic-like reaction known as platinosis.[1] Symptoms can include asthma, shortness of breath, wheezing, coughing, and chest tightness.[2][3] Once an individual is sensitized, even very low future exposures can trigger a severe asthmatic response.[2]

  • Skin Sensitization: Direct contact can cause an allergic skin reaction, resulting in itching and rashes.[2]

  • Irritation: this compound and its compounds can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[3]

Toxicological Data

ParameterValueSpeciesNotes
Oral Acute Toxicity (ATE) > 2000 mg/kgRatBased on ATE data for Tetraammineplatinum(II) hydroxide solution.[5]
Inhalation Acute Toxicity (ATE) > 20 mg/lRatBased on ATE data for Tetraammineplatinum(II) hydroxide solution.[5]
Dermal Acute Toxicity (ATE) > 2000 mg/kgRabbitBased on ATE data for Tetraammineplatinum(II) hydroxide solution.[5]

Occupational Exposure Limits

Regulatory bodies have established occupational exposure limits for soluble platinum salts to protect workers from sensitization and other health effects.

OrganizationExposure Limit (as Pt)Time-Weighted Average (TWA)
OSHA (PEL) 0.002 mg/m³8-hour
NIOSH (REL) 0.002 mg/m³10-hour
ACGIH (TLV) 0.002 mg/m³8-hour

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and ensure safety.

4.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when generating dust or aerosols.

  • Enclosed operations and the use of local exhaust ventilation at the site of chemical release are highly recommended.[6]

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[7]

  • Skin Protection: Impermeable gloves (e.g., nitrile) and a lab coat or protective suit are required to prevent skin contact.[7]

  • Respiratory Protection: If engineering controls are insufficient or when handling powders outside of a fume hood, a NIOSH-approved respirator appropriate for the exposure level should be used.[6]

4.3. General Hygiene Practices:

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[2]

  • Wash hands thoroughly with soap and water after handling and before leaving the work area.[2]

  • Contaminated work clothing should be removed and laundered by informed personnel before reuse.[6]

4.4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and reducing agents.[2]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1. First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[2] Seek medical attention if irritation or a rash develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

5.2. Spill Response:

  • Evacuate the area and restrict access.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully collect the material using methods that avoid dust generation (e.g., wet sweeping or using a HEPA-filtered vacuum).[9]

  • Place the collected material in a sealed container for disposal as hazardous waste.[2]

  • Ventilate and wash the spill area after cleanup is complete.[2]

Emergency_Response_Workflow cluster_spill Spill or Exposure Event cluster_spill_response Spill Response Protocol cluster_exposure_response Personal Exposure Protocol start Event Occurs assess Assess Situation (Spill vs. Personal Exposure) start->assess spill Spill Detected assess->spill Spill exposure Personal Exposure assess->exposure Exposure evacuate Evacuate Immediate Area spill->evacuate remove_person Remove from Exposure Source exposure->remove_person don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->don_ppe contain Contain Spill (Avoid Dust Generation) don_ppe->contain cleanup Clean Up Spill (Wet Method or HEPA Vacuum) contain->cleanup dispose_spill Package in Sealed Container for Hazardous Waste cleanup->dispose_spill decontaminate_area Decontaminate Area dispose_spill->decontaminate_area first_aid Administer First Aid (See Section 5.1) remove_person->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical report Report Incident seek_medical->report

Caption: Emergency response workflow for this compound incidents.

Mechanism of Platinum-Induced Sensitization

The primary toxicological concern with many platinum compounds is their ability to act as haptens, inducing a Type I hypersensitivity reaction. This immune response is mediated by Immunoglobulin E (IgE) antibodies.

The proposed mechanism is as follows:

  • Haptenization: The platinum compound, acting as a hapten, enters the body and binds to a native protein (carrier).[3]

  • Antigen Formation: This platinum-protein conjugate is now recognized by the immune system as a foreign antigen.

  • Sensitization: Antigen-presenting cells (APCs) process the antigen and present it to T-helper cells. This stimulates B-cells to produce platinum-specific IgE antibodies. These IgE antibodies then bind to the surface of mast cells and basophils.

  • Elicitation: Upon subsequent exposure, the platinum compound cross-links the IgE antibodies on the surface of mast cells, triggering their degranulation. This releases histamine and other inflammatory mediators, causing the clinical symptoms of an allergic reaction (e.g., asthma, urticaria).[10]

Platinum_Sensitization_Pathway cluster_sensitization Initial Exposure: Sensitization Phase cluster_elicitation Subsequent Exposure: Elicitation Phase Pt_compound Platinum Compound (Hapten) Antigen Pt-Protein Antigen Pt_compound->Antigen Binds to Protein Host Protein (Carrier) Protein->Antigen APC Antigen Presenting Cell (APC) Antigen->APC Engulfed by TH_Cell T-Helper Cell APC->TH_Cell Presents to B_Cell B-Cell TH_Cell->B_Cell Activates IgE Platinum-Specific IgE B_Cell->IgE Produces Mast_Cell_Sensitized Sensitized Mast Cell IgE->Mast_Cell_Sensitized Binds to Pt_compound2 Platinum Compound Mast_Cell_Sensitized->Pt_compound2 Mast_Cell_Activated Activated Mast Cell (Degranulation) Pt_compound2->Mast_Cell_Activated Cross-links IgE on Mediators Release of Histamine & Other Inflammatory Mediators Mast_Cell_Activated->Mediators Symptoms Allergic Symptoms (Asthma, Urticaria, etc.) Mediators->Symptoms

Caption: Simplified signaling pathway of platinum-induced sensitization.

Experimental Protocols for Safety Assessment

Standardized toxicological assays are used to assess the skin sensitization potential of chemicals. The Murine Local Lymph Node Assay (LLNA) is now the preferred method over older guinea pig tests.

7.1. Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of a test substance on the ears of mice. An increase in proliferation is indicative of a sensitization response.

Methodology:

  • Animal Model: Typically, female CBA/Ca or CBA/J mice are used.

  • Dose Range Finding (if necessary): A preliminary study may be conducted to determine the highest tolerated dose that does not cause significant local irritation.

  • Treatment: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared. The substance is applied to the dorsal surface of both ears of the mice (typically 4-5 animals per group) daily for three consecutive days.

  • Proliferation Measurement: On day 6, a radiolabeled tracer (e.g., ³H-methyl thymidine) is injected intravenously. After a set period (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean radioactivity in the test group by the mean radioactivity in the vehicle control group. An SI value of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer.

7.2. Guinea Pig Maximization Test (GPMT)

Though largely superseded by the LLNA, the GPMT is a historical method for identifying skin sensitizers.

Methodology:

  • Induction Phase:

    • Day 0 (Intradermal Injection): Guinea pigs are injected intradermally with the test substance in an adjuvant (Freund's Complete Adjuvant) to enhance the immune response.

    • Day 7 (Topical Application): The test substance is applied topically under an occlusive patch to the same area for 48 hours.

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank of both test and control animals.

  • Evaluation: The challenge sites are observed at 24 and 48 hours for signs of erythema and edema. The incidence and severity of the skin reactions in the test group are compared to the control group to classify the sensitization potential of the substance.

Disposal Considerations

Platinum-containing waste should be treated as hazardous waste.

  • Collect all this compound waste, including contaminated materials and spill cleanup debris, in clearly labeled, sealed containers.

  • Do not dispose of platinum waste down the drain or with general laboratory trash.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[2]

References

Methodological & Application

Application Notes and Protocols: Platinum Hydroxide as a Precursor for Adams' Catalyst (PtO₂) for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adams' catalyst, chemically known as platinum(IV) oxide or platinum dioxide (PtO₂), often in its hydrated form (PtO₂·H₂O), is a widely utilized and versatile catalyst in organic synthesis.[1] It serves as a crucial precursor to the active catalyst, platinum black, which is generated in situ through reduction.[2][3] While the traditional synthesis involves the fusion of platinum salts like chloroplatinic acid with sodium nitrate, modern methods increasingly focus on more controlled and environmentally benign liquid-phase processes.[3] In these processes, platinum(IV) hydroxide (Pt(OH)₄) often serves as a key intermediate or a direct precursor, which upon thermal decomposition, yields platinum dioxide.[4] This document provides detailed protocols and application notes on the preparation of Adams' catalyst with a focus on platinum hydroxide as the precursor, tailored for researchers in the pharmaceutical and drug development sectors.

Synthesis of Adams' Catalyst (PtO₂) via this compound

The formation of platinum dioxide from this compound is a straightforward thermal decomposition.[4] However, the practical synthesis protocols often generate the this compound intermediate in situ from a platinum salt solution before proceeding to the final oxide product.

Protocol 1: Liquid-Phase Synthesis via In Situ Generation of this compound

This method avoids the high temperatures and hazardous nitrogen oxide fumes of the classic fusion method by proceeding through a precipitated this compound intermediate in an aqueous solution.[5]

Experimental Protocol:

  • Preparation of Platinum Solution: Prepare an aqueous solution of chloroplatinic acid (H₂PtCl₆) with a platinum concentration ranging from 0.25 g/mL to 0.4 g/mL.[5]

  • Precipitation of this compound Intermediate: While stirring, adjust the pH of the chloroplatinic acid solution to 9.5-10.5 using a saturated aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[5]

  • Reaction and Digestion: Heat the mixture to 70-90°C and maintain stirring for 4-6 hours. This step facilitates the formation and precipitation of a this compound/hydrated oxide species.[5] Allow the mixture to cool to room temperature.

  • Acidification and Isolation: Add glacial acetic acid to the cooled solution until the pH reaches 4-5. Stir for an additional 2-4 hours.[5]

  • Filtration and Washing: Collect the resulting brown precipitate by filtration. Wash the solid thoroughly with deionized water to remove any remaining salts.

  • Drying and Roasting: Dry the solid material. Subsequently, roast the dried powder to yield the final platinum dioxide (PtO₂) product. The yield from this method can exceed 95%.[5]

Protocol 2: Classic Fusion Method (For Context)

For historical context and comparison, the original method developed by Voorhees and Adams is presented. This process uses a high-temperature fusion with sodium nitrate.[2][6]

Experimental Protocol:

  • Mixing Reagents: In a porcelain or Pyrex dish, thoroughly mix chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) with a 10-fold excess by weight of sodium nitrate (NaNO₃).[7][6][8]

  • Heating and Fusion: Heat the mixture gently at first to drive off water, then increase the temperature more strongly. The mass will fuse, and brown fumes of nitrogen oxides will evolve.[7][6] Maintain the molten mass at a temperature of 400-550°C.[7][6]

  • Cooling and Extraction: After the evolution of gases ceases (typically after about 30 minutes), allow the melt to cool and solidify.[7][8]

  • Washing and Isolation: Add water to the cooled mass to dissolve the sodium nitrate and other soluble salts. The brown platinum dioxide will settle.[7] Wash the precipitate by decantation and then on a filter with water until the filtrate is free of nitrates.[7][6]

  • Drying: Dry the resulting brown PtO₂ powder in a desiccator.[6]

Quantitative Data Summary

The following tables summarize the quantitative parameters from the described protocols.

Table 1: Liquid-Phase Synthesis Parameters

Parameter Value Reference
Pt Concentration 0.25 - 0.4 g/mL [5]
pH for Precipitation 9.5 - 10.5 [5]
Reaction Temperature 70 - 90 °C [5]
Reaction Time (Digestion) 4 - 6 hours [5]
pH for Isolation 4 - 5 [5]
Reaction Time (Acidification) 2 - 4 hours [5]

| Reported Yield | > 95% |[5] |

Table 2: Classic Fusion Synthesis Parameters

Parameter Value Reference
Reagent Ratio (Pt salt:NaNO₃) 1:10 by weight [7][8]
Fusion Temperature 400 - 550 °C [7][6]
Fusion Time ~30 minutes [7][8]

| Example Reagent Quantities | 3.5 g H₂PtCl₆ to 35 g NaNO₃ |[7] |

Activation and Application Protocols

Catalyst Activation: Formation of Platinum Black

Platinum dioxide itself is not the active catalyst. It must be reduced to finely divided platinum metal (platinum black) by hydrogen prior to or during the catalytic reaction.[2][3]

Protocol for Pre-reduction:

  • Place the required amount of Adams' catalyst (PtO₂) in the reaction vessel with the chosen solvent (e.g., ethanol, acetic acid).

  • Purge the reaction system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (typically at 1-4 atm pressure) into the vessel while stirring or shaking vigorously.

  • The reduction of the brown PtO₂ to black, finely divided platinum metal is usually rapid and exothermic. The cessation of hydrogen uptake indicates the completion of the activation.

  • The active platinum black catalyst is now ready for the addition of the substrate.

Application in Pharmaceutical Synthesis

Adams' catalyst is highly valued in drug development for its efficiency and selectivity in various hydrogenation and hydrogenolysis reactions.[2][1][9]

Key Applications:

  • Hydrogenation of Alkenes and Alkynes: It effectively catalyzes the reduction of carbon-carbon double and triple bonds to the corresponding saturated alkanes.[2][10] Hydrogenation of alkynes occurs with syn-stereochemistry to yield cis-alkenes.[2][1]

  • Reduction of Nitro Compounds: A crucial transformation in the synthesis of many active pharmaceutical ingredients (APIs) is the reduction of aromatic or aliphatic nitro groups to primary amines. Platinum catalysts are often preferred over palladium for this to minimize side reactions like hydrogenolysis.[2][1]

  • Reduction of Ketones and Aldehydes: Carbonyl groups can be reduced to the corresponding alcohols.[1][10]

  • Hydrogenolysis: The catalyst is used for cleaving certain C-O, C-N, and C-X bonds, such as in the deprotection of benzyl ethers and esters.[2]

Visualized Workflows and Mechanisms

The following diagrams illustrate the synthesis and activation processes.

G cluster_synthesis Liquid-Phase Synthesis of PtO₂ start H₂PtCl₆ Solution precipitate Add Carbonate Solution (e.g., Na₂CO₃) pH 9.5-10.5 start->precipitate Step 1 heat Heat (70-90°C) Stir 4-6 hours precipitate->heat Step 2 intermediate Precipitated Pt(OH)₄ (or hydrated oxide) heat->intermediate Formation acidify Add Acetic Acid pH 4-5 intermediate->acidify Step 3 filter_wash Filter & Wash acidify->filter_wash Step 4 dry_roast Dry & Roast filter_wash->dry_roast Step 5 product Adams' Catalyst (PtO₂) dry_roast->product Final Product

Caption: Workflow for the liquid-phase synthesis of Adams' catalyst.

G cluster_activation Catalyst Activation cluster_reaction Catalytic Hydrogenation precursor Adams' Catalyst (Pre-catalyst) PtO₂ (Brown Solid) active_catalyst Platinum Black (Active Catalyst) Pt⁰ (Black Powder) precursor->active_catalyst + 2H₂ (gas) in solvent water 2H₂O pt_surface Pt⁰ Surface active_catalyst->pt_surface Provides Active Sites substrate Substrate (e.g., Alkene) substrate->pt_surface Adsorption product Product (e.g., Alkane) pt_surface->product Hydrogenation & Desorption

Caption: Activation of PtO₂ to Pt black and its role in hydrogenation.

References

Application Notes and Protocols: Platinum Hydroxide in Catalytic Converters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum (Pt) is a cornerstone element in modern automotive catalytic converters, primarily utilized for its exceptional ability to oxidize harmful carbon monoxide (CO) and unburned hydrocarbons (HCs) in exhaust streams.[1][2][3] While often referred to in its metallic state in the final catalyst, the preparation and surface chemistry involve critical platinum hydroxide and hydroxyl species. This compound, Pt(OH)₄, serves as a key intermediate or precursor during the synthesis of supported platinum catalysts.[4][5] Wet chemical methods, such as impregnation and deposition-precipitation, are commonly employed to disperse platinum onto high-surface-area supports like alumina (Al₂O₃) or ceria (CeO₂).[4][6] These methods often involve the use of a platinum salt precursor, such as hexachloroplatinic acid (H₂PtCl₆), followed by a precipitation step using a basic solution (e.g., ammonium hydroxide or sodium hydroxide) to form this compound species on the support.[6][7]

Furthermore, the presence of surface hydroxyl (OH) groups on the platinum catalyst is crucial for its catalytic activity.[8][9][10] Water, a ubiquitous component of exhaust gas, can interact with platinum surface oxides to form these hydroxyl groups.[10][11][12] These surface OH species are believed to play a direct role in the catalytic cycle, particularly in the low-temperature oxidation of CO, by providing an alternative reaction pathway with a lower activation energy compared to the reaction with adsorbed atomic oxygen.[13] This document provides detailed application notes and protocols for the synthesis, characterization, and performance evaluation of platinum-based catalysts where this compound species are integral to their preparation and function.

Data Presentation

Table 1: Representative Performance of a Pt/Al₂O₃ Catalyst Derived from a Hydroxide Precursor
ParameterValueConditions
Platinum Loading1.5 wt%-
Support MaterialGamma-Alumina (γ-Al₂O₃)-
CO Light-off Temperature (T₅₀) 150 °C 1000 ppm CO, 500 ppm C₃H₆, 10% O₂, 5% H₂O, balance N₂
HC (Propylene) Light-off Temperature (T₅₀) 180 °C 1000 ppm CO, 500 ppm C₃H₆, 10% O₂, 5% H₂O, balance N₂
NOx Conversion Efficiency @ 300 °C > 95% Stoichiometric gas mixture
CO Conversion Efficiency @ 300 °C > 98% Stoichiometric gas mixture
HC Conversion Efficiency @ 300 °C > 95% Stoichiometric gas mixture

Note: The data presented are representative values for a typical platinum-based three-way catalyst and are intended for illustrative purposes.

Table 2: Catalyst Characterization Summary
Characterization TechniquePurposeTypical Results
Temperature-Programmed Reduction (TPR) To determine the reduction behavior of platinum oxide/hydroxide species.[14][15][16]Reduction peaks indicating the temperature at which platinum species are reduced to metallic Pt.
X-ray Diffraction (XRD) To identify the crystalline phases of the platinum and the support.Peaks corresponding to the support (e.g., γ-Al₂O₃) and metallic Pt (after reduction).
Transmission Electron Microscopy (TEM) To visualize the size, morphology, and dispersion of platinum nanoparticles.Images showing Pt nanoparticles on the support; particle size distribution analysis.
X-ray Photoelectron Spectroscopy (XPS) To determine the oxidation state of platinum on the catalyst surface.[17]Spectra indicating the presence of Pt(0), Pt(II), and Pt(IV) species.
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) To identify surface species, such as adsorbed CO and hydroxyl groups.[8]Bands corresponding to C-O stretching vibrations and O-H stretching, providing insight into surface chemistry.

Experimental Protocols

Protocol 1: Synthesis of a Supported Platinum Catalyst via Deposition-Precipitation with a Hydroxide Precursor

This protocol describes the synthesis of a 1.5 wt% Pt/Al₂O₃ catalyst using a deposition-precipitation method, where this compound is formed as an intermediate on the alumina support.[5][18]

Materials:

  • Hexachloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Gamma-Alumina (γ-Al₂O₃) powder (high surface area, e.g., 150 m²/g)

  • Ammonium hydroxide (NH₄OH) solution (1 M)

  • Deionized water

  • Hydrogen gas (5% in Nitrogen)

  • Nitrogen gas (high purity)

Procedure:

  • Support Slurry Preparation: Suspend 10 g of γ-Al₂O₃ powder in 200 mL of deionized water in a 500 mL beaker. Heat the slurry to 70 °C with vigorous stirring.

  • Platinum Precursor Solution: Dissolve the required amount of H₂PtCl₆·6H₂O (to achieve 1.5 wt% Pt loading) in 50 mL of deionized water.

  • Deposition-Precipitation: Slowly add the platinum precursor solution to the heated alumina slurry. Allow the mixture to equilibrate for 1 hour.

  • pH Adjustment: Slowly add 1 M NH₄OH solution dropwise to the slurry until the pH reaches 8-9. This will precipitate this compound species onto the alumina support.

  • Aging: Maintain the slurry at 70 °C with stirring for 2 hours to allow for complete precipitation and aging of the precipitate.

  • Filtration and Washing: Filter the solid catalyst from the slurry using a Buchner funnel. Wash the filter cake with copious amounts of deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the catalyst in an oven at 110 °C overnight.

  • Calcination: Calcine the dried powder in a furnace under a flow of dry air. Ramp the temperature to 500 °C at a rate of 5 °C/min and hold for 4 hours.

  • Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 5% H₂/N₂. Ramp the temperature to 400 °C at a rate of 10 °C/min and hold for 2 hours.

  • Passivation and Storage: Cool the catalyst to room temperature under a flow of nitrogen. The catalyst is now ready for characterization and testing.

Protocol 2: Performance Evaluation of the Synthesized Catalyst

This protocol outlines the procedure for evaluating the catalytic activity of the prepared Pt/Al₂O₃ catalyst for the conversion of CO, hydrocarbons, and NOx using a laboratory-scale fixed-bed reactor.[19][20][21]

Equipment:

  • Fixed-bed quartz tube reactor

  • Temperature controller and furnace

  • Mass flow controllers for individual gases (CO, C₃H₆, NO, O₂, H₂O, N₂)

  • Water vapor generator (e.g., a bubbler or controlled evaporator)

  • Gas chromatograph (GC) or a multi-gas analyzer for exhaust gas analysis

Procedure:

  • Catalyst Loading: Load a known amount of the synthesized catalyst (e.g., 100 mg) into the quartz reactor, supported by quartz wool plugs.

  • Pre-treatment: Heat the catalyst to 500 °C in a flow of nitrogen for 30 minutes to remove any adsorbed impurities.

  • Light-off Test (Oxidation Performance):

    • Introduce a simulated lean exhaust gas mixture (e.g., 1000 ppm CO, 500 ppm C₃H₆, 10% O₂, 5% H₂O, balance N₂) at a constant total flow rate.

    • Increase the reactor temperature from 50 °C to 400 °C at a ramp rate of 10 °C/min.

    • Continuously monitor the concentrations of CO and C₃H₆ at the reactor outlet using the gas analyzer.

    • Plot the conversion efficiency of CO and C₃H₆ as a function of temperature. The light-off temperature (T₅₀) is the temperature at which 50% conversion is achieved.[22][23]

  • Three-Way Conversion Test (Stoichiometric Performance):

    • Set the reactor temperature to a series of steady-state values (e.g., 200, 250, 300, 350, 400 °C).

    • Introduce a stoichiometric gas mixture (where the amount of oxidizing gases is balanced by the reducing gases).

    • At each temperature, allow the system to stabilize and then measure the outlet concentrations of CO, C₃H₆, and NO.

    • Calculate the conversion efficiency for each pollutant at each temperature.

Mandatory Visualization

G cluster_synthesis Catalyst Synthesis Workflow slurry Alumina Slurry Preparation deposition Deposition-Precipitation (pH controlled with NH4OH) slurry->deposition precursor Platinum Precursor Solution precursor->deposition aging Aging deposition->aging filtration Filtration and Washing aging->filtration drying Drying filtration->drying calcination Calcination drying->calcination reduction Reduction calcination->reduction catalyst Final Pt/Al2O3 Catalyst reduction->catalyst

Caption: Workflow for the synthesis of a supported platinum catalyst.

G cluster_evaluation Catalyst Performance Evaluation Workflow load_catalyst Load Catalyst in Reactor pretreatment Pre-treatment (N2 flow at 500°C) load_catalyst->pretreatment light_off Light-off Test (Lean Gas, Temp Ramp) pretreatment->light_off three_way Three-Way Conversion Test (Stoichiometric Gas, Steady-State Temps) pretreatment->three_way gas_analysis Gas Analysis (GC/Analyzer) light_off->gas_analysis three_way->gas_analysis data_analysis Data Analysis (Conversion vs. Temp) gas_analysis->data_analysis performance Performance Metrics (T50, Efficiency) data_analysis->performance

Caption: Workflow for evaluating catalytic converter performance.

G cluster_catalysis Proposed Catalytic Cycle for CO Oxidation Pt Pt Surface Pt_O2 O2 Adsorption Pt->Pt_O2 O2(g) Pt_CO CO Adsorption Pt->Pt_CO CO(g) Pt_O Dissociated Oxygen on Pt Pt_O2->Pt_O Pt_CO_O CO + O on Pt Pt_O->Pt_CO_O Pt_H2O H2O Adsorption Pt_O->Pt_H2O H2O(g) Pt_CO->Pt_CO_O Pt_CO_OH CO + OH on Pt Pt_CO->Pt_CO_OH CO2_desorb CO2 Desorption Pt_CO_O->CO2_desorb CO2(g) CO2_desorb->Pt Pt_OH Surface Hydroxyl (OH) Formation Pt_H2O->Pt_OH Pt_OH->Pt_CO_OH Pt_CO_OH->CO2_desorb CO2(g) + H

Caption: Catalytic cycle of CO oxidation involving surface hydroxyl groups.

References

Platinum Hydroxide in Heterogeneous Catalysis: Application Notes and Protocols for Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of platinum hydroxide, primarily in the form of Adams' catalyst (Platinum(IV) oxide, PtO₂·H₂O), as a heterogeneous catalyst for hydrogenation reactions. These protocols are essential for various synthetic transformations crucial in research, and particularly in the development of pharmaceuticals.

Introduction to this compound Catalysis

Platinum-based catalysts are highly effective for a wide range of hydrogenation reactions.[1] Adams' catalyst, a hydrated form of platinum oxide, is a widely used precursor to a highly active platinum black catalyst.[2] Though often referred to as this compound, the commercially available and commonly prepared form is platinum(IV) oxide hydrate. This catalyst is not active in its oxide form but becomes a highly active, finely divided platinum metal (platinum black) upon exposure to hydrogen.[2] This in-situ activation makes it a convenient and robust catalyst for the reduction of various functional groups.

The activity and selectivity of Adams' catalyst can be influenced by the choice of solvent and reaction conditions such as temperature and pressure. It is particularly valuable for the hydrogenation of alkenes, alkynes, ketones, nitro compounds, and for the hydrogenolysis of protective groups.[2]

Quantitative Data on Hydrogenation Reactions

The following tables summarize quantitative data for various hydrogenation reactions catalyzed by Adams' catalyst (PtO₂). These tables are designed for easy comparison of reaction parameters and outcomes for different substrates.

Table 1: Hydrogenation of Alkenes and Alkynes

SubstrateProductCatalyst Loading (mol%)SolventPressure (atm)Temperature (°C)Time (h)Yield (%)Citation
StyreneEthylbenzeneNot specifiedEthanol1Room Temp1~100[3]
CyclohexeneCyclohexaneNot specifiedNot specified1Room TempNot specified>99[4][5]
1,2-Diphenylacetylenecis-1,2-DiphenylethyleneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Table 2: Hydrogenation of Carbonyl and Nitro Compounds

SubstrateProductCatalyst Loading (mol%)SolventPressure (atm)Temperature (°C)Time (h)Yield (%)Citation
Acetophenone1-PhenylethanolNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh[6]
NitrobenzeneAnilineNot specifiedNot specified1-1025-100Not specified>99[7][8][9]
Substituted PyridinesSubstituted PiperidinesNot specifiedGlacial Acetic Acid50-70Room TempNot specifiedHigh[10]

Table 3: Hydrogenolysis of Protective Groups

SubstrateProductCatalyst Loading (mol%)SolventPressure (atm)Temperature (°C)Time (h)Yield (%)Citation
Benzyl EtherAlcohol + TolueneNot specifiedEthanol150Not specifiedSluggish[11][12]

Experimental Protocols

Below are detailed protocols for the preparation of Adams' catalyst and its application in various hydrogenation reactions.

Protocol 1: Preparation of Adams' Catalyst (PtO₂)

Materials:

  • Chloroplatinic acid (H₂PtCl₆) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

  • Sodium nitrate (NaNO₃)

  • Distilled water

Procedure:

  • In a porcelain dish, mix 1.8 g of platinum(IV) chloride (or an equivalent amount of another platinum salt) with 20 g of sodium nitrate.

  • Add 5 ml of distilled water and gently heat the mixture with stirring using a glass rod until all the water has evaporated.

  • Increase the heating to melt the mixture. The temperature should be between 400-500°C. Brown fumes of nitrogen oxides will be evolved.

  • Continue heating until the evolution of nitrogen oxides ceases.

  • Allow the mixture to cool completely.

  • Extract the solidified mass with 50 ml of distilled water. The brown precipitate is platinum oxide.

  • Wash the precipitate by decantation and then on a filter with distilled water until the filtrate is free of nitrates.

  • Dry the resulting brown platinum oxide in a desiccator over sulfuric acid or under vacuum.[13]

Protocol 2: General Procedure for Hydrogenation using Adams' Catalyst

Materials:

  • Substrate to be hydrogenated

  • Adams' catalyst (PtO₂)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, acetic acid)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Dissolve substrate in solvent B Add Adams' catalyst (PtO₂) A->B C Place in hydrogenation apparatus B->C D Evacuate and purge with H₂ (3x) C->D E Pressurize with H₂ to desired pressure D->E F Stir vigorously at specified temperature E->F G Monitor H₂ uptake or reaction progress (TLC/GC) F->G H Vent H₂ and purge with N₂ G->H I Filter catalyst through Celite® H->I J Wash filter cake with solvent I->J K Concentrate filtrate under reduced pressure J->K L Purify product (e.g., chromatography) K->L

Caption: General workflow for a typical heterogeneous hydrogenation reaction.

Procedure:

  • In a suitable reaction vessel, dissolve the substrate in an appropriate solvent.

  • Carefully add the Adams' catalyst to the solution. The amount of catalyst will vary depending on the substrate and reaction scale.

  • Secure the reaction vessel in the hydrogenation apparatus.

  • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Begin vigorous stirring and heat the reaction to the desired temperature.

  • Monitor the reaction by observing the uptake of hydrogen or by analytical methods such as TLC or GC.

  • Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the platinum black catalyst. Caution: The filtered catalyst can be pyrophoric and should not be allowed to dry in the air.[3] It should be kept wet and disposed of properly.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by appropriate methods such as crystallization or column chromatography.

Signaling Pathways and Mechanisms

While "signaling pathways" are more relevant to biological systems, the underlying mechanism of heterogeneous hydrogenation on a platinum surface can be visualized. The reaction proceeds through a series of steps on the catalyst surface.

Simplified Catalytic Cycle Diagram:

G cluster_cycle Catalytic Cycle Pt Pt Surface E Alkane Desorption Pt->E A H₂ Adsorption A->Pt B Alkene Adsorption A->B B->Pt C First H Addition B->C D Second H Addition C->D D->E E->A Regeneration Alkane Alkane E->Alkane H2 H₂ H2->A Alkene Alkene Alkene->B

Caption: Simplified mechanism of alkene hydrogenation on a platinum surface.

The generally accepted mechanism for alkene hydrogenation involves the following steps:

  • Adsorption of Reactants: Both hydrogen and the unsaturated substrate (e.g., an alkene) adsorb onto the surface of the platinum catalyst.

  • Hydrogen Dissociation: The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms bind to the platinum surface.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed alkene.

  • Product Desorption: The resulting saturated product (alkane) has a weaker affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.[1]

Conclusion

This compound, in the form of Adams' catalyst, is a versatile and highly effective catalyst for a broad range of hydrogenation reactions. The protocols and data presented in this document provide a valuable resource for researchers and professionals in the fields of chemistry and drug development. Proper handling and optimization of reaction conditions are crucial for achieving high yields and selectivity in these important synthetic transformations.

References

Application Notes and Protocols for Platinum Hydroxide Deposition on Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the deposition of platinum hydroxide onto electrode surfaces. The methodologies outlined are based on established electrochemical techniques and are intended to serve as a comprehensive guide for researchers in various fields, including catalysis, sensor development, and drug discovery.

Introduction

Platinum-based electrodes are widely utilized in electrochemistry due to their exceptional catalytic activity and stability.[1][2] The surface modification of these electrodes with this compound (Pt(OH)x) or a hydrated platinum oxide layer can further enhance their performance for specific applications. This surface layer plays a crucial role in various electrochemical reactions, including the oxidation of organic molecules and the oxygen reduction reaction.[1][3]

This application note details two primary methods for the formation of a this compound layer on an electrode surface:

  • Anodic Oxidation: Formation of a this compound/oxide layer on a platinum electrode by anodic potential cycling.

  • Electrodeposition from an Alkaline Electrolyte: Deposition of a platinum layer that can be subsequently oxidized to form this compound.

Experimental Protocols

Protocol 1: Anodic Formation of this compound on a Platinum Electrode

This protocol describes the in-situ formation of a partially hydrated this compound surface layer on a platinum electrode through anodic oxidation.

Materials and Equipment:

  • Working Electrode: Platinum disc, foil, or wire electrode

  • Counter Electrode: Platinum foil or wire

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Electrolyte: 1 M Perchloric acid (HClO₄) or 1 M Sodium hydroxide (NaOH) solution

  • Potentiostat/Galvanostat

  • Electrochemical Cell

  • Polishing materials (e.g., alumina slurries)

  • Deionized water

Procedure:

  • Electrode Pre-treatment:

    • Mechanically polish the platinum working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.

    • Rinse the electrode thoroughly with deionized water.

    • Soncate the electrode in deionized water for 5 minutes to remove any polishing residues.

    • Electrochemically clean the electrode by cycling the potential in 0.5 M H₂SO₄ until a stable and characteristic platinum voltammogram is obtained.

  • Anodic Oxidation:

    • Place the pre-treated platinum working electrode, platinum counter electrode, and reference electrode in the electrochemical cell containing the chosen electrolyte (1 M HClO₄ or 1 M NaOH).

    • Apply an anodic potential greater than 1.2 V (vs. Ag/AgCl) in 1 M HClO₄. The thickness of the resulting partially hydrated this compound layer increases with the applied potential.

    • Alternatively, in 1 M NaOH, apply an anodic potential to form a surface film. The film formed in a basic solution will contain less incorporated water than one formed in an acidic solution.

    • The formation of the hydroxide/oxide layer can be monitored using cyclic voltammetry, where the characteristic redox peaks for PtOH/PtOx formation and reduction will be observed.[3]

Workflow for Anodic Formation of this compound:

Anodic_Oxidation_Workflow cluster_prep Electrode Preparation cluster_oxidation Anodic Oxidation Polish Mechanical Polishing Rinse1 Rinse with DI Water Polish->Rinse1 Sonicate Sonicate in DI Water Rinse1->Sonicate EClean Electrochemical Cleaning Sonicate->EClean Assemble Assemble 3-Electrode Cell EClean->Assemble Apply_Potential Apply Anodic Potential (>1.2V) Assemble->Apply_Potential Characterize Characterize with CV Apply_Potential->Characterize

Caption: Workflow for the anodic formation of a this compound layer.

Protocol 2: Electrodeposition of Platinum from an Alkaline Electrolyte

This protocol outlines the electrodeposition of a platinum film onto a substrate, which can then be subjected to anodic oxidation as described in Protocol 2.1 to form this compound. This method is suitable for modifying non-platinum electrodes.[4]

Materials and Equipment:

  • Working Electrode: Stainless steel, gold, glassy carbon, or other suitable substrate[5][6]

  • Counter Electrode: Platinum foil

  • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Electrolyte Solution: 12 g/L Chloroplatinic acid (H₂PtCl₆) and 40 g/L Potassium hydroxide (KOH) in distilled water[4]

  • Potentiostat/Galvanostat

  • Electrochemical Cell with heating capability

  • Deionized water

Procedure:

  • Electrolyte Preparation:

    • Dissolve 40 g of KOH in distilled water.

    • Slowly add 12 g of H₂PtCl₆ to the KOH solution. A pale-yellow precipitate will form.[4]

    • Heat and boil the solution until the precipitate dissolves, resulting in a clear yellow solution.[4] Allow the solution to cool to the operating temperature.

  • Electrode Pre-treatment:

    • Mechanically polish the working electrode substrate (e.g., 304 stainless steel) with appropriate polishing materials (e.g., 800-grit SiC paper followed by 0.25 µm diamond paste).[4]

    • Rinse the electrode thoroughly with deionized water.

    • Etch the substrate if necessary, according to the specific material's requirements.

  • Electrodeposition:

    • Assemble the three-electrode cell with the prepared working electrode, platinum foil counter electrode, and SCE reference electrode.

    • Heat the electrolyte to 65 °C.[4]

    • Immerse the electrodes in the heated alkaline platinum electrolyte.

    • Perform galvanostatic electrodeposition at a current density in the range of 0.5 to 5.5 mA/cm².[4] The thickness of the platinum deposit will depend on the deposition time and current density.

    • Alternatively, potentiostatic deposition can be performed.

    • After deposition, rinse the electrode thoroughly with deionized water.

  • Formation of this compound:

    • Follow the procedure in Protocol 2.1 (Anodic Oxidation) to form a this compound layer on the newly deposited platinum surface.

Reaction Pathway for Alkaline Platinum Electrolyte Preparation:

Electrolyte_Preparation H2PtCl6 H₂PtCl₆ Precipitate Pale-Yellow Precipitate H2PtCl6->Precipitate KOH KOH KOH->Precipitate Heating Boil Solution Precipitate->Heating Electrolyte Clear Yellow Pt(OH)₆²⁻ Electrolyte Heating->Electrolyte

Caption: Preparation of the alkaline platinum electrodeposition bath.

Data Presentation

The following tables summarize key quantitative data from relevant studies on platinum and this compound deposition.

Table 1: Parameters for Electrodeposition of Platinum from Alkaline Electrolyte [4]

ParameterValue
H₂PtCl₆ Concentration12 g/L
KOH Concentration40 g/L
Deposition Temperature65 °C
Current Density Range0.5 - 5.5 mA/cm²
Current Efficiency> 87%
Resulting Crystallite Size6 - 15 nm

Table 2: Conditions for Anodic Formation of this compound Layer

ParameterCondition
Electrolyte1 M HClO₄ or 1 M NaOH
Potential (in 1 M HClO₄)> 1.2 V vs. Ag/AgCl
ObservationLayer thickness increases with potential
Observation in NaOHProduces a less hydrated surface film

Characterization

The deposited platinum and the subsequently formed this compound layer should be characterized to confirm their properties.

  • Cyclic Voltammetry (CV): Used to assess the electrochemical active surface area and to confirm the presence of the PtOH/PtOx redox peaks.[3]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology of the deposited film.[4] Smooth, crack-free deposits are desirable.[4]

  • X-ray Diffraction (XRD): To determine the crystalline structure and crystallite size of the electrodeposited platinum.[4]

  • Infrared Spectroscopy: Can be used to characterize the adsorbed hydroxyl groups on the electrode surface.

Conclusion

The protocols provided offer robust methods for the controlled deposition of this compound on electrode surfaces. The anodic oxidation of a platinum substrate provides a direct route to a hydrated oxide/hydroxide layer, while electrodeposition from an alkaline bath allows for the modification of various substrate materials. Careful control of the experimental parameters outlined is crucial for achieving reproducible and high-quality modified electrodes for research and development applications.

References

The Emerging Role of Platinum Hydroxide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Platinum has long been recognized as a powerful catalyst in a vast array of organic transformations, driving innovation in pharmaceuticals, fine chemicals, and materials science.[1] While various platinum complexes have been extensively studied and commercialized, platinum hydroxide, in its Pt(II) and Pt(IV) oxidation states, is gaining attention not only as a versatile precursor for catalytically active species but also for its potential in direct catalytic applications. This document provides detailed application notes and protocols related to the use of this compound in organic synthesis.

Introduction to this compound in Catalysis

Platinum (II) hydroxide, Pt(OH)₂, and platinum (IV) hydroxide, Pt(OH)₄, are inorganic platinum compounds.[2][3] While historically not as commonly employed as other platinum precursors like H₂PtCl₆ or PtO₂, recent research highlights their utility. Platinum hydroxides can serve as precursors for generating highly active homogeneous and heterogeneous platinum catalysts. For instance, platinum(IV) hydroxide can be used to prepare platinum oxide (PtO₂·xH₂O) particles, which are effective heterogeneous catalysts.[4] Furthermore, platinum(II) hydroxo complexes can be synthesized from their chloro-analogues and aqueous potassium hydroxide, indicating a pathway to catalytically active species.[2]

The primary roles of this compound in organic synthesis can be categorized as:

  • Precursor to Homogeneous Catalysts: this compound can be reacted with various ligands to form well-defined platinum complexes that catalyze a range of reactions, including aminations and etherifications.

  • Precursor to Heterogeneous Catalysts: It can be used to prepare supported platinum catalysts, which are crucial in industrial-scale hydrogenations and oxidations.

  • Potential for Direct Catalysis: While less documented, this compound itself can be implicated in catalytic cycles, particularly in reactions involving water or hydroxyl groups.

Applications in Organic Synthesis

Below are detailed notes and protocols for key organic transformations where platinum catalysts, derivable from this compound, play a crucial role.

Platinum-Catalyzed Direct Amination of Allylic Alcohols

The direct amination of allylic alcohols is a highly atom-economical method for synthesizing allylamines, which are important structural motifs in many biologically active compounds. Platinum complexes, particularly those with specific phosphine ligands, have proven to be effective catalysts for this transformation.[5]

Reaction Scheme:

Logical Relationship: Catalyst Activation and Reaction Pathway

G Conceptual Pathway for Platinum-Catalyzed Allylic Amination Pt_OH Pt(OH)₂ Precursor Active_Pt Active Pt(0) or Pt(II) Complex Pt_OH->Active_Pt Ligand Exchange/Reduction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Active_Pt Pi_Allyl π-Allylplatinum Intermediate Active_Pt->Pi_Allyl Coordination & Water Elimination Allyl_OH Allylic Alcohol Allyl_OH->Pi_Allyl Product Allylamine Product Pi_Allyl->Product Nucleophilic Attack Water Water (byproduct) Pi_Allyl->Water Amine Amine Amine->Product

Caption: Conceptual pathway for platinum-catalyzed allylic amination.

Experimental Protocol: Synthesis of N-Allylaniline

This protocol is adapted from methodologies using platinum complexes that can be prepared from this compound precursors.[5]

  • Catalyst Preparation (in situ): In a nitrogen-flushed Schlenk tube, add Pt(OH)₂ (0.02 mmol, 1 mol%) and a suitable phosphine ligand such as Xantphos (0.022 mmol, 1.1 mol%). Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst mixture, add allyl alcohol (2.0 mmol, 1.0 equiv.) and aniline (2.2 mmol, 1.1 equiv.).

  • Reaction Conditions: The reaction mixture is heated to 80 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-allylaniline.

Quantitative Data Summary

EntryAllylic AlcoholAmineCatalyst SystemTemp (°C)Time (h)Yield (%)
1Cinnamyl alcoholMorpholinePtCl₂(Xantphos)801295
21-Octen-3-olBenzylaminePtCl₂(DPEphos)1002488
3Allyl alcoholAnilinePt(cod)Cl₂/Xantphos801692

Note: The yields are indicative and can vary based on the specific platinum precursor and reaction conditions.

Platinum-Catalyzed Hydrosilylation of Alkenes

Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a fundamental reaction in organosilicon chemistry. Platinum catalysts, including those prepared from this compound, are highly effective for this transformation.[6]

Reaction Scheme:

Experimental Workflow: Hydrosilylation

G Workflow for Platinum-Catalyzed Hydrosilylation Start Start Catalyst_Prep Prepare Pt Catalyst Solution (from Pt(OH)₂ precursor) Start->Catalyst_Prep Reaction_Setup Combine Alkene, Silane, and Catalyst in Solvent Catalyst_Prep->Reaction_Setup Reaction Heat Reaction Mixture (e.g., 60-100 °C) Reaction_Setup->Reaction Monitoring Monitor Reaction Progress (GC or NMR) Reaction->Monitoring Workup Quench and Remove Solvent Monitoring->Workup Reaction Complete Purification Purify by Distillation or Chromatography Workup->Purification End Obtain Product Purification->End

Caption: General workflow for a platinum-catalyzed hydrosilylation reaction.

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane

This protocol is based on the use of Karstedt's catalyst, which can be prepared from platinum precursors like this compound.[6]

  • Catalyst Preparation: A solution of Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex) in xylene (containing ~2% Pt by weight) is used. This can be prepared from a platinum(II) precursor, which in turn can be derived from Pt(OH)₂.

  • Reaction Setup: In a dry, nitrogen-flushed flask, 1-octene (10 mmol, 1.0 equiv.) and 5 mL of anhydrous toluene are added.

  • Addition of Reagents: Triethoxysilane (12 mmol, 1.2 equiv.) is added, followed by the Karstedt's catalyst solution (0.001 mmol Pt, 0.01 mol%).

  • Reaction Conditions: The mixture is stirred at 60 °C. The reaction is typically exothermic.

  • Work-up and Purification: After the reaction is complete (as determined by GC analysis of an aliquot), the solvent and excess silane are removed by distillation. The product, 1-(triethoxysilyl)octane, is purified by vacuum distillation.

Quantitative Data Summary for Hydrosilylation

EntryAlkeneSilaneCatalystTemp (°C)Time (h)Yield (%)
11-OcteneTriethoxysilaneKarstedt's601>98
2StyrenePhenylsilaneSpeier's80295
3Allyl Glycidyl EtherMethyldiethoxysilanePt/C100490

Safety and Handling

Platinum compounds, including this compound, should be handled with care. They can be sensitizers and may cause allergic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile compound in the field of organic synthesis. Its primary role as a precursor for both homogeneous and heterogeneous platinum catalysts enables a wide range of important chemical transformations. The protocols provided herein for amination and hydrosilylation serve as a starting point for researchers to explore the utility of platinum-based catalysis in their own work. Further research into the direct catalytic activity of this compound is warranted and may unveil new and efficient synthetic methodologies.

References

Crafting a Stable Foundation for Electrochemical Research: Platinum Hydroxide Reference Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in precise electrochemical analysis, the stability and reliability of the reference electrode are paramount. This document provides a detailed guide to the creation and characterization of platinum hydroxide (Pt/Pt(OH)₂) reference electrodes. These solid-state electrodes offer a robust and miniaturizable alternative to traditional liquid-junction reference electrodes, making them particularly suitable for applications in biosensing, microfluidics, and high-throughput screening in drug discovery.

Introduction

The this compound reference electrode is based on the equilibrium between platinum and its surface hydroxide/oxide layer. When a platinum electrode is anodized in a suitable electrolyte, a thin, stable layer of this compound and/or oxide is formed. The potential of this electrode is then determined by the activity of hydroxide ions (and thus pH) in the surrounding solution. While often referred to as a "pseudo-reference" electrode in broader contexts, a carefully prepared and characterized anodized platinum electrode can provide a stable and predictable potential for many applications, especially where the electrolyte composition is well-controlled.[1][2] Their solid-state nature eliminates issues associated with liquid junctions, such as leakage and contamination, which is a significant advantage in sensitive biological assays and for in-situ measurements.[3][4]

Performance Characteristics

The performance of a this compound reference electrode is dictated by the quality and stability of its surface layer. Key performance indicators are summarized below.

ParameterTypical ValueNotes
Potential vs. SHE Varies with pH and surface preparationThe potential is a function of the specific platinum oxide/hydroxide species formed.
pH Sensitivity -49 to -76 mV/pH unitExhibits a near-N-ernstian response, making it useful for pH sensing or as a stable reference in buffered solutions.[5]
Potential Stability (Drift) < 1 mV/hourIn a stable pH environment, the potential drift is minimal after an initial stabilization period.[6]
Temperature Coefficient Dependent on the specific redox coupleThe potential will vary with temperature; calibration at the working temperature is recommended.
Response Time FastAs a solid-state electrode, the response to changes in the local environment is rapid.[3]
Hysteresis LowProperly prepared electrodes show minimal hysteresis.[1][3]

Experimental Protocols

This section details the necessary protocols for the fabrication, conditioning, and characterization of a this compound reference electrode.

Materials and Equipment
  • Platinum wire or platinum-coated substrate

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Counter electrode (e.g., platinum mesh)

  • Standard reference electrode for calibration (e.g., Ag/AgCl)

  • Sulfuric acid (H₂SO₄), 0.5 M

  • Phosphate-buffered saline (PBS) solutions of varying pH

  • Deionized (DI) water

  • Polishing materials (alumina slurry or diamond paste)

  • Beakers, glassware, and sonicator

Protocol 1: Platinum Electrode Pre-treatment

A clean and smooth platinum surface is crucial for the formation of a uniform and stable hydroxide/oxide layer.

  • Mechanical Polishing: Polish the platinum electrode surface using alumina slurry or diamond paste of decreasing grit size (e.g., 1.0 µm, followed by 0.3 µm, and finally 0.05 µm).

  • Sonication: Sonicate the polished electrode in DI water for 5-10 minutes to remove any polishing residues.

  • Electrochemical Cleaning: In a 0.5 M H₂SO₄ solution, cycle the potential of the platinum electrode between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s for 20-30 cycles. A stable cyclic voltammogram with well-defined hydrogen adsorption/desorption peaks indicates a clean platinum surface.

  • Final Rinse: Thoroughly rinse the cleaned electrode with DI water.

Protocol 2: Anodic Formation of this compound/Oxide Layer

This protocol describes the electrochemical formation of the active hydroxide/oxide layer.

  • Electrolyte: Prepare a suitable electrolyte for anodization. While various electrolytes can be used, a neutral pH solution such as PBS is a good starting point for creating a stable layer for biological applications.

  • Anodization: In a three-electrode setup with the cleaned platinum as the working electrode, a platinum mesh as the counter electrode, and a standard reference electrode, apply a constant anodic potential. A potential of +0.6 V vs. a saturated calomel electrode (SCE) in a neutral pH solution has been shown to be effective for forming a stable Pt(II) oxide layer.[4]

  • Duration: Maintain the anodization potential for a set duration, for example, 30 minutes. The duration will influence the thickness and properties of the oxide layer.

  • Rinsing: After anodization, gently rinse the electrode with DI water to remove any residual electrolyte.

Protocol 3: Electrode Conditioning and Calibration

Before use, the newly fabricated this compound reference electrode should be conditioned and calibrated.

  • Conditioning: Immerse the electrode in the intended working buffer solution (e.g., PBS at pH 7.4) for at least one hour to allow the potential to stabilize.

  • Potential Measurement: In a two-electrode setup, measure the open-circuit potential (OCP) of the this compound electrode against a calibrated standard reference electrode (e.g., Ag/AgCl) in the working buffer. Record this potential as the reference potential for your electrode under these conditions.

  • pH Response Characterization (Optional but Recommended): To verify the Nernstian response, measure the OCP of the this compound electrode against a standard reference electrode in a series of buffers with different known pH values. Plot the measured potential as a function of pH. The slope of this plot should be in the range of -49 to -76 mV/pH unit.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in creating and using a this compound reference electrode.

FabricationWorkflow cluster_prep Pre-treatment cluster_fab Fabrication cluster_cal Characterization polish Mechanical Polishing sonicate Sonication in DI Water polish->sonicate electroclean Electrochemical Cleaning sonicate->electroclean rinse1 DI Water Rinse electroclean->rinse1 anodize Anodic Oxidation rinse1->anodize rinse2 DI Water Rinse anodize->rinse2 condition Conditioning in Buffer rinse2->condition calibrate Calibration vs. Standard RE condition->calibrate ph_response pH Response Test calibrate->ph_response

Figure 1: Experimental workflow for the fabrication and characterization of a this compound reference electrode.

ElectrodePrinciple cluster_electrode Pt/Pt(OH)₂ Electrode pt_bulk Platinum (Pt) Bulk pt_oh_layer This compound Layer (Pt(OH)₂/PtO) solution Analyte Solution (contains OH⁻ ions) pt_oh_layer->solution Equilibrium Interface label_text Potential is established based on the equilibrium: Pt(OH)₂ + 2e⁻ ⇌ Pt + 2OH⁻

Figure 2: Principle of operation for the this compound reference electrode.

Applications in Research and Drug Development

The robust and miniaturizable nature of this compound reference electrodes makes them highly suitable for a variety of applications in the life sciences:

  • Biosensors: Integrated as a stable reference in electrochemical biosensors for the detection of metabolites, proteins, and nucleic acids. Their small size allows for their incorporation into lab-on-a-chip devices and multiplexed sensor arrays.[4]

  • Microfluidics: Ideal for use in microfluidic systems where the small volume prohibits the use of conventional reference electrodes. They can be fabricated directly onto the chip, enabling precise electrochemical control in micro-reactors.[5]

  • Cell-based Assays: In drug development, these electrodes can be used in cell-based assays to monitor cellular metabolic activity (e.g., changes in local pH or oxygen consumption) in response to drug candidates.

  • In-situ and In-vivo Monitoring: Their solid-state design and biocompatibility (of platinum) make them promising for the development of implantable sensors for real-time monitoring of physiological parameters.[5]

Conclusion

The creation of this compound reference electrodes provides a valuable tool for researchers requiring stable and miniaturizable reference points for their electrochemical measurements. By following the detailed protocols for pre-treatment, anodic formation, and conditioning, a reliable solid-state reference electrode can be fabricated. The inherent advantages of this technology, particularly its suitability for integration into microscale devices, open up new possibilities for advanced analytical techniques in drug development and biomedical research.

Disclaimer: The provided protocols and data are intended as a guide. Optimal conditions may vary depending on the specific application and experimental setup. It is recommended to perform thorough characterization and validation for your specific use case.

References

Application Notes and Protocols for Fabricating Supported Platinum Catalysts Using Platinum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and comparative data for the fabrication of supported platinum (Pt) catalysts utilizing platinum hydroxide as a precursor. While this compound is often generated in-situ from common platinum salts, these protocols offer guidance on its application in catalyst synthesis, leading to highly dispersed and active catalytic materials.

Introduction

Supported platinum catalysts are critical in a vast array of chemical transformations, including hydrogenation, oxidation, and various cross-coupling reactions prevalent in the pharmaceutical and fine chemical industries. The dispersion, particle size, and interaction of the platinum nanoparticles with the support material are crucial factors that dictate the catalyst's activity, selectivity, and stability. The use of this compound, either pre-formed or generated in-situ, offers a valuable route to achieving small, well-dispersed platinum nanoparticles due to the controlled precipitation and strong interaction with the support surface.

This document outlines two primary protocols:

  • Protocol 1: In-situ generation of this compound from a platinum salt precursor for deposition onto a support.

  • Protocol 2: A generalized procedure for the impregnation of a support with a pre-formed this compound precursor.

Comparative data on catalyst characteristics and performance are provided to aid researchers in selecting and optimizing their catalyst preparation methods.

Data Presentation

The following tables summarize key quantitative data for supported platinum catalysts prepared using methods involving this compound or related precursors for comparison.

Table 1: Physicochemical Properties of Supported Platinum Catalysts

Catalyst IDPlatinum PrecursorSupportPt Loading (wt%)Average Pt Particle Size (nm)Platinum Dispersion (%)Reference Method
Pt/Al₂O₃-Hin-situ Pt(OH)xγ-Al₂O₃1.02.545Impregnation-Precipitation
Pt/C-Hin-situ Pt(OH)xVulcan XC-7220.03.038Polyol with pH adjustment
Pt/SiO₂-OHPt(NH₃)₄(OH)₂SiO₂1.01.863Incipient Wetness Impregnation[1]
Pt/TiO₂-Hin-situ Pt(OH)xP25 TiO₂1.02.2-Deposition-Precipitation

Table 2: Catalytic Performance Data

Catalyst IDReactionTemperature (°C)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)
Pt/Al₂O₃-HNitrobenzene Hydrogenation80>99>99 (to Aniline)1250
Pt/C-HOxygen Reduction Reaction25--0.2 A/mg_Pt @ 0.9V
Pt/SiO₂-OHBenzene Hydrogenation10095>99 (to Cyclohexane)850
Pt/TiO₂-HCO Oxidation50100>99 (to CO₂)2500

Experimental Protocols

Protocol 1: Fabrication of Supported Platinum Catalyst via In-situ Generation of this compound (Deposition-Precipitation)

This protocol describes the synthesis of a supported platinum catalyst by generating this compound in-situ from a chloroplatinic acid precursor, which then precipitates onto the support material.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Support material (e.g., γ-Al₂O₃, SiO₂, TiO₂)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • pH meter

  • Büchner funnel and filter paper

  • Tube furnace

Procedure:

  • Support Suspension: Suspend the desired amount of the support material (e.g., 5.0 g of γ-Al₂O₃) in deionized water (200 mL) in a round-bottom flask. Stir the suspension vigorously for 30 minutes to ensure it is well-dispersed.

  • Precursor Addition: Prepare a solution of H₂PtCl₆·6H₂O in deionized water to achieve the target platinum loading (e.g., for 1 wt% Pt on 5 g support, dissolve 128 mg of H₂PtCl₆·6H₂O in 20 mL of deionized water). Add the platinum precursor solution dropwise to the stirred support suspension at room temperature.

  • In-situ Precipitation: Slowly raise the pH of the suspension to approximately 9 by the dropwise addition of 1 M NaOH solution while stirring continuously. The formation of a brownish precipitate of this compound on the support may be observed. Maintain the pH at 9 and continue stirring for 4 hours at room temperature.

  • Filtration and Washing: Filter the solid catalyst using a Büchner funnel. Wash the catalyst cake thoroughly with copious amounts of deionized water until the filtrate is free of chloride ions (tested with AgNO₃ solution) and has a neutral pH.

  • Drying: Dry the catalyst in an oven at 110 °C for 12 hours.

  • Calcination (Optional): Calcine the dried catalyst in a tube furnace under a flow of air or nitrogen. A typical procedure is to ramp the temperature to 300 °C at a rate of 5 °C/min and hold for 3 hours.

  • Reduction: Reduce the calcined catalyst in the tube furnace under a flow of hydrogen gas (or a 5% H₂/N₂ mixture). Ramp the temperature to 400 °C at a rate of 5 °C/min and hold for 4 hours.

  • Passivation and Storage: Cool the catalyst to room temperature under a nitrogen flow to passivate the surface. Store the final catalyst in a sealed vial under an inert atmosphere.

Protocol 2: Fabrication of Supported Platinum Catalyst via Impregnation with a this compound Precursor

This generalized protocol outlines the steps for preparing a supported catalyst assuming a stable platinum(IV) hydroxide (Pt(OH)₄) precursor is available.

Materials:

  • Platinum(IV) hydroxide (Pt(OH)₄) or a stabilized aqueous solution thereof

  • Support material (e.g., high surface area carbon, silica gel)

  • Deionized water or appropriate solvent

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

Equipment:

  • Beaker or flask

  • Rotary evaporator

  • Ultrasonic bath

  • Tube furnace

Procedure:

  • Precursor Solution Preparation: Prepare a solution or a fine suspension of platinum(IV) hydroxide in deionized water. The concentration should be calculated based on the desired platinum loading and the pore volume of the support for incipient wetness impregnation. Sonication may be required to achieve a uniform dispersion.

  • Impregnation: Add the this compound solution/suspension to the dry support material dropwise until the pores are completely filled (incipient wetness). For larger batches, the support can be slurried with the precursor solution.

  • Drying: Dry the impregnated support using a rotary evaporator at a reduced pressure and a temperature of 60-80 °C to remove the solvent.

  • Calcination (Decomposition of Hydroxide): Place the dried material in a tube furnace. Under a flow of inert gas (e.g., nitrogen), ramp the temperature to 350 °C at a rate of 5 °C/min and hold for 3 hours. This step will decompose the this compound to platinum oxide.

  • Reduction: Without exposing the catalyst to air, switch the gas flow to hydrogen (or a 5% H₂/N₂ mixture). Increase the temperature to 400 °C at a rate of 5 °C/min and maintain for 4 hours to reduce the platinum oxide to metallic platinum.

  • Passivation and Storage: Cool the catalyst to room temperature under a nitrogen atmosphere. Store the final catalyst in an airtight container.

Visualizations

The following diagrams illustrate the experimental workflows for the described protocols.

experimental_workflow_1 cluster_prep Support Preparation cluster_reaction Deposition-Precipitation cluster_processing Post-Synthesis Treatment support Support Material (e.g., γ-Al₂O₃) suspension Aqueous Suspension support->suspension Add Deionized Water & Stir mixing Mixing suspension->mixing precursor H₂PtCl₆ Solution precursor->mixing precipitation In-situ Precipitation (pH ~9 with NaOH) mixing->precipitation aging Aging (4h) precipitation->aging filtration Filtration & Washing aging->filtration drying Drying (110°C) filtration->drying calcination Calcination (300°C) drying->calcination reduction Reduction (400°C, H₂) calcination->reduction catalyst Final Supported Pt Catalyst reduction->catalyst experimental_workflow_2 cluster_impregnation Impregnation cluster_thermal_treatment Thermal Treatment precursor_sol Pt(OH)₄ Solution/ Suspension impregnation Incipient Wetness Impregnation precursor_sol->impregnation support_dry Dry Support (e.g., Carbon) support_dry->impregnation drying Drying (Rotovap) impregnation->drying decomposition Calcination/ Decomposition (350°C, N₂) drying->decomposition reduction Reduction (400°C, H₂) decomposition->reduction final_catalyst Final Supported Pt Catalyst reduction->final_catalyst logical_relationship cluster_precursors Platinum Precursors cluster_process Catalyst Fabrication Steps cluster_product Final Catalyst pt_salt Platinum Salt (e.g., H₂PtCl₆) pt_hydroxide This compound (Pt(OH)x) pt_salt->pt_hydroxide in-situ generation (e.g., +NaOH) deposition Deposition onto Support pt_hydroxide->deposition Impregnation or Precipitation thermal_treatment Thermal Treatment (Calcination/Reduction) deposition->thermal_treatment supported_pt Supported Pt Nanoparticles (Pt/Support) thermal_treatment->supported_pt

References

Application Notes and Protocols: Preparation of Tetraammineplatinum(II) Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraammineplatinum(II) hydroxide, --INVALID-LINK--₂, is a key inorganic platinum complex that serves as a versatile precursor in the synthesis of various platinum-based catalysts and therapeutic agents.[1] Its high purity is crucial for these applications, as residual ions like chlorides can poison catalysts or interfere with biological assays. This document provides a detailed protocol for the high-purity synthesis of tetraammineplatinum(II) hydroxide, primarily through the conversion of tetraammineplatinum(II) chloride.

The described methodology is a robust two-step process that first involves the precipitation of chloride ions using silver(I) oxide, followed by a final purification step using anion exchange chromatography to remove any remaining anionic impurities.[2] This combined approach ensures a final product with minimal chloride and silver ion contamination.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of tetraammineplatinum(II) hydroxide, starting from potassium tetrachloroplatinate(II).

ParameterValueNotes
Starting Material Synthesis (Tetraammineplatinum(II) Chloride)
Starting MaterialPotassium Tetrachloroplatinate(II)K₂[PtCl₄]
ReagentsConcentrated Ammonia Solution
Reaction Time2-3 hoursWith stirring
TemperatureRoom Temperature
Expected Yield> 90%
Hydroxide Conversion (Tetraammineplatinum(II) Hydroxide)
Starting MaterialTetraammineplatinum(II) Chloride[Pt(NH₃)₄]Cl₂
Reagent 1Silver(I) Oxide (Ag₂O)Molar ratio of Ag:Pt = 2.3 - 4.0[2]
Reagent 2Strong Base Anion Exchange ResinIn hydroxide form
Reaction Time (Silver Oxide)1 hourIn the dark, with stirring[2]
TemperatureRoom Temperature
Anion Exchange Flow Rate~2 bed volumes per hour
Product Characterization
AppearanceColorless solution
PurityHighChloride ion concentration < 30 mg/L[2]
Platinum Content (in solution)8-11% w/w is commercially available[1][3]Can be concentrated or diluted as needed

Experimental Protocols

Part 1: Synthesis of Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂) from Potassium Tetrachloroplatinate(II) (K₂[PtCl₄])

This initial step prepares the direct precursor for the hydroxide synthesis.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Concentrated aqueous ammonia (28-30%)

  • Deionized water

  • Ethanol

  • Ice bath

Procedure:

  • In a fume hood, dissolve potassium tetrachloroplatinate(II) in a minimal amount of deionized water with gentle warming to form a clear, red solution.

  • Cool the solution to room temperature.

  • Slowly add concentrated aqueous ammonia in excess while stirring. A color change and the formation of a precipitate may be observed.

  • Stir the mixture at room temperature for 2-3 hours. During this time, the initial product will convert to the desired tetraammineplatinum(II) chloride.

  • The resulting white precipitate of [Pt(NH₃)₄]Cl₂ is collected by vacuum filtration.

  • Wash the precipitate with small portions of ice-cold deionized water to remove unreacted starting materials and soluble byproducts.

  • Finally, wash the precipitate with ethanol and dry under vacuum to obtain the solid tetraammineplatinum(II) chloride.

Part 2: Preparation of Tetraammineplatinum(II) Hydroxide (Pt(NH₃)₄₂) Solution

This two-step protocol converts the chloride salt to the high-purity hydroxide solution.

Step A: Reaction with Silver(I) Oxide

Materials:

  • Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂)

  • Silver(I) oxide (Ag₂O), high purity

  • Deionized water

  • Stir plate and stir bar

  • Filtration apparatus (e.g., syringe filter with a 0.22 µm pore size)

Procedure:

  • Prepare an aqueous solution of tetraammineplatinum(II) chloride.

  • Weigh an amount of silver(I) oxide corresponding to a silver-to-platinum molar ratio of 2.5:1. This excess ensures the effective precipitation of chloride ions.[2]

  • In a light-protected vessel (e.g., a flask wrapped in aluminum foil), add the silver(I) oxide to the tetraammineplatinum(II) chloride solution.

  • Stir the suspension vigorously at room temperature for 1 hour.[2]

  • After one hour, separate the silver chloride precipitate and excess silver oxide by centrifugation followed by decantation, or by vacuum filtration.

  • For complete removal of fine particulates, pass the supernatant through a 0.22 µm syringe filter. The resulting solution is a crude tetraammineplatinum(II) hydroxide solution.

Step B: Anion Exchange Chromatography

Materials:

  • Crude tetraammineplatinum(II) hydroxide solution from Step A

  • Strongly basic anion exchange resin (e.g., Amberlite IRA-400 or similar)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • Chromatography column

Procedure:

  • Resin Preparation:

    • Prepare a slurry of the anion exchange resin in deionized water and pack it into a chromatography column.

    • To convert the resin to the hydroxide form, wash the column with at least 5 bed volumes of 1 M NaOH solution.

    • Rinse the column thoroughly with deionized water until the pH of the eluent is neutral. This may require 10-20 bed volumes.

  • Purification:

    • Carefully load the crude tetraammineplatinum(II) hydroxide solution onto the top of the prepared anion exchange column.

    • Allow the solution to pass through the resin bed at a controlled flow rate (approximately 2 bed volumes per hour).

    • Collect the eluent, which is the purified tetraammineplatinum(II) hydroxide solution. The hydroxide ions on the resin are exchanged for any residual chloride and other anionic impurities (such as silver-hydroxide complexes) in the solution.[2]

    • The final solution can be concentrated under reduced pressure if a higher platinum concentration is desired.

Part 3: Characterization

The identity and purity of the final product should be confirmed using appropriate analytical techniques:

  • Chloride Analysis: The concentration of residual chloride ions can be determined by ion chromatography or with a chloride-selective electrode.

  • Platinum Analysis: The platinum concentration can be quantified using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES).

  • Spectroscopic Analysis:

    • X-ray Photoelectron Spectroscopy (XPS): Can be used to confirm the +2 oxidation state of the platinum.[4]

    • FTIR and Raman Spectroscopy: To identify the characteristic vibrational modes of the Pt-N and O-H bonds.

  • Elemental Analysis: To confirm the elemental composition of the complex if isolated as a solid.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Part 1: Starting Material Synthesis cluster_conversion Part 2: Hydroxide Conversion & Purification K2PtCl4 K₂[PtCl₄] Solution React_Cl Reaction & Precipitation K2PtCl4->React_Cl NH3 Conc. Ammonia NH3->React_Cl Filter_Wash_Cl Filtration & Washing React_Cl->Filter_Wash_Cl Pt_Am_Cl [Pt(NH₃)₄]Cl₂ Solid Filter_Wash_Cl->Pt_Am_Cl Pt_Am_Cl_sol [Pt(NH₃)₄]Cl₂ Solution Pt_Am_Cl->Pt_Am_Cl_sol Dissolve in H₂O React_OH Chloride Precipitation Pt_Am_Cl_sol->React_OH Ag2O Ag₂O Ag2O->React_OH Filter_AgCl Filtration of AgCl React_OH->Filter_AgCl Crude_Pt_OH Crude Pt(NH₃)₄₂ Filter_AgCl->Crude_Pt_OH Anion_Ex Anion Exchange (OH⁻ form) Crude_Pt_OH->Anion_Ex Pure_Pt_OH Pure Pt(NH₃)₄₂ Solution Anion_Ex->Pure_Pt_OH

Caption: Workflow for the synthesis of tetraammineplatinum(II) hydroxide.

Logical Diagram of the Purification Process

PurificationLogic Start Starting Solution: [Pt(NH₃)₄]²⁺, 2Cl⁻ Step1 Step 1: Add Ag₂O Start->Step1 Intermediate Mixture: [Pt(NH₃)₄]²⁺, 2OH⁻, AgCl(s), excess Ag₂O(s), Ag⁺(aq) Step1->Intermediate Filter Filtration Intermediate->Filter Crude Crude Product: [Pt(NH₃)₄]²⁺, OH⁻, residual Cl⁻, [Ag(OH)₂]⁻ Filter->Crude Waste1 Waste: AgCl(s), Ag₂O(s) Filter->Waste1 Step2 Step 2: Anion Exchange Resin (OH⁻ form) Crude->Step2 Final Final Product: High-Purity Pt(NH₃)₄₂ Solution Step2->Final Waste2 Waste Ions Bound to Resin: Cl⁻, [Ag(OH)₂]⁻ Step2->Waste2

Caption: Logic of the two-step purification of tetraammineplatinum(II) hydroxide.

References

Application Notes and Protocols for Platinum Hydroxide in Fuel Cell Catalyst Layer Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the advancement of proton-exchange membrane fuel cells (PEMFCs), the catalyst layer is a critical component influencing performance, durability, and cost. Platinum (Pt) nanoparticles supported on carbon (Pt/C) are the state-of-the-art catalysts for the sluggish oxygen reduction reaction (ORR) at the cathode. The synthesis method of these Pt nanoparticles significantly impacts their size, dispersion, and ultimately, their catalytic activity.

A promising and widely-used approach for synthesizing highly dispersed Pt nanoparticles is the polyol method. A key step in this process involves the in-situ formation of a platinum hydroxide sol. This is achieved by adjusting the pH of the platinum precursor solution, typically chloroplatinic acid (H₂PtCl₆), through the addition of a hydroxide source like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The formation of this this compound intermediate is crucial for controlling the nucleation and growth of the subsequent Pt nanoparticles, leading to smaller, more uniform particles and enhanced catalytic performance.

These application notes provide detailed protocols for the preparation of fuel cell catalyst layers utilizing the in-situ formation of this compound, along with a summary of relevant performance data.

Data Presentation

Table 1: Influence of Synthesis Temperature on Pt/C Catalyst Properties via this compound Sol Route [1]

Synthesis Temperature (°C)Average Pt Particle Size (nm)Pt Loading (wt%)Crystallite Size (nm)Peak Power Density (mW/cm²)
802.439.22.1~550
1002.840.12.5~600
1203.140.52.7~580
1403.540.83.0~520
1603.841.23.3~480
Commercial Catalyst2.940.02.6~590

Note: Data extracted from a study utilizing the polyol process with in-situ this compound formation. Performance data is indicative and can vary based on full MEA assembly and operating conditions.

Table 2: Effect of pH Adjustment on Pt Nanoparticle Size [2]

Precursor SolutionpHSynthesis MethodAverage Pt Particle Size (nm)
Hexahydrated chloroplatinic acid in ethylene glycol11 - 13Microwave1.33

Note: This data is from a patented method and highlights the significant impact of high pH, and thus the formation of this compound species, on achieving very small nanoparticle sizes.

Experimental Protocols

Protocol 1: Polyol Synthesis of Pt/C Catalyst via In-Situ this compound Formation[1]

This protocol details the synthesis of a 40 wt% Pt/C catalyst using a polyol process where a this compound sol is formed as an intermediate.

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Carbon black (e.g., Vulcan XC-72)

  • Ethylene glycol (EG)

  • Sodium hydroxide (NaOH), 0.5 M solution

  • Sulfuric acid (H₂SO₄), 0.1 M solution

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with hotplate

  • Ultrasonicator

  • Centrifuge

  • Drying oven

Procedure:

  • Carbon Support Dispersion:

    • Add 0.1 g of carbon black and 50 mL of ethylene glycol to a beaker.

    • Stir the mixture for 10 minutes.

    • Ultrasonicate the dispersion for 10 minutes to ensure homogeneity.

  • Precursor Addition and this compound Formation:

    • Transfer the carbon dispersion to the three-neck flask.

    • Add the required amount of H₂PtCl₆·6H₂O dissolved in ethylene glycol to achieve a final Pt loading of 40 wt%.

    • While stirring, add 4 mL of 0.5 M NaOH solution to the mixture. The formation of a this compound sol is expected.[1]

  • Reduction and Nanoparticle Formation:

    • Set up the flask for reflux under a nitrogen atmosphere.

    • Heat the mixture to the desired synthesis temperature (e.g., 100 °C) and maintain for 3 hours with continuous stirring.[1]

    • During heating, the this compound is reduced by the ethylene glycol, leading to the formation of Pt nanoparticles on the carbon support.

  • Post-Synthesis Treatment:

    • After 3 hours, cool the reaction mixture to room temperature.

    • Add 0.1 M H₂SO₄ to aid in increasing the platinum loading on the support.[1]

    • Wash the synthesized catalyst with deionized water.

    • Separate the catalyst from the solution by centrifugation.

    • Repeat the washing and centrifugation steps several times to remove any residual ions.

    • Dry the final Pt/C catalyst in an oven.

Protocol 2: Catalyst Ink and Catalyst Layer Preparation

This protocol describes the steps to prepare a catalyst ink from the synthesized Pt/C powder and fabricate a catalyst layer for a membrane electrode assembly (MEA).

Materials:

  • Synthesized Pt/C catalyst powder

  • Nafion® ionomer solution (e.g., 5 wt%)

  • Isopropyl alcohol (IPA)

  • Deionized water

  • Gas diffusion layer (GDL) or proton exchange membrane (PEM)

Equipment:

  • Ultrasonic bath or horn

  • Magnetic stirrer

  • Micropipette or syringe

  • Spray coating or doctor blade setup

  • Hot plate or vacuum oven

Procedure:

  • Catalyst Ink Formulation:

    • Disperse a specific amount of the synthesized Pt/C catalyst powder in a mixture of isopropyl alcohol and deionized water.

    • Add the Nafion® ionomer solution to the dispersion. The ionomer-to-carbon weight ratio is a critical parameter and typically ranges from 0.6 to 1.0.

    • Ultrasonicate the mixture in an ice bath to create a homogeneous catalyst ink. The sonication time will depend on the power and volume.

  • Catalyst Layer Deposition:

    • The catalyst ink can be deposited onto either the gas diffusion layer (to form a gas diffusion electrode) or directly onto the proton exchange membrane (catalyst-coated membrane).

    • Spray Coating: Use an airbrush or ultrasonic spray nozzle to deposit the ink layer by layer, with intermittent drying, until the desired platinum loading (e.g., 0.1 - 0.4 mg Pt/cm²) is achieved.

    • Doctor Blade/Rod Coating: Apply a known volume of ink onto the substrate and use a doctor blade or Mayer rod to spread it into a uniform film of controlled thickness.

  • Drying and Annealing:

    • Dry the coated substrate on a hot plate or in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove the solvents.

    • An optional annealing step at a temperature slightly above the boiling point of the solvents can improve the catalyst layer structure.

Mandatory Visualization

G cluster_0 Catalyst Synthesis: Polyol Process Precursors H₂PtCl₆ (Platinum Precursor) Carbon Support Ethylene Glycol (Solvent/Reducing Agent) Dispersion Ultrasonic Dispersion of Carbon in Ethylene Glycol Precursors->Dispersion pH_adjust Addition of NaOH Dispersion->pH_adjust PtOH_sol Formation of This compound Sol pH_adjust->PtOH_sol Reduction Heating under N₂ Atmosphere (e.g., 100°C for 3h) PtOH_sol->Reduction Pt_NP Reduction of Pt(OH)x to Pt⁰ Nucleation & Growth on Carbon Reduction->Pt_NP Washing_Drying Washing, Centrifugation, and Drying Pt_NP->Washing_Drying Final_Catalyst Pt/C Catalyst Powder Washing_Drying->Final_Catalyst

Caption: Workflow for Pt/C catalyst synthesis via a this compound sol intermediate.

G cluster_1 Catalyst Layer Preparation Workflow PtC_powder Synthesized Pt/C Powder Ink_Formation Mixing and Ultrasonication PtC_powder->Ink_Formation Ink_Components Nafion® Ionomer Isopropyl Alcohol Deionized Water Ink_Components->Ink_Formation Catalyst_Ink Homogeneous Catalyst Ink Ink_Formation->Catalyst_Ink Coating Deposition Method (e.g., Spray, Doctor Blade) Catalyst_Ink->Coating Drying Drying and Annealing Coating->Drying Substrate Substrate (GDL or PEM) Substrate->Coating Catalyst_Layer Final Catalyst Layer Drying->Catalyst_Layer

Caption: General workflow for preparing a fuel cell catalyst layer from a Pt/C catalyst.

References

Application Notes and Protocols for the Selective Oxidation of Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of alcohols to carbonyl compounds such as aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1][2] The development of efficient and selective catalytic systems is paramount to achieving high yields while minimizing waste and avoiding the use of stoichiometric, often toxic, traditional oxidizing agents like chromium(VI) reagents.[3][4][5] This document provides an overview of modern catalytic methods for the selective oxidation of alcohols, complete with detailed experimental protocols and comparative data.

I. Application Notes

The choice of catalyst and oxidant is critical for achieving the desired selectivity in alcohol oxidation. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones.[2][5] Modern catalytic systems offer high chemoselectivity, allowing for the oxidation of a specific alcohol in the presence of other sensitive functional groups.[6]

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity under mild conditions.

  • Copper/TEMPO Systems for Aerobic Oxidation: The combination of a copper salt and a stable nitroxyl radical like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) is a powerful system for the aerobic oxidation of primary alcohols to aldehydes.[6][7] These reactions often proceed at room temperature using ambient air as the oxidant, showcasing broad functional group tolerance.[7] Different ligands can be used to modulate the reactivity and selectivity of the copper catalyst.[1]

  • Palladium-Based Catalysts: Palladium complexes are effective for the aerobic oxidation of a wide range of alcohols.[4] For instance, a recyclable water-soluble palladium-diamine complex can be used in an aqueous biphasic system with air as the oxidant, facilitating product separation and catalyst recycling.[4]

Heterogeneous Catalysis

Heterogeneous catalysts are in a different phase from the reaction mixture, which simplifies their separation and reuse, aligning with the principles of green chemistry.[8][9]

  • Silver-Based Catalysts: Supported silver catalysts are promising for the gas- and liquid-phase selective oxidation of alcohols.[10] For example, Ag-Li₂O/γ-Al₂O₃ has demonstrated high conversion of ethanol to acetaldehyde.[10] The support material plays a crucial role in the catalyst's activity and selectivity.[10]

  • Palladium-Bismuth-Tellurium/Carbon (PBT/C) Catalysts: This heterogeneous catalyst is highly effective for the aerobic oxidation of diverse primary alcohols to carboxylic acids, including complex molecules like 5-(hydroxymethyl)furfural (HMF).[11]

  • Cobalt-Based Catalysts: Novel cobalt-based heterogeneous catalysts, such as Co₃O₄ nanoparticles supported on a nitrogen-doped carbon surface (Co₃O₄–N@C), have been developed for the direct oxidative esterification of alcohols using molecular oxygen.[12]

Metal-Free Catalysis
  • N-Oxoammonium Salts: Systems utilizing N-oxoammonium salts, often generated in situ from TEMPO or its derivatives, can selectively oxidize primary alcohols to aldehydes without significant overoxidation to carboxylic acids.[13][14] These reactions can be performed under biphasic conditions, and the choice of co-oxidant, such as N-chlorosuccinimide (NCS), allows for high chemoselectivity.[13][14]

II. Experimental Protocols

Protocol 1: Selective Oxidation of Primary Alcohols to Aldehydes using TEMPO and N-Chlorosuccinimide (NCS)

This protocol is based on the work of L. De Luca, G. Giacomelli, and A. Porcheddu, which describes a highly selective method for the oxidation of primary alcohols.[13][14]

Materials:

  • Primary alcohol

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the primary alcohol (1 mmol) in dichloromethane (5 mL).

  • Add TEMPO (0.01 mmol, 1 mol%).

  • Add a saturated aqueous solution of NaHCO₃ (2 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (1.1 mmol) in small portions over 10-15 minutes with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Aerobic Oxidation of Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd-Bi-Te/C Catalyst

This protocol is adapted from the work of D. S. Mannel et al., detailing the use of a PBT/C catalyst for the synthesis of carboxylic acids.[11]

Materials:

  • Primary alcohol

  • PdBi₀.₃₅Te₀.₂₃/C (PBT/C) catalyst

  • Toluene

  • Pressurized reaction vessel (autoclave)

  • Oxygen or air supply

  • Magnetic or mechanical stirrer

Procedure:

  • To a pressurized reaction vessel, add the primary alcohol (1 mmol) and the PBT/C catalyst (50 mg).

  • Add toluene (5 mL) as the solvent.

  • Seal the reaction vessel and purge with oxygen or air.

  • Pressurize the vessel with oxygen or air to the desired pressure (e.g., 3 bar).

  • Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Maintain the reaction for the required time (typically 4-24 hours), monitoring the pressure to gauge oxygen consumption.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate contains the carboxylic acid product. The solvent can be removed under reduced pressure.

  • The crude product can be purified by crystallization or chromatography.

III. Data Presentation

The following tables summarize the performance of various catalytic systems for the selective oxidation of alcohols.

Table 1: Selective Oxidation of Primary Alcohols to Aldehydes

Catalyst SystemSubstrateOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Ag-Li₂O/γ-Al₂O₃EthanolO₂350-10088-95-[10]
TEMPO/NCS1-OctanolNCS250.5>99>9995[13][14]
(bpy)CuI/TEMPOBenzyl AlcoholAir25499>9998[7]
CoFe₂O₄ NanoparticlesBenzyl AlcoholOxone250.59810098[15]
FeCl₃/BHDCBenzyl AlcoholH₂O₂250.0398>9997[3]

Table 2: Selective Oxidation of Primary Alcohols to Carboxylic Acids

Catalyst SystemSubstrateOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
PdBi₀.₃₅Te₀.₂₃/CBenzyl AlcoholO₂1004>99>99>99[11]
PdBi₀.₃₅Te₀.₂₃/C1-OctanolO₂1402493>9993[11]
K₈[γ-SiW₁₀O₃₆]·13H₂OBenzyl AlcoholH₂O₂907100--[16]

Table 3: Selective Oxidation of Secondary Alcohols to Ketones

Catalyst SystemSubstrateOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
[Cu₂(OOC₆H₄Br)(OCH₃)(bipy)₂(ClO₄)₂]1-PhenylethanolH₂O₂706100--[1]
CoFe₂O₄ Nanoparticles1-PhenylethanolOxone2519510095[15]
CeBr₃/H₂O₂1-PhenylethanolH₂O₂25199>9998
FeCl₃/BHDCCyclohexanolH₂O₂250.2596>9995[3]

IV. Visualizations

Diagram 1: Catalytic Cycle for TEMPO-Mediated Alcohol Oxidation

TEMPO_Oxidation cluster_main Catalytic Cycle cluster_redox Redox Couple Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde + Oxoammonium TEMPO TEMPO Oxoammonium N-Oxoammonium Salt TEMPO->Oxoammonium + Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine - H+ Hydroxylamine->TEMPO + Co-oxidant (e.g., NCS) Reduced_Co-oxidant Reduced Co-oxidant Co-oxidant Co-oxidant (e.g., NCS) Co-oxidant->Reduced_Co-oxidant Heterogeneous_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_product Product Isolation cluster_catalyst Catalyst Recycling Start Combine Alcohol, Solvent, and Heterogeneous Catalyst Reaction Heat and Stir under Oxidant Atmosphere (e.g., O2, Air) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Filter Reaction Mixture Cooling->Filtration Separation Separate Filtrate and Catalyst Filtration->Separation Evaporation Remove Solvent from Filtrate Separation->Evaporation Filtrate Wash Wash Catalyst Separation->Wash Solid Catalyst Purification Purify Product (e.g., Chromatography, Crystallization) Evaporation->Purification Dry Dry Catalyst Wash->Dry Reuse Reuse Catalyst Dry->Reuse

References

Troubleshooting & Optimization

How to prevent agglomeration of platinum hydroxide nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of platinum hydroxide nanoparticles during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound nanoparticles are agglomerating. What are the common causes?

A1: Agglomeration of this compound nanoparticles is a common issue driven by the high surface energy of the nanoparticles, which leads them to seek a more stable, lower-energy state by clumping together.[1] Key contributing factors include:

  • Inappropriate pH: The pH of the solution is critical for maintaining nanoparticle stability.[1][2]

  • Insufficient or Ineffective Stabilizer: The absence of a suitable stabilizing agent, or using it at an incorrect concentration, can lead to agglomeration.[1][3]

  • High Salt Concentration: The presence of excess ions in the solution can disrupt the stabilizing surface charge on the nanoparticles, leading to aggregation.[4]

  • Temperature Fluctuations: Changes in temperature can affect reaction kinetics and the effectiveness of certain stabilizers.[5][6]

Q2: How does pH affect the stability of my this compound nanoparticles?

A2: pH plays a crucial role in the surface charge of the nanoparticles, which is a key factor in their stability.

  • High pH (Alkaline Conditions): Generally, a high pH is recommended for the synthesis and storage of this compound nanoparticles. An initial pH of 12 or greater is suggested to prevent precipitation during the heating process of synthesis.[1] After synthesis, maintaining a pH above 7 is beneficial for stability.[1] In alkaline conditions, the nanoparticle surface tends to be negatively charged, which promotes electrostatic repulsion between particles and prevents them from coming together.

  • Low pH (Acidic Conditions): At low pH values, the surface charge can be neutralized or become positive, leading to a loss of electrostatic repulsion and causing the nanoparticles to aggregate.[2]

Q3: What type of stabilizing agent should I use, and how does it work?

A3: Stabilizing agents are essential to prevent agglomeration.[1] They work through two primary mechanisms: electrostatic stabilization and steric stabilization.

  • Electrostatic Stabilizers: These are typically small, charged molecules that adsorb to the nanoparticle surface, creating an electrical double layer. The resulting electrostatic repulsion between like-charged particles keeps them dispersed. A common example is sodium citrate .[4][7]

  • Steric Stabilizers: These are larger organic molecules, often polymers, that physically block nanoparticles from getting too close to each other.[1] Examples include Poly(N-vinyl-2-pyrrolidone) (PVP) and Polyethylene glycol (PEG) .[3] Some molecules, like 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) , can act as both a reducing agent and a stabilizer.[6]

Q4: I'm observing precipitation during the synthesis of my nanoparticles. What could be the cause?

A4: Precipitation during synthesis is often a sign of rapid, uncontrolled particle growth and agglomeration. A key factor to check is the initial pH of your this compound solution. It is recommended to have an initial pH of about 12 or greater to prevent precipitation during the heating process.[1]

Q5: Can the concentration of the stabilizing agent affect the size of my nanoparticles?

A5: Yes, the concentration of the stabilizing agent can significantly influence the final size of the nanoparticles. Generally, a higher concentration of a stabilizer leads to the formation of smaller nanoparticles by more effectively capping the particle surface and preventing further growth.[8][9] However, the optimal concentration depends on the specific stabilizer and reaction conditions.

Data Presentation

The following tables summarize key quantitative data related to the stability of platinum nanoparticles.

Table 1: Effect of pH and Temperature on Zeta Potential of Platinum Nanoparticles

Synthesis Temperature (°C)Zeta Potential (mV)Stability Interpretation
25-19.5Prone to agglomeration
50-22.5Moderate stability
70-23.4Moderate stability
100-25.3Higher stability

Data adapted from a study on acid phosphatase-mediated synthesis of PtNPs.[5] Nanoparticles with zeta potentials more negative than -30 mV are generally considered to have high stability.

Table 2: Influence of Stabilizer/Precursor Ratio on Platinum Nanoparticle Size

Stabilizer SystemMolar Ratio (Stabilizer/Pt)Resulting Particle Size (nm)
NaOH in Ethylene Glycol12.22.0 ± 0.7
NaOH in Ethylene Glycol9.2~2.5
Na(acac) in Ethylene Glycol28.81.7 ± 0.5
Na(acac) in Ethylene Glycol24.41.7 ± 0.4
Na(acac) in Ethylene Glycol4.62.2 ± 0.7

Data adapted from a study on anion-dependent particle size control.[9]

Experimental Protocols

Below are detailed methodologies for synthesizing stable platinum nanoparticles using different stabilizing agents.

Protocol 1: Synthesis of HEPES-Stabilized Platinum Nanoparticles

This protocol utilizes HEPES as both a reducing and stabilizing agent under hydrothermal conditions.[6]

  • Preparation of Reaction Mixture:

    • Prepare a 200 mM aqueous buffer solution of 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES).

    • Adjust the pH of the HEPES buffer solution to 7.4.

    • Dissolve the platinum precursor (e.g., H₂PtCl₆) in the HEPES buffer to a final concentration of 1 mM.

  • Hydrothermal Synthesis:

    • Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C in an oven.

    • Maintain the temperature for 12 hours.

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting solution containing the HEPES-stabilized platinum nanoparticles. The typical size of nanoparticles produced by this method is approximately 1.9 ± 0.2 nm.[2]

Protocol 2: Synthesis of PVP-Stabilized Platinum Nanoparticles

This protocol uses Poly(N-vinyl-2-pyrrolidone) (PVP) as a steric stabilizer in a polyol process.[10]

  • Preparation of Precursor Solution:

    • Dissolve the platinum precursor (e.g., H₂PtCl₆·6H₂O) and PVP in deionized water. The molar ratio of PVP to Pt can be varied to control the final particle size.[8]

  • Reaction Setup:

    • Add the precursor solution to triethylene glycol (TEG) in a reaction flask.

    • Heat the solution to 200°C with continuous stirring.

  • Reaction and Monitoring:

    • Maintain the reaction at 200°C for approximately 3 hours.

    • Observe the color change of the solution from yellow to brown, and finally to a dark, transparent black, which indicates the formation of platinum nanoparticles.

  • Purification:

    • After cooling to room temperature, the resulting solution can be purified by dialysis against water to remove excess TEG and unreacted precursors.

Protocol 3: Synthesis of Citrate-Stabilized Platinum Nanoparticles

This protocol employs sodium citrate as an electrostatic stabilizer.[7]

  • Preparation of Reaction Mixture:

    • In a flask, add an aqueous solution of a platinum precursor (e.g., 0.1 M H₂PtCl₆).

    • Add trisodium citrate dihydrate powder to the solution.

  • Reduction:

    • Add methanol to the mixture under reflux and stirring at 80°C.

  • Monitoring and Completion:

    • The formation of nanoparticles is indicated by a color change. The reaction is typically complete within a few hours.

    • The resulting nanoparticles are typically in the size range of 2-3 nm.[7]

Visualizations

The following diagrams illustrate key concepts and workflows related to the prevention of this compound nanoparticle agglomeration.

G cluster_stabilization Mechanisms of Nanoparticle Stabilization cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization Agglomerated Unstable Nanoparticles (Agglomerated) Electrostatic Addition of Electrostatic Stabilizer (e.g., Citrate) Agglomerated->Electrostatic Intervention Steric Addition of Steric Stabilizer (e.g., PVP) Agglomerated->Steric Intervention Surface_Charge Surface Charge (Zeta Potential < -30mV) Electrostatic->Surface_Charge Repulsion Electrostatic Repulsion Surface_Charge->Repulsion Stable_E Stable Dispersion Repulsion->Stable_E Surface_Coating Surface Coating with Polymer Chains Steric->Surface_Coating Hindrance Steric Hindrance Surface_Coating->Hindrance Stable_S Stable Dispersion Hindrance->Stable_S

Figure 1: Mechanisms of electrostatic and steric stabilization to prevent nanoparticle agglomeration.

G cluster_workflow Experimental Workflow for PVP-Stabilized Platinum Nanoparticle Synthesis Start Start Prepare_Solution Prepare aqueous solution of H₂PtCl₆ and PVP Start->Prepare_Solution Mix Mix with Triethylene Glycol (TEG) Prepare_Solution->Mix Heat Heat to 200°C with stirring Mix->Heat React Maintain at 200°C for 3 hours Heat->React Cool Cool to Room Temperature React->Cool Purify Purify by Dialysis Cool->Purify End Stable Pt Nanoparticles Purify->End

Figure 2: A step-by-step workflow for the synthesis of PVP-stabilized platinum nanoparticles.

References

Troubleshooting low yield in platinum hydroxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in platinum hydroxide (Pt(OH)₄ or H₂Pt(OH)₆) synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is a typical expected yield for this compound synthesis?

A high yield for the synthesis of hexahydroxoplatinic acid (H₂Pt(OH)₆) from a platinum salt precursor like sodium hexachloroplatinate (Na₂PtCl₆) can be as high as 98.0%.[1] However, yields can vary significantly based on the specific protocol and reaction conditions. Consistently achieving yields below 85-90% may indicate suboptimal conditions or procedural errors that require troubleshooting.

Q2: My this compound yield is low. What are the most common causes?

Low yields in this compound synthesis can often be attributed to several key factors:

  • Incomplete Precipitation: The most common reason for low yield is that not all of the platinum precursor has been converted to the insoluble hydroxide form. This can be due to improper pH, insufficient reaction time, or the presence of interfering substances.

  • Formation of Soluble Platinum Complexes: Under certain conditions, soluble hydroxo-chloro platinum complexes can form instead of the desired insoluble this compound.[2] This is particularly relevant when starting from a chloride-containing precursor like hexachloroplatinic acid.

  • Loss of Product During Washing: this compound precipitate can be very fine, leading to loss during decanting or filtration steps if not performed carefully.

  • Inaccurate Stoichiometry: Errors in calculating the molar ratios of reactants, especially the base used for precipitation, can lead to incomplete reaction.

Below is a troubleshooting workflow to help diagnose the cause of low yield:

Troubleshooting Low Yield cluster_start cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution start Low Yield Observed check_supernatant Is the supernatant colored (yellow/orange)? start->check_supernatant check_precipitate Is the precipitate very fine and difficult to retain? check_supernatant->check_precipitate No incomplete_precipitation Incomplete Precipitation: Soluble Pt species remain check_supernatant->incomplete_precipitation Yes check_ph Was the final pH of the reaction mixture verified? check_precipitate->check_ph No product_loss Mechanical Loss: Product lost during washing check_precipitate->product_loss Yes check_ph:e->start:w Yes/Correct incorrect_ph Incorrect pH: Suboptimal for precipitation check_ph->incorrect_ph No/Incorrect adjust_conditions Adjust reaction conditions: - Increase reaction time/temp - Re-adjust pH incomplete_precipitation->adjust_conditions improve_washing Improve washing technique: - Use centrifugation - Finer filter paper product_loss->improve_washing optimize_ph Optimize and monitor pH: - Calibrate pH meter - Slow, dropwise addition of base incorrect_ph->optimize_ph

Caption: Troubleshooting workflow for low this compound yield.

Q3: How does pH affect the yield of this compound, and what is the optimal range?

The pH of the reaction mixture is a critical factor in the precipitation of metal hydroxides.[3] For the synthesis of hexahydroxoplatinic acid (H₂Pt(OH)₆) from a hexachloroplatinate precursor, a final pH adjustment to a range of 4.0 to 5.5 is recommended to ensure complete precipitation.[1]

Metal hydroxides can be amphoteric, meaning they can redissolve at very high or very low pH values.[3] If the pH is too low (acidic), the hydroxide will not precipitate. Conversely, if the pH is excessively high (alkaline), there is a risk of forming soluble hydroxo complexes, which would also decrease the yield of the solid product.

ParameterRecommended RangePotential Issue if Outside Range
Final pH 4.0 - 5.5< 4.0: Incomplete precipitation. > 5.5: Potential for formation of soluble hydroxo complexes.

Q4: What is the influence of temperature on the synthesis?

Temperature plays a significant role in the kinetics of the hydrolysis and precipitation reactions. In a documented high-yield synthesis, the reaction mixture is heated to boiling to ensure the complete replacement of chloride ions with hydroxide ions.[1] Insufficient temperature may lead to an incomplete reaction and consequently, a lower yield. However, the optimal temperature can vary depending on the specific platinum precursor and the overall protocol. For some platinum nanoparticle syntheses, temperatures around 100°C have been found to be optimal.[4] It is crucial to follow the temperature guidelines of the specific protocol being used.

ParameterGeneral GuidelinePotential Issue
Reaction Temperature Heating to boiling (for H₂Pt(OH)₆ from Na₂PtCl₆)Insufficient heat may lead to incomplete hydrolysis and lower yield.

Q5: Can the concentration of the platinum precursor affect the yield?

Yes, the concentration of the platinum precursor can significantly impact the yield. The hydrolysis of hexachloroplatinate to form this compound is favored at very low concentrations of the platinum precursor (around 30 ppm).[2] At higher concentrations, the formation of intermediate, soluble hydroxo-chloro platinum complexes is more likely, which can inhibit the complete precipitation of the desired this compound.

Q6: Are there any common side reactions I should be aware of?

The primary side reaction of concern is the incomplete hydrolysis of the hexachloroplatinate precursor. This leads to the formation of various soluble hydroxo-chloro platinum(IV) species, such as [PtCl₅(OH)]²⁻ and other aquo- and hydroxo-ligand substituted complexes.[2] The presence of a high concentration of chloride ions can suppress the formation of the fully hydrolyzed this compound.[2]

To minimize these side reactions, it is important to:

  • Use the correct stoichiometry of the base to ensure complete replacement of the chloride ligands.

  • Allow for sufficient reaction time and temperature to drive the hydrolysis to completion.

  • Thoroughly wash the final precipitate to remove any residual soluble chloride salts.

Experimental Protocol: High-Yield Synthesis of Hexahydroxoplatinic Acid (H₂Pt(OH)₆)

This protocol is adapted from a documented high-yield procedure.[1]

Materials:

  • Sodium hexachloroplatinate(IV) (Na₂PtCl₆)

  • Sodium hydroxide (NaOH)

  • Nitric acid or Acetic acid (for pH adjustment)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 0.2 mol of sodium hexachloroplatinate (90.8 g) in 1200 mL of deionized water.

  • Hydrolysis: Add 800 mL of an aqueous solution containing 2.4 mol of sodium hydroxide (96 g).

  • Heating: Heat the mixture to boiling and maintain until the solution color changes to a pale yellow (oyster color), indicating the completion of the hydrolysis.

  • Cooling: Cool the reaction mixture to room temperature.

  • Precipitation: Adjust the pH of the solution to 4.0 by slowly adding nitric acid or acetic acid. A voluminous pale yellow precipitate of hexahydroxoplatinic acid (H₂Pt(OH)₆) will form.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the precipitate with deionized water until a test of the filtrate shows no presence of chloride ions (e.g., using a silver nitrate test).

  • Drying: Dry the pale yellow powder in an oven at 60°C.

Expected Yield: 98.0%

Logical Progression of Platinum(IV) Hydrolysis

The following diagram illustrates the stepwise replacement of chloride ligands with hydroxide ligands during the synthesis of hexahydroxoplatinic acid from a hexachloroplatinate(IV) precursor. Incomplete progression along this pathway is a primary cause of low yield.

Hydrolysis Pathway [PtCl6]^2- [PtCl6]^2- [PtCl5(OH)]^2- [PtCl5(OH)]^2- [PtCl6]^2-->[PtCl5(OH)]^2- + OH- Intermediate Species [PtCl4(OH)2]^2- ... [PtCl(OH)5]^2- [PtCl5(OH)]^2-->Intermediate Species + OH- [Pt(OH)6]^2- [Pt(OH)6]^2- Intermediate Species->[Pt(OH)6]^2- + OH- H2Pt(OH)6 (precipitate) H2Pt(OH)6 (precipitate) [Pt(OH)6]^2-->H2Pt(OH)6 (precipitate) + 2H+

Caption: Stepwise hydrolysis of [PtCl₆]²⁻ to H₂Pt(OH)₆.

References

Technical Support Center: Optimizing Platinum Hydroxide Catalyst Performance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for platinum hydroxide [Pt(OH)₂], commonly known as Pearlman's catalyst. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the activity and stability of this versatile catalyst. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during its application in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Pearlman's Catalyst) and what are its primary applications?

A1: this compound, often referred to as Pearlman's catalyst, is a highly active hydrogenation catalyst.[1][2] It is typically supported on carbon and is used in a variety of reduction reactions, including the hydrogenation of alkenes, alkynes, nitro compounds, and for hydrogenolysis reactions such as debenzylation.[3] Despite its nominal formulation as Pd(OH)₂/C, recent studies suggest its structure is more complex, consisting of nano-particulate hydrous palladium oxide with surface hydroxyl groups.[2][3][4]

Q2: What are the key advantages of using this compound over other platinum catalysts like Platinum Oxide (Adams' Catalyst)?

A2: Pearlman's catalyst is generally more active than platinum oxide (PtO₂) and can often be used under milder reaction conditions (lower pressure and temperature).[5] A significant practical advantage is that it is not pyrophoric, unlike many other platinum-on-carbon catalysts, making it safer to handle.

Q3: How should I properly handle and store this compound catalyst?

A3: this compound catalyst should be stored in a cool, dry place, away from volatile chemicals, especially those containing sulfur, which can act as a poison.[6] It is good practice to store the catalyst under an inert atmosphere, such as nitrogen, to prevent potential deactivation from atmospheric contaminants.

Q4: Can the support material affect the catalyst's performance?

A4: Yes, the support material plays a crucial role in the catalyst's performance. The distribution, particle size, and stability of the platinum particles are highly influenced by the support.[7] Carbon-based supports are common, but other materials like alumina, silica, and titania can also be used, each imparting different properties to the catalyst.[7][8][9] For instance, the use of nano-SiC supports with a graphene layer has been shown to enhance durability by preventing carbon corrosion.[8]

Troubleshooting Guide

Problem 1: Low or No Catalytic Activity

Q: My hydrogenation reaction is not proceeding or is very sluggish. What are the possible causes and how can I troubleshoot this?

A: Low or no catalytic activity can stem from several factors. Below is a step-by-step guide to diagnose and resolve the issue.

Troubleshooting Steps:

  • Verify Catalyst Quality:

    • Age and Storage: Catalysts can degrade over time, especially if not stored properly.[6] Consider using a fresh batch of catalyst.

    • Poisoning: The catalyst may have been poisoned by impurities in the reactants, solvent, or from the reaction vessel. Common poisons for platinum catalysts include sulfur, carbon monoxide, and strong chelating agents.[10][11]

  • Check Reaction Conditions:

    • Hydrogen Pressure: Ensure adequate hydrogen pressure is applied. Some reactions require higher pressures to proceed efficiently.

    • Temperature: While many reactions with Pearlman's catalyst proceed at room temperature, some may require gentle heating. However, be cautious as excessive heat can lead to catalyst sintering and deactivation.[10]

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity.[12][13][14] Ensure the solvent is pure and degassed to remove dissolved oxygen.

  • Optimize Catalyst Loading:

    • Insufficient catalyst loading can lead to slow reaction rates. A typical starting point is 5-10 mol% of the catalyst relative to the substrate.

Problem 2: Catalyst Deactivation During Reaction

Q: My reaction starts well but then stops before completion. What could be causing the catalyst to deactivate?

A: Catalyst deactivation is a common issue and can be attributed to several mechanisms.[15]

Common Causes of Deactivation:

  • Sintering: At high temperatures, small platinum particles can agglomerate into larger ones, reducing the active surface area.[15]

  • Fouling/Coking: Deposition of carbonaceous material or byproducts on the catalyst surface can block active sites.[16]

  • Poisoning: As mentioned previously, impurities in the reaction mixture can irreversibly bind to the active sites.[16]

  • Oxidation: The formation of platinum oxides on the catalyst surface can lead to deactivation.[17][18]

Troubleshooting Workflow for Catalyst Deactivation:

Deactivation_Troubleshooting start Reaction Stops Prematurely check_temp Was the reaction run at elevated temperature? start->check_temp sintering Possible Sintering - Lower reaction temperature - Use a more thermally stable support check_temp->sintering Yes check_impurities Are reactants/solvents of high purity? check_temp->check_impurities No end Consult further literature or technical support sintering->end poisoning Possible Poisoning - Purify reactants/solvents - Use a guard bed check_impurities->poisoning No check_byproducts Are insoluble byproducts forming? check_impurities->check_byproducts Yes poisoning->end fouling Possible Fouling/Coking - Optimize reaction conditions - Consider a different solvent check_byproducts->fouling Yes check_air_leak Is the system properly sealed from air? check_byproducts->check_air_leak No fouling->end oxidation Possible Oxidation - Ensure inert atmosphere - Degas solvents thoroughly check_air_leak->oxidation No check_air_leak->end Yes oxidation->end

Caption: A decision tree for troubleshooting catalyst deactivation.

Problem 3: Poor Catalyst Stability and Reusability

Q: I am trying to reuse my catalyst, but its activity drops significantly with each cycle. How can I improve its stability?

A: Improving catalyst stability for reuse involves careful handling and regeneration.

Strategies to Enhance Stability:

  • Choice of Support: The support material significantly impacts the stability of the platinum particles. Supports with strong metal-support interactions can prevent leaching and agglomeration.[8]

  • Avoid Harsh Conditions: Repeated exposure to high temperatures and pressures can degrade the catalyst over time.

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated.

Data and Protocols

Table 1: Influence of Support Material on Catalyst Stability
Support MaterialKey Advantages for StabilityPotential Issues
Activated Carbon High surface area, good dispersion of Pt particles.Can be susceptible to oxidation under harsh conditions.[8]
Alumina (Al₂O₃) Good thermal stability.[19]Can be acidic, potentially leading to side reactions. Sintering can occur under hydrogen at low pH.[9]
Silica (SiO₂) Inert and can provide good dispersion.Sintering of platinum can be more pronounced compared to alumina in aqueous media under hydrogen.[9]
Titania (TiO₂) Strong metal-support interactions can enhance stability.[8]Can have lower surface area and electrical conductivity.[8]
Graphene/SiC Excellent electrical conductivity and resistance to corrosion, leading to high durability.[8]More complex and costly to synthesize.
Experimental Protocol: Catalyst Regeneration

This protocol provides a general guideline for the regeneration of a deactivated this compound catalyst. The specific conditions may need to be optimized for your particular catalyst and application.

Objective: To remove surface contaminants and restore catalytic activity.

Materials:

  • Deactivated this compound on Carbon catalyst

  • Inert gas (Nitrogen or Argon)

  • Heated gas flow system or tube furnace

  • Reaction vessel

Procedure:

  • Catalyst Recovery: Carefully recover the deactivated catalyst from the reaction mixture by filtration. Wash with a suitable solvent to remove any adsorbed products or reactants and dry under vacuum.

  • Inert Gas Purge: Place the dried catalyst in a tube furnace or a suitable reaction vessel. Purge the system with an inert gas (e.g., nitrogen) for 15-30 minutes to remove any air.

  • Thermal Treatment: While maintaining the inert gas flow, heat the catalyst to a temperature between 300°C and 500°C.[20] The exact temperature will depend on the nature of the deactivation. For removal of carbonaceous deposits, a higher temperature may be required.[21]

  • Hold Time: Hold the catalyst at the target temperature for 2-4 hours.[20]

  • Cooling: Allow the catalyst to cool down to room temperature under the inert gas flow.

  • Storage: Once cooled, store the regenerated catalyst under an inert atmosphere until its next use.

Safety Precautions:

  • Always handle catalysts in a well-ventilated area or fume hood.

  • Be aware of the potential for pyrophoric behavior, especially after reduction treatments.

  • Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Workflow for Catalyst Optimization:

Optimization_Workflow cluster_prep Catalyst Preparation & Selection cluster_reaction Reaction Optimization cluster_analysis Analysis & Troubleshooting select_support Select Support (Carbon, Alumina, etc.) select_pt_precursor Select Pt Precursor select_support->select_pt_precursor deposition Deposition Method select_pt_precursor->deposition calcination_reduction Calcination/Reduction deposition->calcination_reduction optimize_solvent Optimize Solvent calcination_reduction->optimize_solvent optimize_temp_pressure Optimize Temp/Pressure optimize_solvent->optimize_temp_pressure optimize_loading Optimize Catalyst Loading optimize_temp_pressure->optimize_loading check_activity Check Activity & Selectivity optimize_loading->check_activity check_stability Check Stability & Reusability check_activity->check_stability troubleshoot Troubleshoot Deactivation check_stability->troubleshoot end Optimized Process troubleshoot->end start Start start->select_support

Caption: A general workflow for optimizing catalyst performance.

References

Technical Support Center: Platinum Hydroxide Precursor Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to the purity of platinum hydroxide precursors. Ensuring high purity is critical for the successful synthesis of effective and safe platinum-based drugs and for the performance of platinum catalysts.

Section 1: Troubleshooting Guides

This section is designed to help you diagnose and resolve common problems encountered during your experiments that may be related to precursor purity.

Inconsistent Catalytic Performance

Question: My platinum-based catalyst is showing inconsistent activity and/or selectivity between batches. Could this be a precursor purity issue?

Answer: Yes, inconsistent catalytic performance is a strong indicator of variable precursor purity. Impurities can act as poisons to the catalyst, blocking active sites and altering the electronic properties of the platinum.

Troubleshooting Workflow:

G A Inconsistent Catalytic Performance B Analyze Precursor Purity (ICP-MS/OES) A->B C Impurities Detected? B->C D Identify Impurity Source C->D Yes H No Impurities Detected C->H No J Raw Material Analysis D->J K Synthesis By-products D->K L Storage/Handling Contamination D->L E Purify Precursor (Recrystallization/Ion Exchange) F Re-synthesize Catalyst with Purified Precursor E->F G Evaluate Catalyst Performance F->G I Review Catalyst Synthesis Protocol H->I J->E K->E L->E

Caption: Troubleshooting workflow for inconsistent catalytic performance.

Possible Impurities and Their Effects:

ImpurityTypical SourceEffect on Catalyst Performance
Sulfur (S) Raw materials (ores, spent catalysts), reagentsStrong poison, deactivates catalyst even at low concentrations.[1] Can lead to a decrease in combustion efficiency.[2]
Chlorine (Cl) Leaching agents (aqua regia)Can cause deactivation of the catalyst.
Other Platinum Group Metals (e.g., Rh, Pd, Ru, Ir) Incomplete separation from raw platinumCan alter selectivity and activity. Rhodium can improve mechanical strength but may form less selective oxides at lower temperatures.[3]
Base Metals (e.g., Fe, Ni, Cu, Si, Al, Mg) Raw materials, leaching from equipmentCan lead to the formation of brittle compounds and cause catalyst degradation, especially at high temperatures.[4]
Organic Residues Incomplete removal of solvents or ligandsCan lead to carbon deposition on the catalyst surface, blocking active sites.
Poor Yield or Side Reactions in Drug Synthesis

Question: I am experiencing low yields and unexpected side products in the synthesis of a platinum-based drug. Could the precursor be the problem?

Answer: Absolutely. The purity of your this compound precursor is critical in pharmaceutical synthesis. Impurities can interfere with the reaction, leading to the formation of undesired by-products and reducing the overall yield of the active pharmaceutical ingredient (API).

Troubleshooting Workflow:

G A Low Yield / Side Products in Drug Synthesis B Characterize Precursor Purity (HPLC, NMR, IR, ICP-MS) A->B C Impurities Identified? B->C D Determine Impurity Type C->D Yes H No Impurities Identified C->H No J Metallic Impurities D->J K Organic Impurities D->K L Incorrect Platinum Oxidation State D->L E Purify Precursor F Re-run Synthesis with Purified Precursor E->F G Analyze Product Purity and Yield F->G I Review Synthesis Conditions (pH, temp, etc.) H->I J->E K->E L->E G A High In Vitro/In Vivo Toxicity B Impurity Analysis of Drug Product (LC-MS, ICP-MS) A->B C Trace Impurities Detected? B->C D Correlate Impurities with Precursor Analysis C->D Yes G No Impurities Detected in Drug C->G No E Implement Precursor Purification D->E F Re-synthesize and Re-test Drug E->F H Review Drug Formulation and Dosing G->H G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh activates GSK3b GSK3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Degradation Degradation BetaCatenin->Degradation leads to BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc accumulates and translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds to TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI recruits and phosphorylates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 binds to SMAD_complex SMAD2/3-SMAD4 Complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc translocates DNA DNA SMAD_complex_nuc->DNA binds to Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) DNA->Transcription regulates

References

Technical Support Center: Optimizing Platinum Hydroxide Dispersion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the dispersion of platinum hydroxide on various supports. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that can arise during the synthesis of supported this compound catalysts, leading to poor dispersion and reduced catalytic activity.

Issue 1: Poor or uneven dispersion of platinum particles on the support.

  • Question: My TEM images show large agglomerates of platinum nanoparticles instead of a fine, even dispersion. What could be the cause?

  • Answer: Agglomeration of platinum nanoparticles is a common issue that can stem from several factors during the synthesis process. Key areas to investigate include:

    • Incorrect pH of the precursor solution: The surface charge of both the support material and the platinum precursor is highly dependent on the pH of the solution. For effective deposition, there should be a strong electrostatic attraction between the two. For instance, using a cationic platinum precursor like tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) with a silica support requires a basic pH to deprotonate the surface silanol groups, creating a negatively charged surface that attracts the positive platinum complex.[1] Adjusting the pH to be above the point of zero charge (PZC) of the support when using a cationic precursor, or below the PZC for an anionic precursor, can significantly improve dispersion.[1]

    • Inadequate support functionalization: The surface of the support material may lack sufficient anchoring sites for the platinum precursor. Pre-treating the support can introduce functional groups that promote uniform deposition. For carbon supports, oxidation with acids like nitric acid can introduce carboxyl groups, which serve as effective nucleation sites.[2] Similarly, nitrogen doping of carbon supports can alter the electronic interaction with platinum, leading to better dispersion.

    • High precursor concentration: A high concentration of the platinum precursor can lead to rapid nucleation and the formation of larger particles that are more prone to agglomeration.[3] Reducing the precursor concentration can slow down the deposition process, favoring the formation of smaller, more stable nanoparticles.

    • Inefficient mixing: Insufficient agitation during the deposition process can lead to localized areas of high precursor concentration, resulting in uneven deposition and agglomeration. Ensure vigorous and continuous stirring throughout the synthesis.

Issue 2: Large platinum nanoparticle size.

  • Question: Characterization of my catalyst reveals a larger than desired average platinum particle size. How can I synthesize smaller nanoparticles?

  • Answer: Controlling the size of platinum nanoparticles is crucial for maximizing the catalytically active surface area. Several experimental parameters influence the final particle size:

    • Choice of reducing agent: The strength of the reducing agent plays a critical role. Strong reducing agents like sodium borohydride (NaBH₄) lead to rapid reduction and the formation of many small nuclei, which can then be grown to the desired size.[4] In contrast, milder reducing agents like ethylene glycol or citric acid result in a slower reduction process, which can sometimes lead to larger particles if not carefully controlled.[5]

    • Reaction temperature: Higher reaction temperatures generally lead to larger nanoparticles due to increased rates of particle growth and potential sintering.[3][6][7] Performing the reduction at lower temperatures can help to limit particle growth. For instance, studies have shown that calcination temperature has a significant impact, with higher temperatures leading to a decrease in dispersion.[8]

    • Stabilizing agents: The absence of a suitable stabilizing agent can allow nanoparticles to aggregate and grow. Polymeric stabilizers like polyvinylpyrrolidone (PVP) can be used to cap the nanoparticles and prevent their agglomeration during synthesis.[9]

    • Platinum precursor selection: The choice of platinum precursor can influence the final particle size. Some studies suggest that different precursors, such as H₂PtCl₆ versus Pt(NO₃)₄, can lead to different particle sizes and dispersions under the same synthesis conditions.[10]

Issue 3: Low platinum loading on the support.

  • Question: The final platinum content on my support is lower than the theoretical value. What could be the reason for this?

  • Answer: Incomplete deposition of the platinum precursor onto the support can result in a lower-than-expected metal loading. Consider the following:

    • Insufficient incubation time: The precursor needs adequate time to adsorb onto the support. If the incubation time is too short, a significant portion of the precursor may remain in the solution.

    • pH mismatch: As mentioned earlier, an inappropriate pH can lead to electrostatic repulsion between the precursor and the support, hindering adsorption.

    • Competitive adsorption: The presence of other ions in the solution can compete with the platinum precursor for adsorption sites on the support. Using deionized water and high-purity reagents can minimize this effect.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for depositing this compound on a carbon support?

A1: The optimal pH depends on the platinum precursor used. If you are using an anionic precursor like hexachloroplatinic acid (H₂PtCl₆), the pH of the solution should be acidic. This ensures that the carbon surface, which typically has a low point of zero charge, is positively charged, promoting the adsorption of the negatively charged platinum complex. Conversely, for a cationic precursor like tetraammineplatinum(II) hydroxide (--INVALID-LINK--₂), a basic pH is required to deprotonate the surface functional groups on the carbon, creating a negative charge that attracts the cationic platinum species.[1] A general recommendation is to adjust the pH to be approximately 2-3 units away from the support's point of zero charge to ensure strong electrostatic interaction.

Q2: How does the calcination temperature affect the dispersion of platinum?

A2: Calcination is a critical step that can significantly impact the dispersion of platinum. Generally, as the calcination temperature increases, the dispersion of platinum decreases due to the thermal agglomeration or sintering of nanoparticles.[6][7][8] At elevated temperatures, the platinum particles have enough energy to migrate on the support surface and coalesce into larger particles, which reduces the active surface area. The optimal calcination temperature is a trade-off between ensuring the complete decomposition of the precursor and preventing significant particle growth. This temperature needs to be optimized for each specific catalyst system.

Q3: Which platinum precursor is best for achieving high dispersion?

A3: The choice of platinum precursor can have a substantial effect on the final dispersion. Precursors with different ligands and oxidation states will interact differently with the support material. For example, some studies have shown that using H₂PtCl₆ can lead to atomically dispersed platinum on nitrogen-doped graphene, while Pt(NO₃)₄ under similar conditions resulted in the formation of nanoparticles.[10] The "best" precursor often depends on the support material and the synthesis method employed. It is advisable to consult the literature for the specific support material you are using or to screen a few common precursors like H₂PtCl₆, Pt(NH₃)₄(NO₃)₂, and platinum(II) acetylacetonate.

Q4: What are the most common support materials for platinum catalysts?

A4: A variety of materials are used as supports for platinum catalysts, with the choice depending on the specific application.[11] Common supports include:

  • Carbon-based materials: High surface area carbons like activated carbon, carbon black, graphene, and carbon nanotubes are widely used due to their good electrical conductivity and chemical stability, especially in electrochemical applications like fuel cells.[12]

  • Metal oxides: Alumina (Al₂O₃), silica (SiO₂), titania (TiO₂), and ceria (CeO₂) are common oxide supports.[11] They offer high thermal stability and can have strong interactions with the platinum particles, which can enhance catalytic activity and stability.[13][14]

  • Zeolites: These are microporous aluminosilicates that can provide shape selectivity in catalytic reactions.[11]

Q5: How can I functionalize my carbon support to improve platinum dispersion?

A5: Functionalizing a carbon support introduces surface groups that can act as anchoring sites for platinum precursors, leading to better dispersion. Common methods include:

  • Acid Treatment: Refluxing the carbon support in a strong acid, such as nitric acid or a mixture of sulfuric and nitric acids, introduces oxygen-containing functional groups like carboxyl (-COOH) and hydroxyl (-OH) groups.[2] These groups can deprotonate in solution to create negatively charged sites that strongly bind cationic platinum precursors.

  • Nitrogen Doping: This can be achieved by treating the carbon support with nitrogen-containing precursors (e.g., ammonia, urea, dicyandiamide) at high temperatures. The incorporated nitrogen atoms can create defects and modify the electronic properties of the carbon, enhancing its interaction with platinum.[2]

  • Diazonium Functionalization: This method involves the electrochemical or chemical reduction of diazonium salts to covalently attach various functional groups to the carbon surface.[11][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of different experimental parameters on platinum dispersion and particle size.

Table 1: Effect of pH on Platinum Particle Size on Carbon Support

PrecursorSupportpH of SolutionAverage Pt Particle Size (nm)Reference
H₂PtCl₆Vulcan XC-722.52.8Fictional Data
H₂PtCl₆Vulcan XC-726.04.5Fictional Data
[Pt(NH₃)₄]Cl₂Vulcan XC-726.05.2Fictional Data
[Pt(NH₃)₄]Cl₂Vulcan XC-7210.02.5Fictional Data

Table 2: Effect of Calcination Temperature on Platinum Dispersion on Alumina

PrecursorSupportCalcination Temperature (°C)Pt Dispersion (%)Average Pt Particle Size (nm)Reference
H₂PtCl₆γ-Al₂O₃300851.3Fictional Data
H₂PtCl₆γ-Al₂O₃500601.8Fictional Data
H₂PtCl₆γ-Al₂O₃700353.1Fictional Data

Table 3: Comparison of Platinum Dispersion with Different Precursors

PrecursorSupportSynthesis MethodAverage Pt Particle Size (nm)Pt Dispersion (%)Reference
H₂PtCl₆N-doped GrapheneImpregnation-ReductionAtomically dispersedN/A[10]
Pt(NO₃)₄N-doped GrapheneImpregnation-Reduction>10Low[10]
Pt(acac)₂Carbon BlackPolyol2.0High[16]
PtCl₂Carbon BlackPolyol3.6Moderate[16]

Experimental Protocols

Protocol 1: Deposition-Precipitation of this compound on Carbon Support

This protocol describes a common method for depositing this compound nanoparticles on a carbon support, which can then be reduced to metallic platinum.

  • Support Pre-treatment (Optional but Recommended):

    • Disperse the carbon support (e.g., Vulcan XC-72) in a 3 M nitric acid solution.

    • Reflux the mixture at 80°C for 4 hours with constant stirring.

    • Cool the mixture, filter, and wash the treated carbon with deionized water until the pH of the filtrate is neutral.

    • Dry the functionalized carbon support in an oven at 100°C overnight.

  • Preparation of Platinum Precursor Solution:

    • Dissolve a calculated amount of H₂PtCl₆·6H₂O in deionized water to achieve the desired platinum loading (e.g., 20 wt%).

  • Deposition-Precipitation:

    • Disperse the pre-treated carbon support in deionized water and sonicate for 30 minutes to ensure a homogeneous suspension.

    • Heat the suspension to 80°C with vigorous stirring.

    • Slowly add the platinum precursor solution to the heated carbon suspension.

    • Adjust the pH of the mixture to ~10 by the dropwise addition of a 1 M NaOH solution. This will precipitate platinum as this compound (Pt(OH)₄) onto the carbon support.

    • Maintain the temperature and stirring for 2 hours to ensure complete deposition.

  • Washing and Drying:

    • Cool the mixture to room temperature.

    • Filter the Pt(OH)₄/C catalyst and wash thoroughly with deionized water to remove any residual ions.

    • Dry the catalyst in an oven at 80°C overnight.

  • Reduction (to obtain Pt/C):

    • Place the dried Pt(OH)₄/C powder in a tube furnace.

    • Reduce the catalyst under a flow of 5% H₂ in Ar at 250°C for 2 hours.

Protocol 2: Solvothermal Synthesis of Platinum Nanoparticles on a Support

This method allows for good control over particle size and shape.

  • Preparation of the Reaction Mixture:

    • In a typical synthesis, dissolve 100 mg of H₂PtCl₆·6H₂O in a mixture of 8 mL of ethylene glycol and 12 mL of N,N-dimethylformamide (DMF).[2]

    • Add 600 mg of sodium hydroxide (NaOH) to the solution and sonicate for 20 minutes.[2]

    • Disperse 40 mg of the desired support material (e.g., Ketjenblack carbon) in the solution and sonicate for another 20 minutes.[2]

  • Solvothermal Reaction:

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160°C) for a set duration (e.g., 12 hours). The temperature and time can be adjusted to control the nanoparticle size.

  • Product Recovery:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product several times with ethanol and deionized water to remove any unreacted precursors and byproducts.

    • Dry the final catalyst in a vacuum oven at 60°C.

Visualizations

Experimental_Workflow_Deposition_Precipitation cluster_support_prep Support Preparation cluster_deposition Deposition & Precipitation cluster_final_steps Final Processing Support Carbon Support Acid Nitric Acid Support->Acid Reflux @ 80°C Functionalized_Support Functionalized Carbon Acid->Functionalized_Support Wash & Dry Suspension Carbon Suspension Functionalized_Support->Suspension Precursor_Sol H₂PtCl₆ Solution Deposition Deposition Precursor_Sol->Deposition Suspension->Deposition Precipitation Precipitation (add NaOH) Deposition->Precipitation PtOH4_C Pt(OH)₄/C Precipitation->PtOH4_C Wash_Dry Wash & Dry PtOH4_C->Wash_Dry Reduction Reduction (H₂ @ 250°C) Wash_Dry->Reduction Final_Catalyst Pt/C Catalyst Reduction->Final_Catalyst

Caption: Workflow for Deposition-Precipitation of this compound on Carbon.

Factors_Affecting_Dispersion cluster_solution Solution Parameters cluster_process Process Conditions cluster_support Support Properties center Pt Dispersion pH pH pH->center Precursor_Conc Precursor Concentration Precursor_Conc->center Precursor_Type Precursor Type Precursor_Type->center Temperature Temperature Temperature->center Mixing Mixing Rate Mixing->center Reducing_Agent Reducing Agent Reducing_Agent->center Support_Type Support Material Support_Type->center Functionalization Surface Functionalization Functionalization->center PZC Point of Zero Charge PZC->pH

Caption: Key Factors Influencing Platinum Dispersion on Supports.

References

Factors affecting the stability of platinum hydroxide solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with platinum hydroxide solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of my this compound solution?

A1: The stability of this compound solutions is primarily influenced by several key factors:

  • pH: Platinum (II) hydroxide is sparingly soluble in water and its stability is highly pH-dependent. It is more stable in a slightly alkaline environment (pH 8.5-10). Deviations from the optimal pH can lead to precipitation or degradation.

  • Temperature: Elevated temperatures can accelerate degradation, leading to the formation of platinum oxides and water.[1] Solutions should generally be stored at cool or ambient temperatures unless otherwise specified for a particular application.

  • Presence of Ligands: The presence of certain ions or molecules (ligands) can either stabilize or destabilize the solution. For instance, ethanolamine can be used to form a stable complex with hexahydroxyplatinic acid.[2] Conversely, ions like chlorides can compete with hydroxide ions and affect the complex's stability.

  • Light Exposure: While not as critical as other factors, prolonged exposure to light can potentially contribute to the degradation of photosensitive platinum complexes. It is good practice to store solutions in amber-colored containers.

  • Presence of Reducing or Oxidizing Agents: Contaminants that are reducing or oxidizing agents can alter the oxidation state of the platinum, leading to instability and precipitation.

Q2: My this compound solution has turned from a clear/pale yellow to a black precipitate. What happened?

A2: The formation of a black precipitate, often platinum (II) hydroxide itself or platinum (II) oxide, is a common sign of solution instability.[3] This can be caused by:

  • pH Shift: A decrease in pH can reduce the solubility of this compound, causing it to precipitate out of the solution.

  • Thermal Decomposition: Heating the solution can cause the this compound to decompose into the less soluble platinum oxide and water.

  • Concentration Effects: If the solution is too concentrated, it may exceed the solubility limit of the this compound, leading to precipitation.

Q3: How should I properly store my this compound solution to ensure its longevity?

A3: To maximize the shelf life of your this compound solution, follow these storage guidelines:

  • Container: Store in a tightly sealed, well-labeled container to prevent contamination and evaporation. Amber-colored glass or chemically resistant plastic is recommended to protect from light.

  • Temperature: Store in a cool, dry, and well-ventilated place.[4] Avoid extreme temperatures and direct sunlight. Refrigeration may be suitable, but consult the specific product's storage recommendations to avoid precipitation due to low temperatures.

  • Incompatible Materials: Do not store together with acids, oxidizing agents, or alkalis that could alter the pH or oxidation state of the solution.[4]

Troubleshooting Guides

Issue 1: Unexpected Precipitation During Preparation

Symptoms:

  • A solid precipitate forms immediately upon mixing reagents or during pH adjustment.

  • The solution appears cloudy or turbid.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect pH The pH is outside the optimal stability range. For hexahydroxyplatinic acid, precipitation is induced by adjusting the pH to 4.0-5.5.[2] To create a stable solution, this precipitate is then redissolved in a basic solution like ethanolamine to a pH of 8.5-10.[2] Carefully monitor and adjust the pH of your solution using a calibrated pH meter. Add acid or base dropwise with constant stirring to avoid localized pH changes that can trigger precipitation.
High Concentration The concentration of the platinum salt exceeds its solubility limit at the given temperature and pH. Prepare a more dilute solution or gently warm the solution (if thermally stable) to increase solubility during preparation, then allow it to cool slowly.
Presence of Contaminants Impurities in the starting materials or solvent can act as nucleation sites for precipitation. Use high-purity reagents and solvents. Filter your reagents if necessary.
Inadequate Mixing Poor mixing can lead to localized areas of high concentration or incorrect pH, causing precipitation. Ensure vigorous and consistent stirring throughout the preparation process.
Issue 2: Solution Degradation Over Time (Precipitation or Color Change)

Symptoms:

  • A previously clear solution becomes cloudy or forms a precipitate after a period of storage.

  • The color of the solution changes unexpectedly.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
pH Instability The pH of the solution has shifted over time due to absorption of atmospheric CO₂ (which can lower the pH of alkaline solutions) or interaction with the container. Verify the pH of the solution. If it has drifted, it may be possible to readjust it to the optimal range. For long-term storage, consider using a buffered solution or storing under an inert atmosphere (e.g., nitrogen or argon).
Thermal Degradation The solution was stored at too high a temperature, leading to the decomposition of this compound to platinum oxide.[1] Ensure the solution is stored at the recommended temperature. If degradation has already occurred, the solution may not be salvageable.
Photodegradation Exposure to light has caused the decomposition of the platinum complex. Always store solutions in light-protecting (amber) containers.

Quantitative Data

Table 1: Solubility of Platinum (II) Hydroxide

Parameter Value Conditions
Solubility in Water0.37 g / 100 mLAssumed at standard conditions (approx. 25°C)
Solubility Product (Ksp)4.2 x 10⁻⁶ (calculated from solubility)Based on the dissolution equilibrium: Pt(OH)₂(s) ⇌ Pt²⁺(aq) + 2OH⁻(aq)

Experimental Protocols

Protocol 1: Preparation of a Stable Hexahydroxyplatinic(IV) Acid Bis(ethanolamine) Aqueous Solution

This protocol is adapted from a patented method for preparing a stable this compound precursor solution.[2]

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆) or its sodium or potassium salt

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Nitric acid or acetic acid (for pH adjustment)

  • Ethanolamine (HOCH₂CH₂NH₂)

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus

Procedure:

  • Preparation of Hexahydroxyplatinic Acid (H₂Pt(OH)₆) Precipitate:

    • Dissolve the starting platinum salt (e.g., Na₂PtCl₆) in deionized water.

    • Slowly add a solution of NaOH or KOH while stirring to completely replace the chloride ions with hydroxide ions. The solution color will change.

    • Heat the solution to boiling until the color becomes oyster white, then cool to room temperature.[2]

    • Carefully adjust the pH of the solution to 4.0-5.5 with nitric acid or acetic acid. A pale yellow precipitate of H₂Pt(OH)₆ will form.[2]

    • Filter the precipitate and wash it thoroughly with deionized water until no chloride ions are detected in the washings (test with silver nitrate solution).

    • Dry the precipitate in an oven at 60°C.

  • Formation of the Stable Solution:

    • Dissolve the dried H₂Pt(OH)₆ precipitate in an aqueous solution of ethanolamine. The molar ratio of ethanolamine to H₂Pt(OH)₆ should be approximately 2.02-2.10.[2]

    • Stir until the precipitate is completely dissolved.

    • The final stable solution should have a pH between 8.5 and 10.[2]

Protocol 2: Accelerated Stability Testing of this compound Solution

This protocol provides a general framework for conducting accelerated stability studies.

Objective: To evaluate the stability of the this compound solution under stressed conditions to predict its shelf life.

Materials and Equipment:

  • Stable this compound solution (prepared as in Protocol 1 or obtained commercially)

  • Temperature and humidity-controlled stability chambers

  • Calibrated pH meter

  • UV-Vis spectrophotometer or ICP-MS for platinum concentration analysis

  • Light-protective storage containers (e.g., amber glass vials)

Procedure:

  • Sample Preparation:

    • Divide the this compound solution into multiple aliquots in the final proposed storage containers.

    • Tightly seal the containers.

  • Storage Conditions:

    • Place the samples in stability chambers set to various accelerated conditions. A common condition for accelerated testing is 40°C ± 2°C / 75% RH ± 5% RH.[5]

    • For comparison, store a set of control samples at the intended long-term storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Intervals:

    • Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis:

    • At each time point, analyze the samples for the following parameters:

      • Visual Appearance: Note any changes in color, clarity, or the formation of precipitates.

      • pH: Measure the pH of the solution.

      • Platinum Concentration: Determine the concentration of platinum in the solution using a validated analytical method such as UV-Vis spectrophotometry (if a chromophore is present) or, more accurately, Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A significant decrease in concentration indicates precipitation or degradation.

      • Degradation Products: If possible, use techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector to identify and quantify any degradation products.

  • Data Evaluation:

    • Compare the results from the accelerated conditions to the control samples.

    • Significant changes in any of the analyzed parameters at the accelerated conditions may indicate potential stability issues over the product's shelf life.

Visualizations

experimental_workflow cluster_prep Preparation of Stable Solution start Start with H₂PtCl₆ Solution add_base Add NaOH/KOH (Hydroxylation) start->add_base adjust_ph_precipitate Adjust pH to 4.0-5.5 (Precipitation of H₂Pt(OH)₆) add_base->adjust_ph_precipitate filter_wash Filter and Wash Precipitate adjust_ph_precipitate->filter_wash dissolve Dissolve in Ethanolamine Solution (pH 8.5-10) filter_wash->dissolve stable_solution Stable Platinum Hydroxide Solution dissolve->stable_solution

Caption: Workflow for the preparation of a stable this compound solution.

stability_factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Stable Platinum\nHydroxide Solution Stable Platinum Hydroxide Solution pH pH (Optimal: 8.5-10) Stable Platinum\nHydroxide Solution->pH Temp Temperature (Avoid Extremes) Stable Platinum\nHydroxide Solution->Temp Ligands Presence of Competing Ligands Stable Platinum\nHydroxide Solution->Ligands Light Light Exposure Stable Platinum\nHydroxide Solution->Light Redox Redox Agents Stable Platinum\nHydroxide Solution->Redox Precipitation Precipitation of Pt(OH)₂ pH->Precipitation Decomposition Decomposition to PtO₂ Temp->Decomposition Complexation Formation of Unstable Complexes Ligands->Complexation Light->Decomposition Redox->Precipitation

Caption: Key factors influencing the stability of this compound solutions.

References

How to regenerate a deactivated platinum hydroxide catalyst

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and regeneration protocols for deactivated platinum hydroxide catalysts, often used in heterogeneous catalysis for hydrogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of deactivation for this compound catalysts?

A1: Deactivation of this compound catalysts, like other heterogeneous catalysts, is a gradual loss of catalytic activity. The primary causes can be categorized as chemical, thermal, and mechanical.[1]

  • Poisoning: This is a chemical deactivation where impurities in the reaction stream bind strongly to the active platinum sites, rendering them inaccessible to reactants.[1] Common poisons for platinum catalysts include compounds containing sulfur, phosphorus, lead, mercury, arsenic, and carbon monoxide.[2][3][4] Halides and cyanides can also act as poisons.[3] This process can be reversible or irreversible depending on the strength of the poison's bond to the catalyst surface.[1][3]

  • Coking or Fouling: This involves the physical deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts onto the catalyst surface and within its pores.[1][2] These deposits block access to the active platinum sites.[2]

  • Thermal Degradation (Sintering): Exposure to excessively high temperatures can cause the fine platinum particles on the support to agglomerate or "sinter."[1][5] This process reduces the active surface area of the catalyst, leading to an irreversible loss of activity.[5]

  • Oxidation: In some reaction environments, the active metallic platinum (Pt(0)) sites can be oxidized to inactive platinum oxides (e.g., PtO, PtO2).[6][7] This is often a reversible form of deactivation.

Q2: Can a deactivated this compound catalyst be regenerated?

A2: Yes, in many cases, a deactivated catalyst can be regenerated to recover a significant portion of its initial activity.[8] The success of regeneration depends entirely on the cause of deactivation. Deactivation due to coking, fouling, and some forms of chemical poisoning or surface oxidation are often reversible.[3][8] However, deactivation caused by severe sintering or irreversible poisoning by metals like lead is generally permanent.[4][5]

Q3: What are the main strategies for regenerating a this compound catalyst?

A3: The choice of regeneration strategy is dictated by the deactivation mechanism. The primary methods include:

  • Thermal Treatment (Oxidative): Controlled heating in an oxygen-containing atmosphere (like air) to burn off coke and other organic deposits.[9][10]

  • Chemical Washing: Using acidic or alkaline solutions to dissolve and remove specific chemical poisons.[8][11]

  • Solvent Washing: Using appropriate solvents to wash away soluble organic foulants from the catalyst surface.

  • Reduction Treatment: Using a reducing agent, typically hydrogen gas at elevated temperatures, to reduce oxidized platinum species back to their active metallic state.[9][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Catalyst activity is significantly lower after one or more reaction cycles.

This is the most common sign of deactivation. Use the following decision-making workflow to identify the likely cause and the appropriate regeneration protocol.

cluster_diagnosis Deactivation Diagnosis Workflow A Decreased Catalyst Activity Observed B Were reactants/solvents of high purity? Were known poisons (S, P, halides) present? A->B C Yes B->C No D No B->D Yes E Did the reaction produce high MW byproducts or polymers? C->E Z1 Likely Cause: Chemical Poisoning D->Z1 F Yes E->F Yes G No E->G No Z2 Likely Cause: Coking / Fouling F->Z2 H Was the catalyst exposed to temperatures > 400-500°C? G->H I Yes H->I Yes J No H->J No Z3 Likely Cause: Sintering (Irreversible) I->Z3 K Was the reaction run under oxidative conditions? J->K L Yes K->L Yes M No K->M No Z4 Likely Cause: Surface Oxidation L->Z4 Z5 Deactivation cause is unclear. Consider sequential regeneration (Protocol 4). M->Z5 cluster_strategy Regeneration Strategies Deactivation Deactivation Mechanism Poisoning Chemical Poisoning (Reversible) Deactivation->Poisoning Coking Coking / Fouling Deactivation->Coking Oxidation Surface Oxidation Deactivation->Oxidation Sintering Sintering (Irreversible) Deactivation->Sintering Regen_Wash Chemical / Solvent Washing Poisoning->Regen_Wash Regen_Ox Oxidative Calcination Coking->Regen_Ox Regen_Red H2 Reduction Treatment Coking->Regen_Red Partial (removes some coke) Oxidation->Regen_Red Regen_None Replace Catalyst Sintering->Regen_None

References

Technical Support Center: Overcoming Poor Adhesion of Platinum-Based Films

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: While the query specifically mentions "platinum hydroxide films," the available scientific literature predominantly discusses the adhesion of platinum (Pt) and platinum oxide (PtOx) thin films. This compound is less commonly fabricated as a stable thin film. This guide will therefore focus on troubleshooting adhesion issues for platinum-based films, including metallic platinum and its oxides, which are widely used in research and industry. The principles and techniques described are broadly applicable to improving the adhesion of various platinum-based coatings.

Troubleshooting Guide

This guide addresses common issues related to the poor adhesion of platinum-based films during and after fabrication.

1. Why is my platinum film peeling or delaminating from the substrate?

Film peeling, or delamination, is a common sign of poor adhesion. Several factors can contribute to this issue:

  • Inadequate Substrate Cleaning: Contaminants on the substrate surface, such as organic residues, dust particles, or a native oxide layer, can prevent a strong bond from forming between the substrate and the film.

  • Lack of an Adhesion Layer: Platinum has inherently poor adhesion to many common substrates, particularly silicon-based materials like SiO2.[1][2] An intermediate adhesion layer is often necessary to promote bonding.[1][2]

  • High Internal Stress: Stresses that develop in the film during deposition can exceed the adhesive force, causing it to peel. Deposition parameters such as temperature and pressure can influence stress.

  • Inter-diffusion at High Temperatures: If you are using an adhesion layer like titanium (Ti) or chromium (Cr), high-temperature processing (above 400 °C) can cause atoms from the adhesion layer to diffuse into the platinum film, which can degrade adhesion.[1]

  • Surface Chemistry: Noble metals like platinum do not readily form strong chemical bonds with oxide surfaces.[3]

2. How can I improve the adhesion of my platinum film on a Si/SiO2 substrate?

Improving adhesion on silicon-based substrates typically involves one or more of the following strategies:

  • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol before deposition. This may involve solvent cleaning to remove organic contaminants and a final rinse in deionized water followed by drying with nitrogen.

  • Use of an Adhesion Layer: Depositing a thin intermediate layer of a material that bonds well to both the substrate and the platinum is the most common solution.[1][2][4] Titanium (Ti), Chromium (Cr), Alumina (Al2O3), and Titanium Dioxide (TiO2) are commonly used adhesion promoters.[1][5]

  • Substrate Surface Modification: In some cases, a sputter etch of the substrate surface just before deposition can improve adhesion by removing surface contaminants and creating a more reactive surface.[3]

  • Optimizing Deposition Parameters: Sputtering platinum at low pressure and high power can increase the kinetic energy of the deposited atoms, promoting better adhesion.[3]

  • Post-Deposition Annealing: Controlled heating of the film after deposition can relieve internal stress and improve crystallinity, which can enhance adhesion.[6][7] However, the annealing temperature and atmosphere must be carefully chosen to avoid issues like inter-diffusion.[1][8]

3. My platinum film adhesion degrades after high-temperature annealing. What is happening and how can I fix it?

Degradation of adhesion after high-temperature processing is a frequent problem, especially when using metallic adhesion layers like Ti or Cr.

  • Atomic Inter-diffusion: At temperatures above 400 °C, Ti and Cr can diffuse through the platinum film.[1] This changes the properties of both the adhesion layer and the platinum film, leading to a loss of adhesion.[1]

  • Oxidation of the Adhesion Layer: If annealing is performed in an oxygen-containing atmosphere, the adhesion layer can oxidize. While a stable oxide interface can be beneficial, uncontrolled oxidation can lead to film failure.

  • Solutions for High-Temperature Applications:

    • Use a Ceramic Adhesion Layer: Alumina (Al2O3) has been shown to be a more stable adhesion layer for high-temperature applications compared to Ti and Cr.[1][9] It exhibits better adherence at elevated temperatures.[1]

    • Use a Titanium Oxide (TiO2) Adhesion Layer: A TiO2 layer can also provide good adhesion and is more stable at high temperatures than a pure Ti layer.[5]

    • Control the Annealing Atmosphere: Annealing in an oxygen-containing atmosphere can sometimes improve the stability of oxide interlayers.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor adhesion for platinum films?

A1: The primary cause is the chemical inertness of platinum. As a noble metal, it does not readily form chemical bonds with many substrate materials, especially oxides like SiO2.[3] This weak interfacial bonding is often insufficient to counteract internal stresses in the film, leading to delamination.

Q2: What are the most common adhesion layers for platinum films?

A2: The most commonly used adhesion layers are Titanium (Ti), Chromium (Cr), Alumina (Al2O3), and Titanium Dioxide (TiO2).[1][5] The choice of adhesion layer depends on the substrate, the intended application, and the processing temperatures the film will be exposed to.

Q3: What is the typical thickness for an adhesion layer?

Q4: How does the deposition method affect the adhesion of platinum films?

A4: The deposition method plays a significant role. Sputtered films are often more adherent than evaporated films because the sputtered atoms have higher kinetic energy upon arrival at the substrate, which can promote better bonding and some degree of atom mixing at the interface.[3][12]

Q5: Can I improve adhesion by heating the substrate during deposition?

A5: Yes, heating the substrate during deposition can improve adhesion. It increases the surface mobility of the depositing atoms, which can lead to a denser film with better structure and reduced internal stress. However, the temperature must be carefully controlled to avoid unwanted reactions or diffusion.

Data and Protocols

Comparison of Common Adhesion Layers for Platinum Films
Adhesion LayerTypical ThicknessAdvantagesDisadvantagesMax. Operating Temp.
Titanium (Ti) 5 - 20 nm[10][11]Good adhesion to SiO2 and Pt at room temperature.[1]Prone to diffusion and oxidation at high temperatures, leading to adhesion loss.[1][8]~ 400 °C[1]
Chromium (Cr) 5 nm[1]Good adhesion at room temperature.[1]High inter-diffusion rate with Pt at elevated temperatures.[1] Not suitable for corrosive environments.[1]< 400 °C[1]
Alumina (Al2O3) 10 nm[1]Excellent high-temperature stability.[1][9] Chemically stable and biocompatible.[1]May require specific deposition techniques like e-beam evaporation.[1]> 700 °C[1]
Titanium Dioxide (TiO2) ~20 nmGood adhesion and better high-temperature stability than Ti.[5] Results in a flat and uniform Pt surface.[5]May require reactive sputtering or post-oxidation of a Ti layer.> 500 °C[10]
Effect of Annealing on Platinum Film Properties
Annealing ParameterEffect on Film
Temperature Increasing temperature generally improves crystallinity and can reduce internal stress.[6][7] However, temperatures above 400-500 °C can cause significant inter-diffusion with Ti/Cr adhesion layers.[1][8]
Duration Longer annealing times can further improve film stability, but also increase the extent of any diffusion processes.[6]
Atmosphere Annealing in air or an oxygen-containing atmosphere can lead to the oxidation of the adhesion layer.[1] This can be beneficial if a stable oxide interface is formed. Annealing in an inert atmosphere (e.g., Ar) can prevent oxidation.[6]

Experimental Protocols

Protocol 1: Substrate Preparation for Platinum Deposition
  • Solvent Cleaning:

    • Place the substrates in a beaker and sonicate for 10-15 minutes in acetone to remove organic residues.

    • Decant the acetone and replace it with isopropyl alcohol (IPA). Sonicate for another 10-15 minutes.

    • Decant the IPA.

  • Rinsing and Drying:

    • Rinse the substrates thoroughly with deionized (DI) water.

    • Dry the substrates using a stream of high-purity nitrogen gas.

  • Dehydration Bake (Optional but Recommended):

    • Bake the substrates in an oven at 120-150 °C for at least 30 minutes to remove any adsorbed water from the surface.

  • Plasma Cleaning (Optional):

    • For critical applications, an oxygen or argon plasma clean immediately prior to loading into the deposition system can be performed to remove any remaining organic contaminants and activate the surface.

Protocol 2: Deposition of a Platinum Film with a Titanium Adhesion Layer via Sputtering
  • Substrate Loading: Load the cleaned substrates into the sputtering system.

  • Pump Down: Evacuate the chamber to a base pressure of at least 10^-6 Torr to minimize contaminants.

  • Substrate Pre-treatment (Optional):

    • Perform an in-situ argon plasma etch for 1-2 minutes to ensure a pristine surface for deposition.

  • Deposition of Titanium Adhesion Layer:

    • Introduce argon gas to the desired sputtering pressure (e.g., 5 mTorr).

    • Apply power to the titanium target to strike a plasma.

    • Deposit a 10 nm thick titanium layer.

  • Deposition of Platinum Film:

    • Without breaking vacuum, switch the power to the platinum target.

    • Deposit the desired thickness of platinum (e.g., 100-200 nm).

  • Cool Down and Venting:

    • Allow the substrates to cool down before venting the chamber with an inert gas like nitrogen.

Visualizations

Troubleshooting_Workflow start Start: Poor Pt Film Adhesion Observed (Peeling, Delamination) q1 Is an adhesion layer being used? start->q1 s1 Implement an adhesion layer (e.g., Ti, Cr, Al2O3) q1->s1 No q2 Is the substrate properly cleaned? q1->q2 Yes s1->q2 s2 Implement a rigorous cleaning protocol (Solvents, DI water, N2 dry) q2->s2 No q3 Are you performing high-temperature processing (>400°C)? q2->q3 Yes s2->q3 s3 Consider a more stable adhesion layer like Al2O3 or TiO2 q3->s3 Yes s4 Optimize deposition parameters (e.g., pressure, power) q3->s4 No s3->s4 end End: Adhesion Improved s4->end

Caption: Troubleshooting workflow for poor platinum film adhesion.

Adhesion_Layer_Function cluster_0 Without Adhesion Layer cluster_1 With Adhesion Layer Pt_Film_1 Platinum Film Interface_1 Weak Interface (Poor Adhesion) Pt_Film_1->Interface_1 Substrate_1 Substrate (e.g., SiO2) Interface_1->Substrate_1 Pt_Film_2 Platinum Film Interface_Pt_Ad Strong Bond Pt_Film_2->Interface_Pt_Ad Adhesion_Layer Adhesion Layer (e.g., Ti, Al2O3) Interface_Pt_Ad->Adhesion_Layer Interface_Ad_Sub Strong Bond Adhesion_Layer->Interface_Ad_Sub Substrate_2 Substrate (e.g., SiO2) Interface_Ad_Sub->Substrate_2

Caption: Role of an adhesion layer in promoting platinum film bonding.

References

Optimizing Platinum Hydroxide Catalysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions using platinum hydroxide catalysts. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to guide your experimental design.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound catalysts.

1. Catalyst Activation and Handling

Q1: My this compound catalyst (e.g., Pearlman's catalyst, Pt(OH)₂/C) appears inactive. How do I activate it?

A1: this compound catalysts, especially in the form of platinum(IV) oxide hydrate (Adams' catalyst), are often pre-catalysts that require reduction to the active platinum(0) species.[1] This is typically achieved in situ by exposure to hydrogen.[1]

  • Activation Protocol: Before adding your substrate, suspend the catalyst in the reaction solvent and introduce hydrogen gas (typically via a balloon or from a pressurized source). Stir the suspension under a hydrogen atmosphere until the catalyst turns from a brown or black powder to a finer black suspension, which indicates the formation of active platinum black.[1]

Q2: What is the proper way to handle and store this compound catalysts?

A2: Platinum catalysts, particularly when dry and finely divided, can be pyrophoric (ignite spontaneously in air).[1]

  • Handling: Always handle the catalyst in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] When transferring the catalyst, it is best practice to handle it as a slurry in solvent to minimize the risk of airborne particles and pyrophoricity.[1]

  • Storage: Store the catalyst in a cool, well-ventilated place away from heat and direct sunlight.[2] It should be kept in a tightly sealed container. Some platinum catalysts are supplied as a water-wet solid to improve safety during handling.[3]

2. Low Yield or Slow Reaction Rate

Q3: My hydrogenation reaction is very slow or has stalled. What are the possible causes and solutions?

A3: Several factors can contribute to a slow or incomplete reaction.

  • Inadequate Hydrogen Pressure: For some hydrogenations, atmospheric pressure (using a balloon) may be insufficient.[4] Increasing the hydrogen pressure using a high-pressure reactor (bomb reactor) can significantly improve the reaction rate.[4][5]

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities in the reactants, solvents, or from the reaction byproducts.[3] Common poisons for platinum catalysts include sulfur compounds, carbon monoxide, halides, and nitrogen-containing heterocycles.[3][6]

    • Solution: Purify your starting materials and solvents. If poisoning is suspected, you may need to use a fresh batch of catalyst. In some industrial settings, guard beds are used to trap poisons before they reach the catalyst.[3]

  • Poor Catalyst Dispersion: If the catalyst is not well-dispersed in the reaction mixture, the active sites will not be accessible to the reactants. Ensure vigorous stirring to maintain a uniform suspension.

  • Solvent Choice: The choice of solvent can impact the solubility of the reactants and the catalyst's activity. Common solvents for hydrogenation include alcohols (methanol, ethanol) and ethyl acetate.[4][5] If solubility is an issue, you might need to screen different solvents.[5]

Q4: I am observing a low yield of my desired product. What are some common reasons?

A4: Low yields can result from incomplete reactions, side reactions, or product degradation.

  • Incomplete Reaction: As discussed in Q3, ensure adequate hydrogen pressure, active catalyst, and sufficient reaction time.

  • Side Reactions: The catalyst may be promoting undesired side reactions. This can sometimes be addressed by optimizing reaction conditions such as temperature and pressure.

  • Product Degradation: The desired product might be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration.

  • Losses During Workup: Product can be lost during filtration to remove the catalyst or during purification steps. Ensure efficient transfer and washing of the catalyst and product. Using a filter aid like Celite can help in recovering the product from the catalyst.

3. Catalyst Deactivation and Regeneration

Q5: My this compound catalyst seems to have lost activity after one use. What are the common deactivation mechanisms?

A5: Catalyst deactivation can occur through several mechanisms:

  • Sintering: At high temperatures, the fine platinum nanoparticles can agglomerate into larger particles, reducing the active surface area.[7]

  • Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[7]

  • Poisoning: As mentioned earlier, strong binding of impurities to active sites deactivates the catalyst.[3][6]

  • Oxidation: The active platinum(0) can be oxidized to a less active or inactive oxide state.[8]

Q6: Can I regenerate my deactivated this compound catalyst?

A6: Yes, in many cases, deactivated platinum catalysts can be regenerated. The appropriate method depends on the cause of deactivation.

  • For Coking: A common method is controlled combustion of the carbon deposits. This involves treating the catalyst with a dilute stream of oxygen in an inert gas at elevated temperatures (e.g., 650-850°F).[2]

  • For Oxide Formation: The inactive platinum oxide can often be reactivated by reduction with hydrogen.

  • General Protocol: A general regeneration procedure involves a carefully controlled oxidation step to burn off carbon, followed by a reduction step to restore the active metallic platinum.[9][10] Industrial regeneration may also involve treatment with a hydrogen-containing gas at high temperatures (above 430°C).[10]

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is crucial for achieving high yield and selectivity. The following tables provide a summary of how different conditions can affect this compound-catalyzed reactions.

Table 1: Effect of Temperature on Hydrogenation of Nitroarenes

Temperature (°C)Reaction Time (h)Conversion (%)Selectivity to Amine (%)Reference
252485>99[11]
508>99>99[11]
802>99>98[11]

Note: Data is generalized from typical observations in platinum-catalyzed nitroarene hydrogenations. Specific results will vary with substrate and precise conditions.

Table 2: Influence of pH on Oxidation of Alcohols

pHRelative Reaction RateSelectivity to Aldehyde/Ketone (%)Selectivity to Carboxylic Acid (%)Reference
3LowHighLow[12]
7ModerateModerateModerate[13]
10HighLowHigh[13]

Note: This table illustrates general trends. The presence of hydroxyl groups on the platinum surface, which is pH-dependent, plays a key role in the oxidation mechanism.[13]

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of an Alkene using Pearlman's Catalyst (Pt(OH)₂/C)

This protocol is a standard procedure for the reduction of a carbon-carbon double bond.

Materials:

  • Alkene substrate

  • Pearlman's catalyst (20% Pt(OH)₂ on carbon)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration setup (e.g., Büchner funnel with filter paper, Celite)

Procedure:

  • In a round-bottom flask, dissolve the alkene substrate in a suitable solvent (e.g., ethanol).

  • Carefully add Pearlman's catalyst to the solution. The catalyst loading is typically 1-10 mol% of platinum relative to the substrate.

  • Seal the flask with a septum and purge the flask with hydrogen gas. If using a balloon, inflate the balloon with hydrogen and attach it to the flask via a needle.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated area.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure all the product is collected.

  • The filtrate contains the hydrogenated product. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified if necessary.

Protocol 2: General Procedure for the Reduction of a Nitroarene to an Aniline using a Platinum Catalyst

This protocol describes the conversion of an aromatic nitro group to an amine.

Materials:

  • Nitroarene substrate

  • Platinum on carbon catalyst (e.g., 5% Pt/C)

  • Solvent (e.g., methanol, ethanol)

  • Hydrogen gas supply

  • Reaction vessel suitable for hydrogenation

Procedure:

  • Dissolve the nitroarene in the chosen solvent in the reaction vessel.

  • Add the platinum on carbon catalyst.

  • Pressurize the vessel with hydrogen gas to the desired pressure (atmospheric or higher).

  • Stir the mixture at the desired temperature (room temperature to 80°C are common).[11]

  • Monitor the reaction until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully release the hydrogen pressure.

  • Remove the catalyst by filtration through Celite.

  • Concentrate the filtrate to obtain the crude aniline product, which can be further purified.

Diagrams

Troubleshooting_Low_Yield Start Low Reaction Yield or Rate Check_H2 Is Hydrogen Supply Adequate? Start->Check_H2 Check_Catalyst Is the Catalyst Active? Check_H2->Check_Catalyst Yes Increase_Pressure Increase H2 Pressure Check_H2->Increase_Pressure No Check_Purity Are Reactants/Solvents Pure? Check_Catalyst->Check_Purity Yes Reactivate_Catalyst Use Fresh or Reactivated Catalyst Check_Catalyst->Reactivate_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Purify_Materials Purify Starting Materials/Solvents Check_Purity->Purify_Materials No Optimize_Conditions Optimize Temperature, Solvent, and Stirring Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Increase_Pressure->Success Reactivate_Catalyst->Success Purify_Materials->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Catalyst_Lifecycle cluster_0 Catalyst Usage Cycle cluster_1 Regeneration Cycle Fresh_Catalyst Fresh Pt(OH)2/C Activation In-situ Activation (H2) Fresh_Catalyst->Activation Active_Catalyst Active Pt(0)/C Activation->Active_Catalyst Reaction Catalytic Reaction Active_Catalyst->Reaction Deactivated_Catalyst Deactivated Catalyst (Coking, Poisoning, Oxidation) Reaction->Deactivated_Catalyst Regeneration Regeneration (Oxidation followed by Reduction) Deactivated_Catalyst->Regeneration Reactivated_Catalyst Reactivated Pt(0)/C Regeneration->Reactivated_Catalyst Reactivated_Catalyst->Reaction Reuse

Caption: Lifecycle of a this compound catalyst.

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Platinum Hydroxide and Platinum Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to optimizing reaction efficiency, selectivity, and yield. Platinum, in its various forms, stands as a cornerstone in catalysis. This guide provides a detailed comparison between two key platinum species: platinum oxide (specifically platinum(IV) oxide, PtO₂, also known as Adams' catalyst) and platinum hydroxide, which more commonly refers to hydroxyl groups adsorbed on a platinum surface (Pt-OH).

While platinum oxide is a well-defined, stable solid often used as a catalyst precursor, "this compound" is typically a transient or surface-level species. A direct comparison of bulk powders is therefore less relevant than an analysis of how an oxidized platinum surface compares to a hydroxylated platinum surface in catalytic performance. This guide will explore this more nuanced and mechanistically significant comparison, supported by experimental data and protocols.

Data Presentation: Quantitative Comparison

Direct quantitative comparisons of catalytic efficiency between a bulk this compound and platinum oxide are scarce in literature. The following table, therefore, summarizes key characteristics and available performance data for platinum oxide (as a precursor) and the role of surface hydroxyls in enhancing catalytic activity in representative reactions.

FeaturePlatinum Oxide (PtO₂)Platinum Surface Hydroxide (Pt-OH)
Common Name Adams' CatalystN/A (Adsorbed Hydroxyl Species)
Chemical Formula PtO₂·H₂OPt-(OH)ₓ
Role in Catalysis Primarily a precursor to the active catalyst, platinum black.[1]A catalytically active surface species, particularly in oxidation reactions.[2]
Typical Reactions Hydrogenation, hydrogenolysis, dehydrogenation, and oxidation.[1]Alcohol oxidation, hydrogen evolution reaction.[3]
Activation Reduced in situ by hydrogen to form highly active platinum black.[1][4][5]Formed by the interaction of water with the platinum surface, can be dynamic.[6][7]
Catalytic Efficiency High activity after reduction to platinum black for a wide range of hydrogenations.[1][8]The presence of hydroxyl groups has been shown to significantly increase the activity of Pt/C catalysts in the aerobic oxidation of alcohols.[2]
Mechanism Insight The oxide itself is not the active catalyst.[1][9]DFT calculations show that adsorbed hydroxyl groups can directly participate in catalytic pathways, lowering the activation barrier for reactions like alcohol oxidation.[2]

Mandatory Visualization

Below are diagrams illustrating key processes related to platinum oxide and the role of this compound in catalysis.

experimental_workflow Experimental Workflow for Hydrogenation using Platinum Oxide cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction H2PtCl6 Chloroplatinic Acid (H₂PtCl₆) fusion Fusion at high temperature (e.g., 500-550°C) H2PtCl6->fusion NaNO3 Sodium Nitrate (NaNO₃) NaNO3->fusion PtO2_cake Brown cake of PtO₂ fusion->PtO2_cake washing Wash with water to remove nitrates PtO2_cake->washing PtO2_catalyst Adams' Catalyst (PtO₂) washing->PtO2_catalyst reaction_vessel Reaction Vessel PtO2_catalyst->reaction_vessel substrate Substrate (e.g., Alkene) in Solvent substrate->reaction_vessel in_situ_reduction In-situ reduction of PtO₂ to Platinum Black (active catalyst) reaction_vessel->in_situ_reduction H2_gas Hydrogen Gas (H₂) H2_gas->reaction_vessel hydrogenation Hydrogenation in_situ_reduction->hydrogenation product Product (e.g., Alkane) hydrogenation->product filtration Catalyst Filtration product->filtration final_product Final Product filtration->final_product

Caption: Workflow for the preparation of Adams' catalyst and its use in a typical hydrogenation reaction.

signaling_pathway Proposed Mechanism for Alcohol Oxidation on a Hydroxylated Platinum Surface Pt_surface Platinum Surface OH_adsorbed Adsorbed Hydroxyl (Pt-OH) Pt_surface->OH_adsorbed Alkoxide Adsorbed Alkoxide (R-CH₂O-Pt) Pt_surface->Alkoxide H2O Water (H₂O) H2O->Pt_surface Adsorption & Dissociation Aldehyde Aldehyde (R-CHO) OH_adsorbed->Aldehyde Proton Abstraction H2O_product Water (H₂O) OH_adsorbed->H2O_product Combines with H⁺ Alcohol Alcohol (R-CH₂OH) Alcohol->Pt_surface Adsorption Alkoxide->Aldehyde β-hydride elimination facilitated by Pt-OH Aldehyde->Pt_surface Desorption

Caption: The role of adsorbed hydroxyl groups in the catalytic oxidation of an alcohol on a platinum surface.

Experimental Protocols

Detailed methodologies for the synthesis of platinum oxide and a general procedure for catalytic hydrogenation are provided below.

Synthesis of Platinum(IV) Oxide (Adams' Catalyst)

This protocol is based on the established method reported by Voorhees and Adams.[1]

Materials:

  • Chloroplatinic acid (H₂PtCl₆) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

  • Sodium nitrate (NaNO₃)

  • Deionized water

  • Porcelain dish or Pyrex beaker

  • Bunsen burner or furnace

  • Filtration apparatus (e.g., Büchner funnel with hardened filter paper)

  • Desiccator

Procedure from Chloroplatinic Acid:

  • Dissolve 3.5 g of chloroplatinic acid in 10 ml of water in a porcelain dish.

  • Add 35 g of sodium nitrate to the solution.

  • Gently heat the mixture over a flame while stirring continuously to evaporate the water.

  • Increase the temperature to 350-370°C. The mixture will fuse, and brown nitrogen oxides will evolve as a brown precipitate of platinum oxide forms.[10]

  • Continue to heat, raising the temperature to 500-550°C for approximately 30 minutes, until the evolution of gases ceases.[10]

  • Allow the fused mass to cool completely. The container may crack during this process.

  • Add about 50 ml of water to the solidified mass to dissolve the sodium nitrate.

  • Wash the resulting brown precipitate of platinum oxide by decantation, then filter it using a hardened filter paper.

  • Continue washing the precipitate on the filter with hot water until the washings are free of nitrates. Be cautious to stop washing if the precipitate starts to form a colloidal suspension.[10]

  • Dry the platinum oxide catalyst in a desiccator for later use.

General Protocol for Catalytic Hydrogenation of an Alkene

This is a general procedure and may require optimization based on the specific substrate and desired outcome.

Materials:

  • Alkene (substrate)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • Platinum(IV) oxide (Adams' catalyst)

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of hydrogen)

  • Source of hydrogen gas (H₂)

  • Filtration medium (e.g., Celite® or a syringe filter)

Procedure:

  • In a suitable reaction vessel, dissolve the alkene in an appropriate solvent. The use of acetic acid as a solvent can often enhance the reaction rate.[1]

  • Add the platinum(IV) oxide catalyst to the solution. The catalyst loading is typically 1-10% by weight relative to the substrate.

  • Seal the reaction vessel and flush the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (or use a balloon filled with hydrogen for atmospheric pressure reactions).

  • Agitate the mixture vigorously (e.g., by stirring or shaking) to ensure good contact between the catalyst, substrate, and hydrogen.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC, GC, or NMR.

  • Once the reaction is complete, carefully vent the excess hydrogen and flush the system again with an inert gas. Caution: The catalyst is now highly pyrophoric and must not be exposed to air while dry.[8][11]

  • Filter the reaction mixture through a pad of Celite® or another suitable filter medium to remove the platinum black catalyst. Ensure the filter cake is kept wet with solvent during filtration to prevent ignition.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude alkane product, which can then be purified if necessary.

Conclusion

The comparison between this compound and platinum oxide in catalysis is not a straightforward evaluation of two distinct chemical reagents. Platinum oxide, particularly Adams' catalyst, serves as a robust and reliable precursor to highly active platinum black, which is the true catalytic species in many hydrogenation reactions. The oxide form is stable for storage and is conveniently reduced to its active metallic state under the reaction conditions.

This compound, on the other hand, is best understood as surface-adsorbed hydroxyl groups that play a crucial and often beneficial role in the mechanisms of various catalytic reactions, especially oxidations. Experimental and theoretical studies indicate that these surface hydroxyls can actively participate in bond-breaking and bond-forming steps, thereby lowering activation energies and enhancing reaction rates.[12][2] The presence of water in a reaction medium can lead to the hydroxylation of platinum surfaces, including those of platinum oxides, suggesting a dynamic interplay between these species under certain conditions.[6][7]

For professionals in drug development and chemical synthesis, the key takeaway is that while PtO₂ is the go-to reagent for initiating many platinum-catalyzed hydrogenations, the state of the active platinum surface—and the potential for it to be hydroxylated—can significantly influence catalytic efficiency and should be considered when optimizing reaction conditions, particularly for oxidation processes.

References

A Head-to-Head Battle of the Catalysts: Platinum Hydroxide vs. Palladium Hydroxide in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to achieving desired outcomes in hydrogenation reactions. This guide provides an objective comparison of two stalwart catalysts: Platinum Hydroxide (often used in the form of its precursor, Adams' catalyst, PtO₂) and Palladium Hydroxide (commonly known as Pearlman's catalyst, Pd(OH)₂/C). We delve into their performance, selectivity, and provide supporting experimental data and protocols to inform your catalytic decisions.

At a Glance: Key Performance Differences

While both platinum and palladium-based catalysts are workhorses in catalytic hydrogenation, their performance profiles exhibit distinct differences in activity and selectivity depending on the substrate. Palladium catalysts are generally more active for the hydrogenation of a wide range of functional groups. However, platinum catalysts often exhibit superior chemoselectivity, particularly in the reduction of nitro compounds where undesired side reactions like hydrogenolysis can be a significant issue with palladium catalysts.[1]

Quantitative Performance Data

Direct comparative studies providing extensive quantitative data for this compound and palladium hydroxide across a wide array of functional groups under identical conditions are limited in publicly available literature. However, existing research offers valuable insights into their relative performance in specific applications.

One study directly compared the performance of Pearlman's catalyst (20% Pd(OH)₂/C) with 5% Pd/C in the hydrogenation of dienes and quinoline.[2] While not a direct comparison with a platinum catalyst, it provides valuable quantitative data for palladium hydroxide.

Table 1: Hydrogenation of Dienes and Quinoline with Palladium Catalysts [2]

SubstrateCatalystYield (%)
Diene 120% Pd(OH)₂/C33-35
Diene 15% Pd/C33-35
Diene 220% Pd(OH)₂/CLower than Pd/C
Diene 25% Pd/CSignificantly Higher than Pd(OH)₂/C
Quinoline20% Pd(OH)₂/C55-67
Quinoline5% Pd/C42

Reaction Conditions for Dienes: 100 atm H₂, 30 °C, 24 h. Reaction Conditions for Quinoline: 30 bar H₂, 50 °C, 4 h, methanol solvent.

The data indicates that for the hydrogenation of dienes, the performance of Pearlman's catalyst was comparable to or lower than that of Pd/C.[2] In contrast, for the hydrogenation of quinoline, Pearlman's catalyst proved to be more efficient.[2]

Qualitative comparisons from various sources suggest the following trends:

  • Nitro Group Reduction: Platinum catalysts are often preferred for the reduction of nitro compounds to amines to minimize hydrogenolysis, a side reaction that can cleave C-X bonds (where X can be a halogen or other leaving group) and is more prevalent with palladium catalysts.[1]

  • Debenzylation Reactions: Palladium hydroxide on carbon (Pearlman's catalyst) is frequently a more effective catalyst for debenzylation reactions compared to palladium on carbon.[3] In some challenging cases, a combination of Pd/C and Pd(OH)₂/C has been shown to be effective.[4]

  • Alkene and Alkyne Hydrogenation: Both platinum and palladium catalysts are effective for the hydrogenation of carbon-carbon multiple bonds.[5][6] The choice between them often depends on the desired selectivity in multifunctional molecules. Palladium catalysts can sometimes cause isomerization of double bonds, a side reaction that is less likely with platinum catalysts.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible results in catalytic hydrogenation. Below are representative procedures for using Adams' catalyst and Pearlman's catalyst.

Hydrogenation using Adams' Catalyst (Platinum Dioxide)

Note: Adams' catalyst (PtO₂) is a precursor that is reduced in situ to form the active platinum black catalyst.[1]

Materials:

  • Substrate to be hydrogenated

  • Adams' catalyst (PtO₂)

  • Solvent (e.g., ethanol, acetic acid)

  • Hydrogen source (e.g., hydrogen gas cylinder or balloon)

  • Hydrogenation vessel (e.g., Parr shaker or a flask equipped with a stir bar and a septum for a hydrogen balloon)

  • Inert gas (e.g., nitrogen or argon) for purging

Procedure:

  • Vessel Preparation: The hydrogenation vessel is charged with the substrate and the chosen solvent.

  • Catalyst Addition: Adams' catalyst is added to the mixture. The amount of catalyst can range from 1 to 10 mol% relative to the substrate, depending on the reactivity of the substrate.

  • Purging: The vessel is sealed and purged with an inert gas to remove oxygen, which can be a safety hazard and can deactivate the catalyst. This is typically done by evacuating the vessel and backfilling with the inert gas several times.

  • Hydrogen Introduction: The inert gas is replaced with hydrogen. For reactions at atmospheric pressure, a balloon filled with hydrogen is often used. For higher pressures, a Parr shaker or a similar autoclave is employed.

  • Reaction: The reaction mixture is stirred vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The progress of the reaction can be monitored by hydrogen uptake or by analytical techniques such as TLC, GC, or NMR.

  • Work-up: Upon completion, the hydrogen is carefully vented and the vessel is purged with an inert gas. The catalyst is removed by filtration through a pad of celite. The filtrate containing the product is then concentrated under reduced pressure.

Hydrogenation using Pearlman's Catalyst (Palladium Hydroxide on Carbon)

Materials:

  • Substrate to be hydrogenated

  • Pearlman's catalyst (Pd(OH)₂/C)

  • Solvent (e.g., ethanol, methanol, ethyl acetate)

  • Hydrogen source

  • Hydrogenation vessel

  • Inert gas

Procedure:

  • Vessel Preparation: The hydrogenation vessel is charged with Pearlman's catalyst and a solvent. It is crucial to handle the catalyst in an inert atmosphere as it can be pyrophoric, especially when dry.

  • Substrate Addition: The substrate is added to the catalyst suspension.

  • Purging: The vessel is sealed and thoroughly purged with an inert gas to remove all traces of oxygen.

  • Hydrogen Introduction: The inert atmosphere is replaced with hydrogen to the desired pressure.

  • Reaction: The mixture is agitated vigorously. The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical methods.

  • Work-up: After the reaction is complete, the hydrogen is replaced with an inert gas. The catalyst is carefully filtered off, typically through celite. The filter cake should be kept wet to prevent ignition. The filtrate is then processed to isolate the product.

Visualizing the Process: Diagrams

To better understand the workflows and mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up charge_vessel Charge Vessel (Substrate, Solvent) add_catalyst Add Catalyst (PtO₂ or Pd(OH)₂/C) charge_vessel->add_catalyst purge_system Purge with Inert Gas add_catalyst->purge_system introduce_h2 Introduce H₂ purge_system->introduce_h2 run_reaction Stir/Agitate introduce_h2->run_reaction monitor Monitor Progress run_reaction->monitor purge_final Purge with Inert Gas monitor->purge_final filter_catalyst Filter Catalyst purge_final->filter_catalyst isolate_product Isolate Product filter_catalyst->isolate_product

Caption: A generalized workflow for a typical heterogeneous catalytic hydrogenation experiment.

Simplified Catalytic Cycle for Hydrogenation

G catalyst M(0) Active Catalyst h2_adsorption M-H₂ catalyst->h2_adsorption + H₂ h_activation M(H)₂ h2_adsorption->h_activation Oxidative Addition substrate_adsorption M(H)₂(Substrate) h_activation->substrate_adsorption + Substrate h_insertion1 M(H)(Substrate-H) substrate_adsorption->h_insertion1 Migratory Insertion h_insertion2 M(Product) h_insertion1->h_insertion2 Reductive Elimination h_insertion2->catalyst - Product product_desorption Product h_insertion2->product_desorption

References

A Comparative Guide to the Structural Validation of Platinum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the structural validation and characterization of platinum hydroxide. Experimental data from various methods are presented to aid in the selection of the most appropriate techniques for specific research needs.

Introduction

Platinum compounds, including this compound, are central to numerous applications, from catalysis to pharmaceuticals. Accurate structural and morphological characterization is paramount for understanding their functionality and ensuring quality. While Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing nanoscale morphology, a comprehensive validation of the chemical structure of this compound necessitates a multi-technique approach. This guide compares the utility of X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), Raman Spectroscopy, and Thermogravimetric Analysis (TGA), alongside TEM and SEM, in the comprehensive characterization of this compound.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound characterization depends on the specific information required, such as chemical state, crystalline structure, molecular vibrations, thermal stability, or surface morphology.

Technique Information Provided Advantages Limitations Typical Quantitative Data
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation state of platinum.Surface sensitive (top 1-10 nm). Provides clear distinction between Pt(0), Pt(II), and Pt(IV) states.Requires high vacuum. May not be representative of the bulk material.Pt 4f7/2 Binding Energy (eV): • Pt(0): ~71.0 - 71.6[1][2] • Pt(II) (e.g., PtO, Pt(OH)₂): ~72.2 - 72.5[1][3][4] • Pt(IV) (e.g., PtO₂, Pt(OH)₄): ~73.8 - 75.6[1][3]
X-ray Diffraction (XRD) Crystalline structure and phase identification.Non-destructive. Provides information on lattice parameters and crystallite size.Requires crystalline material; amorphous this compound will not yield a distinct pattern.Diffraction peaks for face-centered cubic (fcc) platinum metal (for comparison): • Pt(111): ~39.9° • Pt(200): ~46.3°[5] Specific patterns for crystalline Pt(OH)₄ are less common in literature.
Raman Spectroscopy Molecular vibrations, providing information on chemical bonds.Non-destructive, can be performed in various environments (including aqueous). Sensitive to Pt-O and Pt-OH bonds.Can have weak signals for platinum compounds. Fluorescence can interfere with measurements.Vibrational Frequencies (cm⁻¹): • Pt-O stretching: ~554[6] • Pt-OH vibrations can be complex and are often identified in conjunction with other techniques.
Thermogravimetric Analysis (TGA) Thermal stability and composition.Provides quantitative data on mass loss at specific temperatures, corresponding to dehydration and decomposition.Does not provide direct structural information.Decomposition of Platinum(IV) Hydroxide: • Dehydration (loss of H₂O) and decomposition to PtO₂ and subsequently to Pt metal occurs at elevated temperatures. Specific temperatures can vary based on the material's synthesis and purity.
Transmission Electron Microscopy (TEM) High-resolution imaging of particle size, shape, and morphology. Can provide crystallographic information via selected area electron diffraction (SAED).Atomic-scale resolution is possible.Requires very thin, electron-transparent samples. Sample preparation can be complex.Particle size distribution (e.g., 1-5 nm with narrow distribution).[7] Lattice spacing from HR-TEM.
Scanning Electron Microscopy (SEM) Surface topography and morphology of bulk samples or supported catalysts.Provides 3D-like images with a large depth of field. Less stringent sample preparation than TEM.Lower resolution than TEM. Primarily provides surface information.Imaging of surface features and particle distribution on a support material.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key techniques discussed.

X-ray Photoelectron Spectroscopy (XPS) Protocol
  • Objective: To determine the oxidation state of platinum in a this compound sample.

  • Instrumentation: A commercial XPS system with a monochromatic Al Kα X-ray source (hν = 1486.7 eV).

  • Sample Preparation: The this compound powder is mounted on a sample holder using double-sided conductive tape. The sample is then introduced into the ultra-high vacuum (UHV) analysis chamber.

  • Analysis Parameters:

    • Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.

    • High-Resolution Scan: A detailed scan of the Pt 4f region (typically 65-85 eV) is acquired to resolve the chemical states of platinum.

    • Charge Correction: The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Data Analysis: The high-resolution Pt 4f spectrum is fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the contributions from different oxidation states (Pt⁰, Pt²⁺, Pt⁴⁺).

X-ray Diffraction (XRD) Protocol
  • Objective: To identify the crystalline phases present in a this compound sample.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

  • Sample Preparation: A thin layer of the this compound powder is uniformly spread on a low-background sample holder (e.g., a zero-diffraction silicon wafer).

  • Analysis Parameters:

    • 2θ Range: Typically scanned from 10° to 90°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2° per minute.

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. Peak positions, intensities, and widths can be used to determine lattice parameters and estimate crystallite size using the Scherrer equation.

Raman Spectroscopy Protocol
  • Objective: To probe the vibrational modes of Pt-O and Pt-OH bonds in this compound.

  • Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a high-resolution spectrometer.

  • Sample Preparation: A small amount of the this compound powder is placed on a microscope slide. For aqueous samples, a droplet can be placed in a well slide.

  • Analysis Parameters:

    • Laser Power: Kept low to avoid sample degradation.

    • Acquisition Time and Accumulations: Adjusted to obtain a good signal-to-noise ratio.

    • Spectral Range: Typically 100-4000 cm⁻¹.

  • Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify characteristic vibrational modes. Comparison with theoretical calculations (DFT) can aid in peak assignment.

Thermogravimetric Analysis (TGA) Protocol
  • Objective: To determine the thermal stability and composition of this compound through its decomposition profile.

  • Instrumentation: A thermogravimetric analyzer capable of precise temperature and mass measurements.

  • Sample Preparation: A small, known mass of the this compound sample (typically 5-10 mg) is placed in an inert crucible (e.g., platinum or alumina).

  • Analysis Parameters:

    • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., room temperature to 1000 °C).

    • Atmosphere: A controlled atmosphere of an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) is maintained at a constant flow rate.

  • Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify temperature ranges of mass loss. The derivative of this curve (DTG) helps to pinpoint the temperatures of maximum decomposition rates. The percentage mass loss is correlated with the stoichiometry of the decomposition reactions.

Transmission Electron Microscopy (TEM) Protocol
  • Objective: To visualize the size, shape, and morphology of this compound nanoparticles.

  • Instrumentation: A high-resolution transmission electron microscope (HR-TEM) operating at an accelerating voltage of, for example, 200 kV.

  • Sample Preparation:

    • A dilute suspension of the this compound nanoparticles is prepared in a suitable solvent (e.g., ethanol).

    • The suspension is sonicated for a few minutes to ensure good dispersion.

    • A drop of the suspension is placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry completely.

  • Imaging:

    • Bright-Field Imaging: Used for general morphology and size distribution analysis.

    • High-Resolution Imaging: Used to visualize lattice fringes and crystal defects.

    • Selected Area Electron Diffraction (SAED): Used to determine the crystal structure of individual or groups of nanoparticles.

  • Data Analysis: Image analysis software is used to measure the size of a statistically significant number of particles to determine the average particle size and size distribution.

Scanning Electron Microscopy (SEM) Protocol
  • Objective: To examine the surface topography and morphology of a bulk or supported this compound sample.

  • Instrumentation: A scanning electron microscope.

  • Sample Preparation:

    • The sample is mounted on an SEM stub using conductive adhesive.

    • For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied via sputtering to prevent charging effects.

  • Imaging: The sample is scanned with a focused electron beam, and the secondary or backscattered electrons are collected to form an image.

  • Data Analysis: The images provide qualitative information about the surface morphology, particle aggregation, and distribution on a support material. Energy-dispersive X-ray spectroscopy (EDS) can be used for elemental analysis of the sample surface.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow for characterizing this compound and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Sample Preparation synthesis This compound Synthesis morphology Morphological Analysis structure Structural & Chemical Analysis thermal Thermal Analysis tem TEM morphology->tem Particle Size & Shape sem SEM morphology->sem Surface Topography xps XPS structure->xps Oxidation State xrd XRD structure->xrd Crystal Structure raman Raman structure->raman Molecular Vibrations tga TGA thermal->tga

Caption: Experimental workflow for this compound characterization.

technique_relationships cluster_info Information Type cluster_tech Analytical Technique info_morph Morphology info_chem Chemical State info_cryst Crystallinity info_vib Vibrational Structure info_therm Thermal Properties TEM_SEM TEM / SEM TEM_SEM->info_morph TEM_SEM->info_cryst SAED XPS XPS XPS->info_chem XPS->info_vib Chemical Environment XRD XRD XRD->info_cryst Raman Raman Raman->info_cryst Polymorphs Raman->info_vib TGA TGA TGA->info_therm

Caption: Relationships between analytical techniques and information obtained.

Conclusion

The comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. While TEM and SEM provide invaluable insights into the physical morphology, techniques such as XPS, XRD, Raman Spectroscopy, and TGA are essential for a thorough validation of its chemical and structural properties. This guide serves as a foundational resource for researchers to design and execute robust characterization strategies for platinum-based materials.

References

A Comparative Analysis of Platinum Hydroxide Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common synthesis routes for platinum hydroxide and its derivatives, tailored for researchers, scientists, and professionals in drug development and materials science. The following sections present quantitative data, experimental protocols, and visual workflows to facilitate an objective evaluation of each method's performance and characteristics.

Data Presentation: A Quantitative Comparison

The selection of a synthesis route for this compound often depends on the desired purity, yield, and physical characteristics of the final product. The table below summarizes key quantitative metrics for the most prevalent synthesis methods.

Synthesis RoutePrecursorReagentsYieldPurityParticle SizeReference
Precipitation / Hydrolysis Chloroplatinic Acid (H₂PtCl₆)Sodium Hydroxide (NaOH), Acetic Acid>96% (for H₂Pt(OH)₆ intermediate)High (can be washed to <2000 ppm Cl⁻)Nanoparticles (e.g., 1.6-3.7 nm from H₂Pt(OH)₆ precursor)[1][2]
Ion Exchange Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂)Anion Exchange Resin (OH⁻ form)92% (for --INVALID-LINK--₂ solution)High (effective removal of chloride ions)Not specified (product is in solution)[2][3]
Fusion Method Chloroplatinic Acid (H₂PtCl₆) or Ammonium Chloroplatinate ((NH₄)₂PtCl₆)Sodium Nitrate (NaNO₃)Practically Quantitative (for PtO₂)High (impurities are water-soluble nitrates)Not specified (produces a brown powder)[4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures and offer a foundation for laboratory replication.

Precipitation/Hydrolysis Synthesis of Hexahydroxyplatinic Acid (H₂Pt(OH)₆)

This method involves the hydrolysis of a platinum salt in a basic solution, followed by acidification to precipitate the this compound.

Materials:

  • Chloroplatinic acid (H₂PtCl₆) solution

  • Sodium hydroxide (NaOH) solution (5-20%)

  • Weak acid (e.g., acetic acid)

  • Deionized water

Procedure:

  • To a solution of chloroplatinic acid, add a 5-20% sodium hydroxide solution. The amount of NaOH should be 1.5 to 3.5 times the molar amount of platinum.[1]

  • Boil the mixture for 2 to 7 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly add a weak acid, such as acetic acid, to adjust the pH of the solution to between 3 and 8. A faint yellow precipitate of hexahydroxyplatinic acid (H₂Pt(OH)₆) will form.[1]

  • Allow the precipitate to settle, then separate it by filtration.

  • Wash the precipitate repeatedly with deionized water to remove impurities, particularly residual chloride ions. Washing can achieve a chlorine content of less than 2000 ppm.[2]

  • The resulting H₂Pt(OH)₆ can be used directly or as an intermediate for further reactions.

Ion Exchange Synthesis of Tetraammineplatinum(II) Hydroxide (Pt(NH₃)₄₂)

This method utilizes an anion exchange resin to replace the chloride anions in a platinum complex with hydroxide ions.[3]

Materials:

  • Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂)

  • Strong base anion exchange resin (e.g., Amberlite IRA-400) in the hydroxyl (OH⁻) form

  • Deionized water

Procedure:

  • Prepare a column with the anion exchange resin. If the resin is not in the hydroxyl form, it must be converted by washing with a sodium hydroxide solution followed by a thorough rinse with deionized water until the eluent is neutral.

  • Prepare an aqueous solution of tetraammineplatinum(II) chloride with a known concentration (e.g., approximately 0.022 M).[3]

  • Pass the tetraammineplatinum(II) chloride solution through the prepared resin column at a controlled flow rate (e.g., 5 cc per minute).[3]

  • The chloride ions will be exchanged for hydroxide ions on the resin, resulting in an aqueous solution of tetraammineplatinum(II) hydroxide eluting from the column.

  • The conversion can be monitored by testing the eluent for the absence of chloride ions (e.g., with silver nitrate solution) and measuring the pH, which should be significantly basic (e.g., pH 12.5-12.6).[3]

  • The resulting solution of tetraammineplatinum(II) hydroxide can be used directly for subsequent applications.

Fusion Method for Platinum Oxide (Adams' Catalyst) Synthesis

This high-temperature method produces platinum dioxide, which is a precursor to the active catalyst, platinum black.

Materials:

  • Chloroplatinic acid (H₂PtCl₆) or Ammonium chloroplatinate ((NH₄)₂PtCl₆)

  • Sodium nitrate (NaNO₃)

  • Deionized water

Procedure:

  • In a porcelain casserole or Pyrex beaker, mix 3.5 g of chloroplatinic acid with 35 g of sodium nitrate.[4]

  • Gently heat the mixture over a Bunsen flame, stirring with a glass rod, to evaporate the water.

  • Increase the temperature to around 500-520°C. The mixture will fuse, and brown nitrogen oxides will be evolved. A brown precipitate of platinum oxide will form.[4]

  • Maintain this temperature for approximately 30 minutes to ensure the reaction is complete.[4]

  • Allow the mixture to cool completely. The resulting solid mass contains platinum oxide and sodium nitrate.

  • Add deionized water to the solidified mass to dissolve the sodium nitrate and any other soluble salts.

  • Collect the brown platinum oxide powder by filtration and wash it thoroughly with deionized water.

  • The resulting platinum oxide can be dried and stored in a desiccator for future use. The yield is typically quantitative at fusion temperatures of 450°C and above.[4]

Visualizing the Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route.

Precipitation_Hydrolysis_Workflow H2PtCl6 Chloroplatinic Acid (H₂PtCl₆) Mixing Mixing and Boiling H2PtCl6->Mixing NaOH Sodium Hydroxide (NaOH) NaOH->Mixing Precipitation Precipitation Mixing->Precipitation Acid Weak Acid (e.g., Acetic Acid) Acid->Precipitation Filtration Filtration & Washing Precipitation->Filtration H2PtOH6 Hexahydroxyplatinic Acid (H₂Pt(OH)₆) Filtration->H2PtOH6

Caption: Workflow for the Precipitation/Hydrolysis synthesis of H₂Pt(OH)₆.

Ion_Exchange_Workflow PtNH34Cl2 Tetraammineplatinum(II) Chloride Solution Column Column Chromatography PtNH34Cl2->Column Resin Anion Exchange Resin (OH⁻ form) Resin->Column Elution Elution Column->Elution Cl_ions Chloride Ions (Bound to Resin) Column->Cl_ions PtNH34OH2 Tetraammineplatinum(II) Hydroxide Solution Elution->PtNH34OH2

Caption: Workflow for the Ion Exchange synthesis of --INVALID-LINK--₂.

Fusion_Method_Workflow H2PtCl6 Chloroplatinic Acid (H₂PtCl₆) Fusion Fusion at 500-520°C H2PtCl6->Fusion NaNO3 Sodium Nitrate (NaNO₃) NaNO3->Fusion Cooling Cooling Fusion->Cooling Byproducts Soluble Nitrates & Nitrogen Oxides Fusion->Byproducts Washing Washing with Water Cooling->Washing PtO2 Platinum Oxide (PtO₂) Washing->PtO2

Caption: Workflow for the Fusion Method synthesis of Platinum Oxide.

References

A Comparative Guide to the Electrocatalytic Performance of Pt(OH)x vs. Pt Metal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The electrocatalytic performance of platinum (Pt) is central to a myriad of electrochemical energy conversion and storage technologies, including fuel cells, electrolyzers, and metal-air batteries. While metallic Pt is often considered the benchmark catalyst for reactions such as the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR), the in-situ formation of platinum hydroxide and oxide species, collectively termed Pt(OH)x, under operating conditions significantly influences its catalytic activity and stability. This guide provides a comprehensive comparison of the electrocatalytic performance of Pt(OH)x versus pristine Pt metal, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for Pt metal and Pt surfaces modified with hydroxide species (a proxy for Pt(OH)x) across several crucial electrocatalytic reactions. It is important to note that "Pt(OH)x" often refers to surface species rather than a bulk material, and its properties can be highly dependent on the electrochemical environment.

Table 1: Hydrogen Evolution Reaction (HER) Performance in Alkaline Media

CatalystOnset Potential (V vs. RHE)Tafel Slope (mV/dec)Exchange Current Density (mA/cm²Pt)Stability
Pt/C ~ 0.0~1131.03Moderate
Pt/C/Ni(OH)₂ More positive than Pt/CNot explicitly stated, but lower overpotential observed2.44Enhanced

Note: The presence of Ni(OH)₂ promotes water dissociation, a key step in alkaline HER, thereby enhancing the activity of Pt.

Table 2: Oxygen Reduction Reaction (ORR) Performance

CatalystOnset Potential (V vs. RHE)Tafel Slope (mV/dec)Limiting Current Density (mA/cm²)Stability
Pt/C (Acidic) ~1.0~60-70~5.5 - 6.0Moderate
Pt/C (Alkaline) ~1.0~60-70 (low overpotential), ~120 (high overpotential)~5.5 - 6.0Lower than in acidic media

Note: In alkaline media, the strong adsorption of OH⁻ on the Pt surface can inhibit ORR kinetics at higher overpotentials.[1]

Table 3: Methanol Oxidation Reaction (MOR) Performance

CatalystOnset Potential (V vs. RHE)Peak Current Density (mA/cm²)If/Ib RatioStability
Pt Metal ~0.25 - 0.35Varies with conditions< 1Susceptible to CO poisoning
Pt-Ru Alloy ~0.20 - 0.30Generally higher than Pt> 1Improved CO tolerance

Note: The presence of Ru provides oxygenated species (Ru-OH) at lower potentials, which facilitates the oxidative removal of adsorbed CO from adjacent Pt sites, a key step in the bifunctional mechanism.

Experimental Protocols

The data presented in this guide is typically acquired through a series of standardized electrochemical measurements.

Catalyst Ink Preparation and Electrode Fabrication

A common procedure for preparing a working electrode involves dispersing the catalyst powder in a solution of deionized water, isopropanol, and a Nafion® ionomer solution. This mixture is sonicated to form a homogeneous ink, which is then drop-casted onto a glassy carbon electrode and dried.

Electrochemical Characterization

Electrochemical measurements are conducted in a three-electrode cell containing the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

  • Cyclic Voltammetry (CV): CV is used to determine the electrochemical active surface area (ECSA) of the catalyst by integrating the charge associated with the adsorption/desorption of hydrogen in the appropriate potential window. It also provides information about the redox behavior of the catalyst.

  • Linear Sweep Voltammetry (LSV) with Rotating Disk Electrode (RDE): LSV is employed to evaluate the catalytic activity for reactions like HER and ORR. By rotating the electrode at various speeds, mass transport limitations can be controlled and the kinetic parameters of the reaction can be extracted.

  • Chronoamperometry and Chronopotentiometry: These techniques are used to assess the stability of the electrocatalyst over time by holding the potential or current constant and monitoring the current or potential response, respectively.

  • CO Stripping Voltammetry: This method is specifically used to determine the ECSA of Pt-based catalysts by measuring the charge required to oxidize a monolayer of pre-adsorbed carbon monoxide.

Mandatory Visualizations

Experimental Workflow for Electrocatalyst Evaluation

experimental_workflow Experimental Workflow for Electrocatalyst Assessment cluster_prep Catalyst Ink Preparation cluster_electrode Working Electrode Fabrication cluster_electrochem Electrochemical Measurements cluster_analysis Data Analysis catalyst Catalyst Powder (e.g., Pt/C) sonication Ultrasonication catalyst->sonication solvent Solvent (Water/IPA) solvent->sonication ionomer Nafion® Ionomer ionomer->sonication ink Homogeneous Catalyst Ink sonication->ink dropcast Drop-casting ink->dropcast gce Glassy Carbon Electrode gce->dropcast drying Drying dropcast->drying three_electrode Three-Electrode Cell drying->three_electrode cv Cyclic Voltammetry (ECSA) three_electrode->cv lsv Linear Sweep Voltammetry (Activity) three_electrode->lsv stability Chronoamperometry (Stability) three_electrode->stability performance Performance Metrics cv->performance tafel Tafel Analysis lsv->tafel koutecky Koutecky-Levich Analysis lsv->koutecky stability->performance tafel->performance koutecky->performance

Caption: A schematic of the experimental workflow for assessing electrocatalytic performance.

Bifunctional Mechanism of Methanol Oxidation on Pt-Ru

bifunctional_mechanism Bifunctional Mechanism of Methanol Oxidation cluster_methanol_adsorption Methanol Adsorption & Dehydrogenation cluster_water_dissociation Water Dissociation cluster_co_oxidation CO Oxidation Pt Pt Ru Ru Pt_CO Pt-CO(ads) Pt->Pt_CO Dehydrogenation Ru_OH Ru-OH(ads) Ru->Ru_OH Dissociation CH3OH CH₃OH CH3OH->Pt Adsorption CO2 CO₂ Pt_CO->CO2 Oxidation H2O H₂O H2O->Ru Adsorption Ru_OH->Pt_CO

Caption: The bifunctional mechanism for enhanced methanol oxidation on a Pt-Ru catalyst.

References

Benchmarking Platinum Hydroxide Modified Catalysts Against Commercial Alternatives in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective and active catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. While platinum on carbon (Pt/C) is a widely used and robust commercial catalyst for hydrogenation reactions, researchers are continuously exploring modifications to enhance its performance. This guide provides a comparative overview of platinum catalysts modified with hydroxide species against conventional commercial Pt/C catalysts, focusing on their application in the selective hydrogenation of nitroaromatics and α,β-unsaturated aldehydes.

Data Presentation: A Comparative Look at Catalyst Performance

Direct head-to-head comparisons of a pure "platinum hydroxide" catalyst with commercial Pt/C under identical conditions are scarce in publicly available literature. However, by examining studies on hydroxide-modified platinum catalysts and commercial Pt/C in similar reactions, we can draw valuable insights into their relative performance. The following tables summarize key performance metrics for the hydrogenation of nitrobenzene and cinnamaldehyde.

Disclaimer: The data presented below is compiled from different studies and may not have been obtained under identical experimental conditions. Therefore, it should be used for indicative comparison purposes.

Table 1: Hydrogenation of Nitrobenzene to Aniline

CatalystSubstrateConversion (%)Selectivity to Aniline (%)Turnover Frequency (TOF) (s⁻¹)Reference
Fe(OH)ₓ/Pt Substituted NitroarenesHigh (not specified)High (not specified)Not Reported[1]
0.5% Pt/C (Commercial) Nitrobenzene< 20% (in kinetic region)Not Reported~2.5 (in cyclohexane)[2]
Pt/C o-Chloronitrobenzene10099.5 (to o-chloroaniline)78[3]

Note: The Fe(OH)ₓ/Pt catalyst demonstrates the principle of hydroxide modification enhancing selectivity in nitroaromatic hydrogenation.[1] The TOF for the commercial Pt/C is a baseline for comparison.[2][3]

Table 2: Hydrogenation of Cinnamaldehyde

CatalystSubstrateConversion (%)Selectivity to Cinnamyl Alcohol (COL) (%)Selectivity to Hydrocinnamaldehyde (HCAL) (%)Reference
Pt-Mo/C (Mo precursor influences surface acidity) Cinnamaldehyde>95~35~65[4]
Conventional Pd/C CinnamaldehydeNot specified~60 (in pyridine)>80 (in most other solvents)[5]

Note: While not a direct comparison with a this compound catalyst, these results illustrate how modifying the catalyst environment (in this case, with molybdenum and through solvent choice) can significantly alter the selectivity in the hydrogenation of α,β-unsaturated aldehydes, a key challenge where hydroxide modification could play a role.[4][5]

Experimental Protocols

To ensure reproducibility and fair comparison, detailed experimental protocols are crucial. Below are typical methodologies for the hydrogenation reactions discussed.

General Procedure for Hydrogenation of Nitroaromatics

A typical experimental setup involves a batch reactor equipped with a magnetic stirrer, a gas inlet, and a temperature controller.

  • Catalyst Preparation: The catalyst (e.g., 5 mg of 5 wt% Pt/C) is placed in the reactor.

  • Solvent and Reactant Addition: A suitable solvent (e.g., 10 mL of ethanol or cyclohexane) and the nitroaromatic substrate (e.g., 1 mmol of nitrobenzene) are added to the reactor.

  • Reaction Setup: The reactor is sealed, purged several times with hydrogen gas to remove air, and then pressurized to the desired hydrogen pressure (e.g., 1-10 bar).

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 30-80 °C) and stirred vigorously.

  • Monitoring and Analysis: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.

General Procedure for Hydrogenation of Cinnamaldehyde

The procedure for the selective hydrogenation of cinnamaldehyde is similar to that for nitroaromatics, with careful control of reaction conditions to favor the hydrogenation of the C=O bond over the C=C bond.

  • Catalyst and Reactant Loading: The catalyst (e.g., Pt-based catalyst) and a solution of cinnamaldehyde in a chosen solvent (e.g., ethanol, isopropanol) are loaded into the reactor.

  • Reaction Conditions: The reactor is purged and pressurized with hydrogen. The temperature and pressure are critical parameters that are optimized to maximize selectivity towards cinnamyl alcohol.

  • Product Analysis: The product mixture is analyzed by GC or HPLC to quantify the amounts of cinnamaldehyde, cinnamyl alcohol, hydrocinnamaldehyde, and other potential byproducts.

Visualizing Catalytic Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships in catalysis research.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Catalyst Catalyst Reactor Reactor Catalyst->Reactor Reactant Solution Reactant Solution Reactant Solution->Reactor Heating & Stirring Heating & Stirring Reactor->Heating & Stirring Sampling Sampling Reactor->Sampling H2 Supply H2 Supply H2 Supply->Reactor GC/HPLC Analysis GC/HPLC Analysis Sampling->GC/HPLC Analysis Data Interpretation Data Interpretation GC/HPLC Analysis->Data Interpretation

Caption: Experimental workflow for catalyst performance testing.

Hydrogenation_Pathways Cinnamaldehyde Cinnamaldehyde Cinnamyl Alcohol (COL) Cinnamyl Alcohol (COL) Cinnamaldehyde->Cinnamyl Alcohol (COL) + H2 (C=O red.) Hydrocinnamaldehyde (HCAL) Hydrocinnamaldehyde (HCAL) Cinnamaldehyde->Hydrocinnamaldehyde (HCAL) + H2 (C=C red.) Hydrocinnamyl Alcohol Hydrocinnamyl Alcohol Cinnamyl Alcohol (COL)->Hydrocinnamyl Alcohol + H2 (C=C red.) Hydrocinnamaldehyde (HCAL)->Hydrocinnamyl Alcohol + H2 (C=O red.)

References

Differentiating Pt(OH)₂ and Pt(OH)₄: A Guide to Experimental Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, distinguishing between platinum(II) hydroxide (Pt(OH)₂) and platinum(IV) hydroxide (Pt(OH)₄) is crucial for understanding reaction mechanisms, ensuring product purity, and developing effective platinum-based therapeutics. This guide provides a comparative overview of key experimental techniques that can be employed to differentiate these two platinum hydroxide species, supported by experimental data and detailed protocols.

The distinct oxidation states of the platinum center in Pt(OH)₂ (Pt²⁺) and Pt(OH)₄ (Pt⁴⁺) give rise to measurable differences in their physical and chemical properties. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Vibrational Spectroscopy (FTIR and Raman), and Thermal Analysis (TGA/DSC) can effectively probe these differences.

At a Glance: Key Differentiating Properties

PropertyPt(OH)₂ (Platinum(II) Hydroxide)Pt(OH)₄ (Platinum(IV) Hydroxide)
Platinum Oxidation State +2+4
Appearance Typically a black powder.[1]Black solid.
Molecular Weight 231.11 g/mol [1]263.11 g/mol
Thermal Decomposition Decomposes to platinum metal (Pt) and water.Decomposes to platinum(IV) oxide (PtO₂) and water.[2]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of a material. The binding energy of core-level electrons is characteristic of a specific element and its chemical environment. For platinum, the Pt 4f core level is particularly informative.

The higher oxidation state of platinum in Pt(OH)₄ results in a greater positive charge on the platinum atom, which leads to a stronger attraction for the core electrons. Consequently, a higher binding energy is required to eject a Pt 4f electron in Pt(OH)₄ compared to Pt(OH)₂.

Expected Experimental Data:

CompoundPt Oxidation StatePt 4f₇/₂ Binding Energy (eV)
Pt(OH)₂+2~72.0 - 73.0
Pt(OH)₄+4~74.0 - 75.0

Note: The exact binding energies can vary slightly depending on the instrument calibration and the specific chemical environment of the sample.

Experimental Protocol for XPS Analysis:
  • Sample Preparation: Ensure the sample is dry and free of contaminants. Mount the powdered sample onto a sample holder using double-sided carbon tape.

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) is commonly used.

    • Analyzer: Set to a pass energy of 20-50 eV for high-resolution scans of the Pt 4f region.

    • Vacuum: Maintain ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) in the analysis chamber to prevent surface contamination.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform a high-resolution scan of the Pt 4f region.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.

    • Fit the Pt 4f spectrum with appropriate Voigt or Gaussian-Lorentzian functions to deconvolve the Pt 4f₇/₂ and Pt 4f₅/₂ spin-orbit components. The separation between these two peaks is approximately 3.3 eV.

    • Determine the binding energy of the Pt 4f₇/₂ peak to identify the oxidation state.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Interpretation Sample Pt(OH)x Sample Mounting Mount on Holder Sample->Mounting UHV Introduce to UHV Mounting->UHV Xray Irradiate with X-rays UHV->Xray Detect Detect Photoelectrons Xray->Detect Spectrum Generate Spectrum Detect->Spectrum BindingEnergy Determine Pt 4f₇/₂ Binding Energy Spectrum->BindingEnergy OxidationState Assign Oxidation State (Pt²⁺ or Pt⁴⁺) BindingEnergy->OxidationState

Figure 1: Workflow for XPS analysis of platinum hydroxides.

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Fourier-transform infrared (FTIR) and Raman spectroscopy can provide characteristic fingerprints for Pt(OH)₂ and Pt(OH)₄ based on their different molecular structures and bond strengths.

Key vibrational modes to observe include:

  • O-H stretching: This mode is sensitive to hydrogen bonding and the overall molecular structure.

  • Pt-O-H bending: These modes appear at lower frequencies and are influenced by the coordination environment of the hydroxide ligand.

  • Pt-O stretching: These vibrations are directly related to the strength of the platinum-oxygen bond.

Due to the higher oxidation state and consequently stronger bonds in Pt(OH)₄, the Pt-O stretching and Pt-O-H bending frequencies are expected to be at higher wavenumbers compared to Pt(OH)₂.

Expected Experimental Data:

Vibrational ModePt(OH)₂ (cm⁻¹)Pt(OH)₄ (cm⁻¹)
O-H Stretch ~3400-3600 (broad)~3400-3600 (broad)
Pt-O-H Bend Lower FrequencyHigher Frequency
Pt-O Stretch ~500-550~550-600

Note: These are approximate ranges, and the exact peak positions can be influenced by factors such as crystallinity and hydration state.

Experimental Protocols:

FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the dried sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the powdered sample on a microscope slide or in a capillary tube.

  • Instrument Setup:

    • Laser Source: A common choice is a 532 nm or 785 nm laser. The power should be kept low to avoid sample degradation.

    • Objective: Use a microscope objective to focus the laser onto the sample.

  • Data Acquisition:

    • Acquire the Raman spectrum over a suitable range, typically from 100 to 4000 cm⁻¹.

    • The acquisition time may need to be optimized to obtain a good signal-to-noise ratio.

Vibrational_Spectroscopy cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_interpretation Spectral Interpretation FTIR_Sample Mix Sample with KBr FTIR_Pellet Form Pellet FTIR_Sample->FTIR_Pellet FTIR_Acquire Acquire IR Spectrum FTIR_Pellet->FTIR_Acquire Identify_Modes Identify Vibrational Modes (O-H, Pt-O-H, Pt-O) FTIR_Acquire->Identify_Modes Raman_Sample Mount Powdered Sample Raman_Laser Irradiate with Laser Raman_Sample->Raman_Laser Raman_Acquire Acquire Raman Spectrum Raman_Laser->Raman_Acquire Raman_Acquire->Identify_Modes Compare_Frequencies Compare Peak Positions Identify_Modes->Compare_Frequencies Differentiate Differentiate Pt(OH)₂ vs. Pt(OH)₄ Compare_Frequencies->Differentiate

Figure 2: Workflow for vibrational spectroscopy analysis.

Thermal Analysis: TGA/DSC

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample. When used together (simultaneous TGA-DSC), these techniques can provide valuable information about the thermal stability and decomposition pathways of Pt(OH)₂ and Pt(OH)₄.

Upon heating, both compounds will lose water. However, the decomposition products will differ based on the initial oxidation state of the platinum.

  • Pt(OH)₂: Is expected to decompose to metallic platinum (Pt) and water.

  • Pt(OH)₄: Decomposes to platinum(IV) oxide (PtO₂) and water.[2]

The different decomposition reactions will result in distinct mass loss percentages and thermal events (endothermic or exothermic peaks) in the TGA and DSC curves, respectively.

Expected Experimental Data:

CompoundDecomposition ProductTheoretical Mass Loss (%)Expected Decomposition Temperature Range (°C)
Pt(OH)₂ → Pt + 2H₂OPt15.6Lower Temperature
Pt(OH)₄ → PtO₂ + 2H₂OPtO₂13.7Higher Temperature

Note: The actual decomposition temperatures can be influenced by the heating rate and the atmosphere.

Experimental Protocol for TGA-DSC Analysis:
  • Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina or platinum crucible.

  • Instrument Setup:

    • Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to prevent oxidation. A flow rate of 20-50 mL/min is common.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Temperature Range: Heat the sample from room temperature to a temperature sufficient to ensure complete decomposition (e.g., 600 °C).

  • Data Acquisition: Record the mass change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • Determine the onset and peak decomposition temperatures from the TGA and DSC curves.

    • Calculate the percentage mass loss from the TGA curve and compare it to the theoretical values.

    • Identify the nature of the thermal events (endothermic or exothermic) from the DSC curve.

TGA_DSC_Analysis cluster_procedure TGA-DSC Procedure cluster_analysis Data Analysis Weigh Weigh Sample Heat Heat in Inert Atmosphere Weigh->Heat Record Record Mass Loss & Heat Flow Heat->Record TGA_Curve Analyze TGA Curve (% Mass Loss) Record->TGA_Curve DSC_Curve Analyze DSC Curve (Thermal Events) Record->DSC_Curve Decomposition Determine Decomposition Pathway TGA_Curve->Decomposition DSC_Curve->Decomposition

Figure 3: Logical flow of TGA-DSC analysis.

By employing a combination of these analytical techniques, researchers can confidently differentiate between Pt(OH)₂ and Pt(OH)₄, leading to a more precise understanding and control of their chemical properties and applications.

References

A Comparative Analysis of Platinum Hydroxide on Different Catalyst Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the performance of platinum hydroxide catalysts on various support materials, including carbon, alumina, silica, and titania. The information is curated from experimental data to assist researchers in selecting the optimal catalyst formulation for their specific applications.

Comparative Performance Data

The selection of a catalyst support material significantly influences the catalytic activity, selectivity, and stability of the platinum species. The following tables summarize key performance indicators of platinum-based catalysts on different supports, providing a basis for understanding the potential behavior of this compound on these materials. While direct comparative data for this compound is limited, the data for platinum and platinum oxide catalysts offer valuable insights into the metal-support interactions that would govern the performance of this compound.

Support MaterialPrecursor Salt Example(s)Typical Platinum Particle Size (nm)Key Performance CharacteristicsRelevant Applications
Carbon H₂PtCl₆, Pt(NH₃)₄(NO₃)₂[1][2]2-5[3]Good electrical conductivity, high surface area. However, susceptible to corrosion under certain conditions[4]. Can be modified to enhance stability and dispersion[5].Fuel cells[2][4], electro-oxidation reactions[1].
Alumina (Al₂O₃) H₂PtCl₆, Platinum (IV) nitrate[3][6]1-4[3]High thermal stability and surface area. Strong metal-support interactions can influence catalytic activity[6]. Can be doped to improve performance[3].Hydrogenation/dehydrogenation[3], CO oxidation[6].
Silica (SiO₂) Pt(NH₃)₄²⁺[7]1-3Can lead to highly dispersed platinum particles[7]. Surface can be modified to enhance water tolerance[8].Methane combustion[8], formic acid oxidation[9][10].
Titania (TiO₂) Pt(NH₃)₄(NO₃)₂[11]1-3Strong metal-support interactions (SMSI) can occur, influencing catalytic activity and selectivity[11][12]. Can enhance catalytic rates upon UV pre-treatment when mixed with silica[9].CO oxidation[13], reverse water-gas shift reaction[11].

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of catalysts. The following protocols are based on established methods for preparing and characterizing supported platinum catalysts.

I. Catalyst Synthesis: Impregnation Method

This protocol describes a general incipient wetness impregnation method adaptable for different supports.

  • Support Pre-treatment:

    • Dry the support material (e.g., γ-Al₂O₃, SiO₂, TiO₂, or carbon) at 120°C for 4 hours to remove adsorbed water.

  • Preparation of Platinum Precursor Solution:

    • Dissolve a suitable platinum precursor salt (e.g., H₂PtCl₆ or Pt(NH₃)₄(NO₃)₂) in deionized water or an appropriate solvent to achieve the desired platinum loading (e.g., 1-5 wt%). The volume of the solution should be equal to the total pore volume of the support material.

  • Impregnation:

    • Add the precursor solution dropwise to the dried support material while continuously mixing to ensure uniform distribution.

  • Drying:

    • Dry the impregnated support in an oven at 120°C for 12 hours.

  • Calcination/Reduction:

    • For Platinum Oxide/Hydroxide: Calcine the dried powder in air at a specific temperature (e.g., 300-500°C) for 2-4 hours. The formation of this compound may be favored by lower calcination temperatures and the presence of residual water.

    • For Metallic Platinum: After calcination (or directly after drying), reduce the catalyst in a flowing hydrogen atmosphere (e.g., 5% H₂ in Ar) at a temperature typically ranging from 200 to 500°C for 2-4 hours.

II. Catalyst Characterization

Thorough characterization is essential to understand the physicochemical properties of the prepared catalysts.

  • X-ray Diffraction (XRD):

    • To identify the crystalline phases of the platinum species and the support.

    • To estimate the average crystallite size of the platinum nanoparticles using the Scherrer equation.

  • Transmission Electron Microscopy (TEM):

    • To visualize the morphology, size distribution, and dispersion of the platinum particles on the support.

  • X-ray Photoelectron Spectroscopy (XPS):

    • To determine the oxidation state of the platinum (e.g., Pt⁰, Pt²⁺, Pt⁴⁺) and to study the interaction between platinum and the support material. This is particularly crucial for identifying this compound species.

  • Chemisorption (e.g., H₂, CO):

    • To measure the active metal surface area and dispersion of the platinum particles.

III. Catalytic Activity Testing

The following is a general workflow for evaluating the catalytic performance in a liquid-phase reaction.

  • Reactor Setup:

    • A batch or continuous flow reactor is set up with temperature and pressure control.

  • Catalyst Loading:

    • A specific amount of the catalyst is loaded into the reactor.

  • Reaction Initiation:

    • The reactants are introduced into the reactor, and the reaction is carried out at a set temperature and pressure for a defined period.

  • Product Analysis:

    • Samples are periodically withdrawn from the reactor and analyzed using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the selectivity towards different products.

Visualizations

The following diagrams illustrate the experimental workflows for catalyst synthesis and characterization.

Catalyst_Synthesis_Workflow cluster_synthesis Catalyst Synthesis support Support Material (Carbon, Al₂O₃, SiO₂, TiO₂) impregnation Impregnation support->impregnation precursor Platinum Precursor Solution precursor->impregnation drying Drying (120°C) impregnation->drying calcination Calcination (Air, 300-500°C) drying->calcination reduction Reduction (H₂, 200-500°C) calcination->reduction catalyst Supported Pt Catalyst calcination->catalyst PtOx/Pt(OH)x reduction->catalyst

Caption: Workflow for the synthesis of supported platinum catalysts.

Catalyst_Characterization_Workflow cluster_characterization Catalyst Characterization catalyst Synthesized Catalyst xrd XRD (Phase, Crystallite Size) catalyst->xrd tem TEM (Morphology, Dispersion) catalyst->tem xps XPS (Oxidation State, Surface Comp.) catalyst->xps chemisorption Chemisorption (Active Surface Area) catalyst->chemisorption properties Physicochemical Properties xrd->properties tem->properties xps->properties chemisorption->properties

Caption: Workflow for the characterization of supported platinum catalysts.

Catalytic_Testing_Workflow cluster_testing Catalytic Activity Testing setup Reactor Setup loading Catalyst Loading setup->loading reaction Reaction (Controlled T, P) loading->reaction sampling Periodic Sampling reaction->sampling analysis Product Analysis (GC, HPLC) sampling->analysis performance Catalytic Performance (Conversion, Selectivity) analysis->performance

Caption: Workflow for evaluating the performance of supported platinum catalysts.

References

A Researcher's Guide to Validating the Purity of Synthesized Platinum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized platinum hydroxide is a critical step in producing reliable and reproducible results. This guide provides a comparative overview of key analytical techniques for validating the purity of this essential compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

The choice of analytical technique for purity validation depends on the specific impurities of concern, the required level of sensitivity, and the available instrumentation. This guide will delve into the principles, advantages, and limitations of several widely used methods: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), Thermogravimetric Analysis (TGA), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

Comparative Analysis of Purity Validation Techniques

The following table summarizes the key performance characteristics of the analytical techniques discussed in this guide. The quantitative data, where available, is derived from studies on various platinum compounds and should be considered as a general reference.

TechniquePrinciple of DetectionImpurities DetectedTypical Detection LimitSample Requirement (Solid)Analysis TimeRelative Cost
ICP-MS Measures the mass-to-charge ratio of ionized atoms.Trace elemental impurities (metals and some non-metals).ng/L to pg/L (in solution)[1]10-100 mgHours (including sample preparation)High
ICP-OES Measures the wavelength and intensity of light emitted by excited atoms.Elemental impurities at higher concentrations than ICP-MS.µg/L to mg/L (in solution)100-500 mgHours (including sample preparation)Medium-High
TGA Measures the change in mass of a sample as a function of temperature.Volatile impurities, decomposition products, and compositional analysis (e.g., water content).~0.1 µg mass change[2]5-20 mg1-2 hoursMedium
FTIR Measures the absorption of infrared radiation by molecular vibrations.Organic impurities, presence of hydroxide and other functional groups.Qualitatively identifies components at >1% concentration.1-10 mg< 30 minutesLow-Medium
XRD Measures the diffraction of X-rays by the crystalline lattice of a material.Crystalline impurities and phase identification.~1-5% by weight for crystalline phases.100-500 mg1-2 hoursMedium

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Elemental Analysis

Objective: To quantify trace metallic and non-metallic impurities in the synthesized this compound.

Methodology:

  • Sample Digestion:

    • Accurately weigh approximately 10-50 mg of the dried this compound sample into a clean, acid-leached digestion vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., aqua regia) to the vessel. The exact ratio and volume will depend on the sample matrix and expected impurities.

    • Heat the vessel in a microwave digestion system following a programmed temperature ramp to ensure complete dissolution.

    • After cooling, dilute the digested sample to a known volume with deionized water.

  • Instrument Calibration:

    • Prepare a series of multi-element calibration standards from certified stock solutions, covering the expected concentration range of the impurities.

    • The calibration standards should be matrix-matched to the digested sample solution (i.e., contain the same acid concentration).

  • Analysis:

    • Introduce the digested sample solution into the ICP-MS instrument.

    • The instrument will aspirate the sample into an argon plasma, where the atoms are ionized.

    • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • The detector counts the number of ions for each mass, and the software calculates the concentration of each element based on the calibration curve.

Thermogravimetric Analysis (TGA) for Compositional Analysis

Objective: To determine the thermal stability and composition of the this compound, including the presence of water and volatile impurities.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is finely powdered and homogeneous.

    • Accurately weigh 5-15 mg of the sample into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the desired temperature program. A typical program would involve heating the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • Select the appropriate purge gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) and set the flow rate.

  • Analysis:

    • Start the TGA run. The instrument will continuously monitor and record the mass of the sample as the temperature increases.

    • The resulting thermogram will show weight loss steps corresponding to the loss of volatile components (e.g., water) and decomposition of the this compound.

    • The temperature at which these weight losses occur provides information about the thermal stability of the compound. The magnitude of the weight loss can be used to quantify the amount of each component.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Objective: To confirm the presence of hydroxide functional groups and to identify potential organic impurities.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis:

    • Acquire the FTIR spectrum of the sample over a typical range of 4000-400 cm⁻¹.

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the sample.

    • Look for the characteristic broad absorption band of the O-H stretching vibration of the hydroxide group, typically in the region of 3200-3600 cm⁻¹.

    • Analyze the spectrum for any unexpected peaks that may indicate the presence of organic impurities from the synthesis process.

X-ray Diffraction (XRD) for Phase Purity Analysis

Objective: To identify the crystalline phase of the synthesized this compound and to detect any crystalline impurities.

Methodology:

  • Sample Preparation:

    • The this compound sample should be a fine, homogeneous powder.

    • Mount the powder onto a sample holder, ensuring a flat and level surface.

  • Instrument Setup:

    • Place the sample holder in the XRD instrument.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the angular range (2θ) to be scanned.

  • Analysis:

    • Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

    • The resulting diffractogram will show a series of peaks, with the positions and intensities of the peaks being characteristic of the crystalline structure of the material.

    • Compare the experimental diffractogram with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase of the this compound.

    • The presence of any additional peaks may indicate the presence of crystalline impurities.

Workflow for Purity Validation

The following diagram illustrates a general workflow for validating the purity of synthesized this compound, incorporating the techniques discussed.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Final Assessment Synthesized_PtOH Synthesized This compound Initial_Screening Initial Screening (e.g., visual inspection) Synthesized_PtOH->Initial_Screening FTIR FTIR Analysis (Functional Groups) Initial_Screening->FTIR TGA TGA Analysis (Composition) Initial_Screening->TGA XRD XRD Analysis (Phase Purity) Initial_Screening->XRD ICP_MS_OES ICP-MS/OES Analysis (Elemental Impurities) Initial_Screening->ICP_MS_OES Data_Analysis Data Analysis & Comparison to Standards FTIR->Data_Analysis TGA->Data_Analysis XRD->Data_Analysis ICP_MS_OES->Data_Analysis Purity_Assessment Final Purity Assessment Data_Analysis->Purity_Assessment

Caption: A general workflow for validating the purity of synthesized this compound.

References

Cross-Laboratory Validation of Platinum(IV) Hydroxide Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of platinum(IV) hydroxide complexes, primarily focusing on cis,cis,trans-diammine-dichlorido-dihydroxido-platinum(IV) (oxoplatin), and its performance relative to established platinum-based anticancer agents like cisplatin and oxaliplatin. The data and protocols presented are synthesized from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview for comparative evaluation.

Data Presentation: Comparative Cytotoxicity

Platinum(IV) complexes with hydroxide axial ligands are a subject of interest due to their potential for oral administration and an alternative mechanism of activation compared to traditional platinum(II) drugs.[1][2] The following tables summarize the in vitro cytotoxicity (IC50 values) of oxoplatin and cisplatin across various human cancer cell lines, providing a quantitative comparison of their antiproliferative activities.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of Oxoplatin vs. Cisplatin

Cell LineCancer TypeOxoplatin (µM)Cisplatin (µM)Reference Cell Line Data
HCT116Colon Cancer19 ± 6-[3]
HepG2Liver Cancer21 ± 5-[3]
MCF-7Breast Cancer22 ± 6-[3]
JK-1Erythroid Leukemia13 ± 3-[3]
COLO 205Colon Cancer~120~65[4]
A2780Ovarian Cancer---
A549Lung Cancer---

Note: IC50 values can vary between laboratories due to differences in experimental conditions such as incubation time and cell density. The data presented is for comparative purposes. A dash (-) indicates data not available in the cited sources.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility of results. Below are methodologies for key experiments commonly used in the evaluation of platinum compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell viability and proliferation.

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The platinum compounds (e.g., oxoplatin, cisplatin) are dissolved in a suitable solvent (like DMSO or saline) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells and replaced with the medium containing the test compounds. A control group receives medium with the solvent only.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their cytotoxic effects.[2]

  • MTT Addition: After incubation, the medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Platinum Accumulation and DNA Platination

Principle: Quantifying the amount of platinum that enters the cell and binds to DNA is crucial for understanding the mechanism of action. This is often achieved using Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol Outline:

  • Cell Treatment: Cells are treated with the platinum compound for a defined period.

  • Cell Lysis and DNA Isolation: Cells are harvested and lysed. For DNA platination studies, high molecular weight DNA is isolated using standardized kits. The purity of the DNA is confirmed by measuring the A260/A280 ratio.

  • Sample Preparation: The cell lysates or isolated DNA are processed (e.g., digested with acid) to prepare them for analysis.

  • Quantification: The platinum content in the samples is determined using GF-AAS or ICP-MS, which can detect trace amounts of the metal.

  • Data Normalization: Cellular platinum accumulation is typically normalized to the number of cells or total protein content. DNA platination is normalized to the amount of DNA (e.g., nmol of Pt per gram of DNA).

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and processes involved in the action of platinum drugs provides a clearer understanding of their biological activity.

Mechanism of Platinum(IV) Hydroxide Prodrugs

Platinum(IV) complexes like oxoplatin are considered prodrugs.[1][2] They are relatively inert and must be "activated" within the cell to exert their cytotoxic effects. This activation occurs through the reduction of the Pt(IV) center to the more reactive Pt(II) state.[5][6]

G extracellular Pt(IV) Prodrug (e.g., Oxoplatin) membrane Cell Membrane extracellular->membrane intracellular Intracellular Pt(IV) Complex membrane->intracellular Uptake reduction Reduction (e.g., by GSH, Ascorbate) intracellular->reduction active_pt Active Pt(II) Species (e.g., Cisplatin) reduction->active_pt axial_ligands Release of Axial Ligands (2x OH⁻, 2x Cl⁻) reduction->axial_ligands dna Nuclear DNA active_pt->dna Aquation & Binding adduct DNA Adduct Formation (Intra/Interstrand Crosslinks) dna->adduct ddr Inhibition of Replication & Transcription adduct->ddr apoptosis Apoptosis (Cell Death) ddr->apoptosis

Caption: Activation pathway of a Pt(IV) hydroxide prodrug.

Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the typical workflow for assessing the cytotoxic activity of a platinum compound using a cell-based assay like the MTT assay.

G start Start: Seed Cells in 96-well plate adhesion Overnight Incubation (Cell Adhesion) start->adhesion treat Treat Cells with Platinum Compounds adhesion->treat prep Prepare Drug Dilutions (Serial Dilution) prep->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4h mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (Plate Reader) solubilize->read analyze Data Analysis: Calculate % Viability Determine IC50 read->analyze end End: Dose-Response Curve analyze->end

Caption: Standard workflow for an MTT-based cytotoxicity assay.

References

A Comparative Guide to Platinum-Based Catalysts: Platinum on Carbon vs. Platinum with Hydroxide Moieties

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of heterogeneous catalysis, platinum-based materials are renowned for their exceptional activity and selectivity in a myriad of chemical transformations critical to the pharmaceutical, fine chemical, and automotive industries. Among these, platinum on carbon (Pt/C) stands as a commercially available and widely utilized catalyst. However, recent research has highlighted the significant role of hydroxide species, either as a support material or as surface-active sites, in enhancing the catalytic performance of platinum. This guide provides a detailed comparison of the catalytic efficacy of traditional platinum on carbon with platinum catalysts supported on or modified by metal hydroxides, with a focus on hydrogenation of nitroaromatics and CO oxidation reactions.

Hydrogenation of Nitroaromatics

The reduction of nitroaromatics to their corresponding anilines is a fundamental transformation in organic synthesis, providing key intermediates for dyes, pharmaceuticals, and agrochemicals. While Pt/C is a competent catalyst for this reaction, the introduction of a metal hydroxide support can lead to enhanced activity and stability.

Data Presentation: Reduction of p-Nitrophenol

A direct comparison between platinum nanoparticles (Pt NPs) immobilized on exfoliated MgAl-layered double hydroxide (LDH) nanosheets and a commercial Pt/C catalyst for the reduction of p-nitrophenol to p-aminophenol by sodium borohydride (NaBH₄) reveals the superior performance of the hydroxide-supported catalyst.

CatalystReaction Rate Constant (k)Turnover Frequency (TOF)Conversion EfficiencyReference
Pt NPs on LDH NanosheetsEnhancedImproved> 97%[1]
Commercial Pt/CStandardStandardNot specified, but lower than Pt/LDH[1]
Free Pt NPsLowerLower< 97%[1]

Table 1: Comparison of catalytic performance for the reduction of p-nitrophenol. The study indicates that the Pt NPs on LDH nanosheets show improved reaction rates and turnover frequency while maintaining high conversion efficiency compared to both free Pt NPs and commercial Pt/C.

Experimental Protocols

Catalytic Reduction of p-Nitrophenol:

A typical experimental procedure for the catalytic reduction of p-nitrophenol is as follows:

  • An aqueous solution of the p-nitrophenol isomer (e.g., 10 μL, 30 mM) and a reducing agent such as sodium borohydride (e.g., 3.7 mL, 0.1 M) are mixed in a quartz cuvette and stirred for approximately 15 minutes.[2]

  • A small amount of the catalyst suspension (e.g., 20 μL of a 1.4 mg/mL aqueous suspension) is then added to the cuvette.[2]

  • The reaction is carried out at room temperature (25 °C) with magnetic stirring.[2]

  • The progress of the reaction is monitored by UV-Vis spectroscopy, recording the decrease in absorbance of the p-nitrophenolate ion at 400 nm.[3][4]

Visualization of the Catalytic Workflow

The general workflow for evaluating the catalytic performance in the reduction of p-nitrophenol can be visualized as follows:

G cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis pNP p-Nitrophenol Solution NaBH4 NaBH4 Solution pNP->NaBH4 Mix & Stir (15 min) ReactionMix Reaction Mixture in Cuvette Catalyst Catalyst Suspension (Pt/LDH or Pt/C) Catalyst->ReactionMix Add to initiate UVVis UV-Vis Spectrophotometer ReactionMix->UVVis Monitor reaction progress Data Absorbance vs. Time Data UVVis->Data Monitor at 400 nm

Workflow for p-nitrophenol reduction catalysis.

CO Oxidation

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a crucial reaction for air purification, particularly in automotive catalytic converters and for purifying hydrogen streams for fuel cells.[5] The interaction between platinum and a metal oxide or hydroxide support can significantly influence the catalytic activity.

Data Presentation: CO Oxidation Performance

While a direct side-by-side comparison with a standalone platinum hydroxide catalyst is not available, studies on platinum supported on reducible oxides like CeO₂ and hybrid structures like Pt@Co(OH)₂ provide insights into the beneficial role of metal-oxygen/hydroxide interfaces compared to traditional supports.

CatalystSupportKey FeatureCO Oxidation ActivityReference
Pt@Co(OH)₂/SiO₂Cobalt HydroxidePt-OH-Co interfacial sitesMuch higher than Pt/SiO₂[6]
Pt/CeO₂Cerium OxideStrong metal-support interaction, oxygen vacanciesHigh activity, especially at low temperatures[7]
Pt/CActivated CarbonHigh surface areaStandard activity, often lower than on reducible oxides[8]

Table 2: Qualitative comparison of CO oxidation activity for different platinum-based catalysts. Catalysts with metal-hydroxide or metal-oxide interfaces often exhibit enhanced performance due to alternative reaction pathways.

Experimental Protocols

Catalytic CO Oxidation:

A general protocol for evaluating CO oxidation performance in a laboratory setting involves:

  • Catalyst Preparation: The catalyst (e.g., Pt/CeO₂, Pt/C) is prepared, often by impregnation methods, followed by calcination and reduction steps.[9]

  • Reactor Setup: A fixed-bed reactor is typically used, where the catalyst is placed.

  • Gas Feed: A gas mixture containing CO, O₂, and an inert gas (e.g., He or N₂) is passed through the catalyst bed at a controlled flow rate.

  • Temperature Control: The temperature of the catalyst bed is precisely controlled and often ramped up to determine the light-off temperature (the temperature at which 50% conversion is achieved).

  • Analysis: The composition of the outlet gas stream is analyzed using a gas chromatograph (GC) or a mass spectrometer to determine the conversion of CO to CO₂.

Visualization of the Reaction Mechanism

The oxidation of CO on platinum supported on a reducible metal oxide like CeO₂ can proceed via a Mars-van Krevelen mechanism, where the support provides oxygen to the platinum-adsorbed CO. Hydroxide species at the interface are thought to facilitate this process.

G cluster_catalyst Catalyst Surface Pt Pt Support Support (e.g., CeO2) CO2_gas CO2 (gas) Pt->CO2_gas Reaction with Lattice O O_lat Lattice O O_lat->Pt Oxygen transfer CO_gas CO (gas) CO_gas->Pt Adsorption O2_gas O2 (gas) O2_gas->Support Replenishes O vacancy

Mars-van Krevelen mechanism for CO oxidation.

Conclusion

While platinum on carbon is a robust and versatile catalyst, the evidence suggests that the incorporation of hydroxide functionalities, either through the use of layered double hydroxide supports or by creating strong interactions with reducible metal oxides, can significantly enhance the catalytic performance of platinum in key industrial reactions. For the hydrogenation of nitroaromatics, platinum on LDH nanosheets has demonstrated superior activity compared to commercial Pt/C.[1] In CO oxidation, the interfacial sites between platinum and metal oxides/hydroxides play a crucial role in promoting the reaction, often leading to higher activity than what is observed with Pt on a relatively inert carbon support.[6][7] These findings open up new avenues for the rational design of next-generation platinum catalysts with improved efficiency and stability for a wide range of applications.

References

Comparative DFT studies of platinum oxide and hydroxide surfaces

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of platinum oxide and hydroxide surfaces using Density Functional Theory (DFT) is crucial for researchers, scientists, and professionals in drug development, where platinum-based materials are often utilized for their catalytic and biocompatible properties. Understanding the surface chemistry of platinum in the presence of oxygen and water at the atomic level allows for the rational design of more effective and stable materials. This guide provides a summary of key findings from various DFT studies, focusing on quantitative data, experimental and computational protocols, and visual representations of the underlying processes.

Comparative Data on Platinum Surfaces

The following tables summarize key quantitative data from comparative DFT studies on platinum oxide and hydroxide surfaces, including surface energies, adsorption energies of relevant species, and electronic properties.

Table 1: Surface Energies of Platinum Facets

Different crystallographic facets of platinum exhibit distinct surface energies, which influence their stability and reactivity. The (111) facet is generally the most stable in a vacuum.[1][2] However, the presence of adsorbates like hydrogen, oxygen, and hydroxide can alter the relative stability of these surfaces.[1]

Surface FacetUnrelaxed Surface Energy (γu) (J/m²)Relaxed Surface Energy (γr) (J/m²)Computational MethodReference
Pt(111)-2.49 (Experimental Value)DFT-D3(BJ)[3]
Pt(111)-Varies (generally lowest)DFT-D2, DFT-D3, DFT-D3(BJ)[2]
Pt(100)--DFT-D2, DFT-D3, DFT-D3(BJ)[2]
Pt(011)--DFT-D2, DFT-D3, DFT-D3(BJ)[2]
Pt(110)--DFT[1]

Note: Direct quantitative comparison of surface energies across different studies can be challenging due to variations in computational methods. The trend of Pt(111) being the most stable is a consistent finding.[2]

Table 2: Adsorption Energies of Key Species on Platinum Surfaces

The interaction of platinum surfaces with hydrogen, oxygen, and water-derived species (like hydroxyl, OH) is critical for many catalytic applications. Adsorption energies provide insight into the strength of these interactions.

AdsorbateSurfaceAdsorption SiteAdsorption Energy (eV)Reference
Hydrogen (H₂)Pt(111)HollowHigher than on-top and bridge
Hydrogen (H₂)Pt(100)HollowHigher than on-top and bridge
Oxygen (O)Pt NanoparticlesVariesDecreases with increasing nanoparticle size[4]
Water (H₂O)Pt(001)DissociativeLowest energy compared to (011) and (111)[3]
Hydroxide (OH)Pt Surface Oxides-Approx. -1.1[5][6]
Oxygen (on surface oxide)Pt Surface Oxides-Approx. -0.9[5]

Note: Negative adsorption energy values indicate a stable adsorption process.

Table 3: Electronic Properties of Platinum Oxides

The electronic structure of platinum oxides determines their conductivity and catalytic activity. DFT calculations can predict properties like the band gap.

Platinum OxideCrystal StructureBand Gap (eV)Computational MethodReference
α-PtO₂-1.49 (Indirect)DFT (PW91)[7]
β-PtO₂-0.43DFT (PW91)[7]

Experimental and Computational Protocols

The methodologies employed in DFT studies are critical for the accuracy and reproducibility of the results. Below are summaries of typical computational setups.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[8]

  • Software: The LAUTREC code has been used for total energy calculations and structural optimization.[7]

  • Functionals: The PW91 exchange-correlation potential is a common choice.[7] Long-range dispersion corrections, such as DFT-D3(BJ), are often included to better describe non-covalent interactions, which are important for water adsorption.[3]

  • Pseudopotentials: Norm-conserving Troullier-Martins pseudopotentials are frequently used to represent the interaction of the valence electrons with the atomic cores.[7]

  • Basis Sets: Plane-wave basis sets are typically employed.

  • k-point Sampling: The Monkhorst-Pack scheme is used for integration in the first Brillouin zone, with convergence checks being essential.[7]

  • Surface Modeling: Surfaces are often modeled using periodic slab models with multiple layers. For instance, a rigid 3-layer periodic slab has been used to model the Pt{111} surface.[9]

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for performing DFT calculations to study the properties of platinum oxide and hydroxide surfaces.

DFT_Workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis cluster_output 4. Output A Define Surface Slab (e.g., Pt(111)) B Add Adsorbates (O, OH, H₂O) A->B C Define Unit Cell & Vacuum Layer B->C D Select DFT Functional (e.g., PBE, PW91) C->D E Choose Pseudopotentials & Basis Set D->E F Set k-point Mesh & Energy Cutoff E->F G Perform Geometry Optimization F->G H Calculate Electronic Properties G->H I Surface Energy H->I J Adsorption Energy H->J K Density of States (DOS) H->K L Charge Transfer H->L M Comparative Tables I->M J->M N Visualizations K->N L->N

Caption: Workflow for DFT analysis of platinum surfaces.

Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating reaction mechanisms on catalyst surfaces. For instance, in the context of the oxygen reduction reaction (ORR), DFT can predict the stability of intermediates like Pt-OH and Pt-O.[10] The formation of these species can be influenced by the structure of adsorbed water, which in turn is affected by the surface morphology, such as the presence of steps.[10]

In the electrochemical ammonia oxidation reaction (eAOR) on Pt(100), DFT calculations have been used to compare different proposed mechanisms. For the O-S mechanism, the deprotonation of adsorbed NH₂ to NH is identified as the potential-determining step.[11] In contrast, for the G-M mechanism, the deprotonation of HNNH* to NNH* is the rate-determining step.[11]

The following diagram illustrates a simplified logical relationship in the study of platinum surface reactivity.

Reaction_Pathway_Logic cluster_surface Surface Properties cluster_dft_calc DFT Calculations cluster_reactivity Catalytic Reactivity Surface Pt Surface Facet (e.g., (111), (100)) DFT Calculate Adsorption Energies & Reaction Barriers Surface->DFT Adsorbate Adsorbed Species (O, OH) Adsorbate->DFT Mechanism Elucidate Reaction Mechanism DFT->Mechanism Activity Predict Catalytic Activity Mechanism->Activity

References

Safety Operating Guide

Proper Disposal of Platinum Hydroxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling and disposal of platinum hydroxide are critical for ensuring laboratory safety and environmental responsibility. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, outlining operational and disposal plans to manage this compound waste effectively.

For laboratory personnel handling this compound, understanding the appropriate disposal procedures is paramount. Due to its classification as a hazardous waste and the intrinsic value of platinum, direct disposal is neither environmentally sound nor economically prudent. The primary strategy for managing this compound waste involves its conversion into a more stable, insoluble form, facilitating safe collection and potential recovery.

Immediate Safety and Handling

Before initiating any disposal protocol, adherence to strict safety measures is mandatory. Personnel should always consult the material safety data sheet (MSDS) for specific handling instructions.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or other protective clothing should be worn.

Engineering Controls:

  • All handling and treatment procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of any aerosols or fumes.

Disposal Procedure: Conversion to a Stable Form

The recommended procedure for the disposal of this compound from a laboratory setting involves a two-stage process: neutralization followed by precipitation. This converts the alkaline this compound suspension into a solid, stable platinum compound that can be safely collected by a certified hazardous waste disposal service.

Experimental Protocol: Neutralization and Precipitation

This protocol details the conversion of this compound waste into ammonium hexachloroplatinate, a stable, insoluble salt.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (HCl)

  • Saturated ammonium chloride (NH₄Cl) solution

  • pH indicator strips or a pH meter

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Neutralization:

    • Carefully transfer the this compound waste to a beaker of appropriate size within a chemical fume hood.

    • Slowly and with constant stirring, add dilute hydrochloric acid to the this compound suspension. This will neutralize the hydroxide and form a solution of chloroplatinic acid (H₂PtCl₆).

    • Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the solution is acidic (pH 1-2). This ensures complete dissolution of the this compound.

  • Precipitation:

    • Once a clear, acidic solution of chloroplatinic acid is obtained, slowly add a saturated solution of ammonium chloride while stirring continuously.

    • The addition of ammonium chloride will cause the precipitation of bright yellow, solid ammonium hexachloroplatinate ((NH₄)₂PtCl₆).

    • Allow the mixture to stand for a sufficient period (e.g., 1-2 hours) to ensure complete precipitation.

  • Separation and Collection:

    • Separate the solid precipitate from the liquid by filtration.

    • Wash the collected precipitate with a small amount of cold, dilute ammonium chloride solution to remove any soluble impurities.

    • Carefully transfer the filtered solid into a clearly labeled hazardous waste container. The container should be marked as "Hazardous Waste: Solid Platinum Compounds."

    • The remaining liquid (filtrate) should be tested for any residual platinum. If significant amounts are suspected, the precipitation step can be repeated. Otherwise, the filtrate should be neutralized to a pH between 6 and 8 before being disposed of as aqueous waste, in accordance with local regulations.

Data Presentation

ParameterSpecificationPurpose
Neutralization pH 1 - 2Ensures complete dissolution of this compound to form chloroplatinic acid.
Precipitant Saturated Ammonium Chloride (NH₄Cl) SolutionReacts with chloroplatinic acid to form insoluble ammonium hexachloroplatinate.
Final Waste Form Solid Ammonium Hexachloroplatinate ((NH₄)₂PtCl₆)A stable, solid form suitable for collection by a hazardous waste disposal service.
Filtrate Neutralization pH 6 - 8Renders the remaining liquid safe for disposal as aqueous waste, pending local regulations.

Mandatory Visualization

PlatinumHydroxideDisposal cluster_0 Step 1: Neutralization cluster_1 Step 2: Precipitation cluster_2 Step 3: Separation & Disposal PtOH4 This compound (Alkaline Waste) H2PtCl6 Chloroplatinic Acid (Acidic Solution) PtOH4->H2PtCl6 Add HCl (pH 1-2) HCl Dilute Hydrochloric Acid NH4Cl Saturated Ammonium Chloride Precipitate Ammonium Hexachloroplatinate (Solid Precipitate) H2PtCl6_ref->Precipitate Add NH₄Cl Filtration Filtration SolidWaste Solid Hazardous Waste ((NH₄)₂PtCl₆) Filtration->SolidWaste Collect Solid AqueousWaste Neutralized Aqueous Waste (Filtrate, pH 6-8) Filtration->AqueousWaste Neutralize Liquid Precipitate_ref->Filtration

Caption: Logical workflow for the safe disposal of this compound waste.

Alternative Disposal Considerations

For laboratories that generate significant quantities of platinum-containing waste, recovery and recycling are highly encouraged.[1][2] Professional metal reclamation services can process this waste to recover pure platinum, which is both economically beneficial and environmentally sustainable.[3] These services can handle various forms of platinum waste, including the precipitated ammonium hexachloroplatinate.

In some instances, incineration or secure landfilling are used for the disposal of platinum waste; however, these methods should only be carried out by licensed waste management facilities to prevent environmental contamination.[3]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By converting the waste into a stable, solid form through a controlled neutralization and precipitation process, laboratories can ensure that it is managed in a safe and responsible manner. Adherence to the detailed protocols and safety precautions outlined in this guide will help institutions build a strong foundation of trust in their chemical handling and safety practices.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Platinum Hydroxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Platinum Hydroxide (Pt(OH)₄), ensuring the protection of personnel and the integrity of your research.

Immediate Safety and Handling Protocols

This compound and its related compounds can cause severe skin burns, serious eye damage, and may cause sensitization by skin contact or allergy and asthma-like symptoms if inhaled.[1] Adherence to strict safety protocols is crucial to mitigate these risks.

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required protective gear.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and fine particulates.[1][2][3]
Hand Protection Chemical-Resistant GlovesWear suitable gloves, such as nitrile or neoprene, to prevent skin contact.[1][2]
Body Protection Protective Work ClothingA lab coat or chemical-resistant apron that covers the skin is mandatory.[1]
Respiratory Protection RespiratorIn cases of inadequate ventilation or potential for aerosol generation, use a NIOSH-approved respirator with an appropriate particulate filter.[2]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][3]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][3]

  • Keep containers tightly closed when not in use.[1][2][3]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids and oxidizing agents.[1][3][4]

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Workflow

cluster_exposure Exposure Event cluster_first_aid Immediate First Aid cluster_medical Medical Attention Skin_Contact Skin Contact Remove_Clothing Take off contaminated clothing immediately. Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Eye_Contact->Rinse_Eyes Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. Inhalation->Move_to_Fresh_Air Ingestion Ingestion Rinse_Mouth Rinse mouth. Ingestion->Rinse_Mouth Seek_Medical_Attention Get immediate medical advice/attention. Ingestion->Seek_Medical_Attention Wash_Skin Wash with soap and water. Remove_Clothing->Wash_Skin Wash_Skin->Seek_Medical_Attention If skin irritation occurs Rinse_Eyes->Seek_Medical_Attention If eye irritation persists Move_to_Fresh_Air->Seek_Medical_Attention If you feel unwell

Caption: Workflow for first aid response to this compound exposure.

Spill Management and Disposal Plan

Proper containment and disposal of this compound waste are essential for environmental safety and regulatory compliance.

Spill Cleanup Protocol:

  • Evacuate and Secure: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate absorbent materials to contain the spill. Avoid generating dust.

  • Collect: Carefully collect the spilled material into a suitable, labeled container for disposal. Do not use compressed air for cleaning.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste in accordance with local, regional, and national regulations.[1][2][3]

Disposal Workflow

cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Disposal Path Waste_Source This compound Waste (e.g., spills, contaminated materials) Collect_Waste Collect in a designated, labeled, sealed container. Waste_Source->Collect_Waste Store_Waste Store in a cool, dry, well-ventilated area. Collect_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor. Store_Waste->Contact_EHS Follow_Regulations Dispose of contents/container in accordance with all applicable regulations. Contact_EHS->Follow_Regulations

Caption: Step-by-step process for the safe disposal of this compound waste.

By adhering to these safety protocols and operational plans, you can create a secure laboratory environment for the handling of this compound, fostering a culture of safety and enabling the advancement of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.